Gamillus
Description
Properties
Molecular Formula |
C15H16N4O3 |
|---|---|
Molecular Weight |
300.318 |
IUPAC Name |
(Z)-4-(4-(4-Hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-4-iminobutanamide |
InChI |
InChI=1S/C15H16N4O3/c1-19-14(11(16)6-7-13(17)21)18-12(15(19)22)8-9-2-4-10(20)5-3-9/h2-5,8,16,20H,6-7H2,1H3,(H2,17,21)/b12-8-,16-11? |
InChI Key |
CATDIRASHMZBMX-TYAWLKMTSA-N |
SMILES |
O=C(N)CCC(C1=N/C(C(N1C)=O)=C\C2=CC=C(O)C=C2)=N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Gamillus |
Origin of Product |
United States |
Foundational & Exploratory
Gamillus: A Technical Guide to the Acid-Tolerant Green Fluorescent Protein
Gamillus is a monomeric green fluorescent protein (GFP) cloned from the flower hat jelly, Olindias formosa, that exhibits remarkable acid tolerance. This property makes it an invaluable tool for imaging in acidic organelles, such as lysosomes, endosomes, and autophagosomes, where the fluorescence of many other GFPs is quenched. Developed by researchers at Osaka University, this compound offers superior brightness and photostability, expanding the capabilities of live-cell imaging and super-resolution microscopy.
Core Properties and Mechanism of Acid Tolerance
The key feature of this compound is its stable fluorescence across a broad pH range, with a pKa of 3.4. Its fluorescence spectrum remains constant between pH 4.5 and 9.0. This acid tolerance is attributed to the unique trans configuration of its chromophore's phenyl ring, which stabilizes the deprotonated state of the chromophore even in acidic environments. This structural feature, confirmed through X-ray crystallography and point mutagenesis, sets it apart from typical GFPs which have a cis chromophore configuration.
Quantitative Data
The photophysical and biochemical properties of this compound and some of its variants are summarized in the table below. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.
| Property | This compound | Gamillus0.1 | Gamillus0.4 |
| Excitation Maximum (nm) | 505 | 505 | 505 |
| Emission Maximum (nm) | 524 | 524 | 524 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 75,000 | 20,000 | 75,000 |
| Quantum Yield (QY) | 0.89 | 0.84 | 0.89 |
| Brightness | 66.75 | 16.8 | 66.75 |
| pKa | 3.4 | 4.0 | 4.0 |
| Photostability (t₁/₂ in s) | 73.2 | Not Available | Not Available |
| Oligomerization State | Monomer | Monomer | Monomer |
| Molecular Weight (kDa) | 25.6 | 25.6 | 25.6 |
Data sourced from FPbase and Shinoda et al., 2018.
Photoswitching Behavior
This compound exhibits photoswitching properties. Its fluorescence can be decreased to approximately 60% of its initial intensity with excitation in the GFP range (457–487 nm) and to 10% with excitation in the YFP range (488–512 nm). The fluorescence can be recovered by subsequent irradiation with light in the 352–388 nm range. This photochromic behavior is attributed to a trans-to-cis isomerization of the chromophore's hydroxyphenyl ring upon protonation. This property has been exploited to develop reversibly switchable variants, rsthis compound-S and rsthis compound-F, for super-resolution imaging.
Experimental Protocols
Detailed experimental protocols for the characterization and use of this compound are provided in the supplementary materials of the primary publication by Shinoda et al. (2018) in Cell Chemical Biology. The following are summaries of key methodologies.
Protein Expression and Purification
Recombinant this compound is typically expressed in E. coli (e.g., JM109 (DE3) strain). The bacterial cells are cultured in LB medium containing ampicillin (B1664943) at 37°C until the OD₆₀₀ reaches 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 28°C) for several hours. The cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl), and lysed by sonication. The protein is purified from the soluble fraction using affinity chromatography, typically with a Ni-NTA resin, followed by size-exclusion chromatography.
Spectroscopic Measurements
The absorbance spectra of purified this compound are measured using a spectrophotometer. The molar extinction coefficient is determined based on the peak absorbance and the protein concentration, which can be measured using a BCA protein assay. Fluorescence excitation and emission spectra are recorded with a spectrofluorometer. The quantum yield is determined relative to a standard fluorophore with a known quantum yield (e.g., fluorescein). The pKa is determined by measuring the fluorescence intensity of the purified protein in a series of buffers with varying pH values and fitting the data to the Henderson-Hasselbalch equation.
X-ray Crystallography
For structural determination, this compound crystals are grown using the hanging-drop vapor-diffusion method. The protein is concentrated and mixed with a crystallization solution. The diffraction data are collected at a synchrotron radiation facility. The structure is then solved by molecular replacement using the phases from a known fluorescent protein structure and refined.
Site-Directed Mutagenesis
Mutations in the this compound gene are introduced using PCR-based site-directed mutagenesis. Plasmids containing the this compound coding sequence are used as templates. The mutated plasmids are then transformed into E. coli for amplification and subsequent protein expression and characterization to assess the effects of the mutations on the protein's properties.
Live-Cell Imaging
For live-cell imaging experiments, the this compound gene is cloned into a mammalian expression vector (e.g., pcDNA3). The plasmid is then transfected into cultured cells (e.g., HeLa cells) using a suitable transfection reagent. After an incubation period to allow for protein expression, the cells are imaged using a fluorescence microscope equipped with appropriate filter sets for GFP imaging. For imaging in acidic organelles, cells can be treated to induce autophagy, which will deliver the this compound-tagged protein to lysosomes.
Visualizations
Caption: Mechanism of this compound acid tolerance compared to typical GFPs.
Caption: A typical experimental workflow for using this compound in live-cell imaging.
Gamillus: A Technical Guide to the Acid-Tolerant Green Fluorescent Protein
Authored by: Gemini AI
Date: December 18, 2025
Abstract
Gamillus is a monomeric, photoswitchable green fluorescent protein (GFP) distinguished by its exceptional acid tolerance and high brightness.[1][2] Cloned from the flower hat jellyfish, Olindias formosa, this compound was first described in 2018 and has since emerged as a powerful tool for bioimaging, particularly in acidic cellular organelles.[1][3] This technical guide provides a comprehensive overview of this compound, including its origin, molecular characteristics, spectral properties, and the experimental protocols underlying its characterization. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this robust fluorescent reporter in their work.
Introduction
The utility of fluorescent proteins as genetically encoded reporters has revolutionized molecular and cellular biology. However, the fluorescence of many commonly used FPs is quenched in acidic environments (pH < 6), limiting their application in organelles such as lysosomes, endosomes, and autophagosomes.[2][4] To address this limitation, this compound was developed as a GFP variant that maintains its fluorescence and stability across a broad pH range.[1][2] Its superior acid tolerance, coupled with its bright fluorescence, rapid maturation, and monomeric nature, makes it an ideal probe for studying biological processes within these acidic compartments.[1][2][5]
Origin and Development
This compound was originally cloned from the flower hat jellyfish, Olindias formosa.[1][5] The native protein exists as a dimer. Through protein engineering, a stable, monomeric version was developed.[5] Further site-directed mutagenesis led to the creation of the acid-tolerant variant named this compound.[2][5] This engineering effort focused on stabilizing the deprotonated state of the chromophore, which is crucial for maintaining fluorescence in acidic conditions.[2]
Molecular and Spectral Properties
This compound is a 26.5 kDa protein that exhibits bright green fluorescence.[3] Its key spectral and molecular characteristics are summarized in the tables below. The protein's remarkable acid tolerance is attributed to a unique trans configuration of its chromophore, a feature elucidated through X-ray crystallography.[2] This structural arrangement stabilizes the deprotonated state of the chromophore's phenyl ring, allowing this compound to remain fluorescent in highly acidic environments.[2]
Table 1: Key Properties of this compound
| Property | Value | Reference |
| Organism | Olindias formosa | [1][3] |
| Oligomerization | Monomer | [3][5] |
| Molecular Weight | 26.5 kDa | [3] |
| pKa | 3.4 | [1][3] |
| Maturation Time | 8.0 min | [3] |
Table 2: Spectral Properties of this compound (On-State)
| Property | Value | Reference |
| Excitation Maximum (Ex λ) | 504 nm | [3] |
| Emission Maximum (Em λ) | 519 nm | [3] |
| Molar Extinction Coefficient (EC) | 83,000 M⁻¹cm⁻¹ | [3] |
| Quantum Yield (QY) | 0.90 | [3] |
| Brightness | 74.7 | [3] |
| Photostability (t₁/₂) | 73.2 s | [3] |
This compound is also a photoswitchable fluorescent protein.[3] It can be switched from a fluorescent "on" state to a non-fluorescent "off" state by illumination with light in the range of 488 nm.[3] The fluorescence can be recovered by subsequent irradiation with light at approximately 388 nm.[3]
Table 3: Photoswitching Properties of this compound
| Transition | Switching Wavelength (λ) | Reference |
| Off to On | 388 nm | [3] |
| On to Off | 488 nm | [3] |
Experimental Protocols
The characterization of this compound involved a series of key experiments. The methodologies for these are detailed below.
Gene Cloning and Protein Expression
The gene encoding this compound was initially amplified from a cDNA library derived from the tentacles of Olindias formosa. The amplified gene was then subcloned into an appropriate expression vector (e.g., pRSETb) for protein production in E. coli. The expressed protein, typically with a polyhistidine tag, was purified using nickel-affinity chromatography.
Spectral Analysis and pH Titration
The excitation and emission spectra of the purified this compound protein were measured using a spectrophotometer. To determine the pKa, the fluorescence intensity of the protein was measured across a range of pH values. The data was then fitted to the Henderson-Hasselbalch equation to calculate the pH at which the fluorescence is half-maximal.
X-ray Crystallography
To understand the structural basis of its acid tolerance, the this compound protein was crystallized. The crystals were then subjected to X-ray diffraction analysis to determine the three-dimensional atomic structure of the protein. This revealed the unique trans configuration of the chromophore.[2]
Live-Cell Imaging
The performance of this compound as a fluorescent tag in living cells was assessed by fusing it to various proteins of interest and expressing these fusion constructs in cultured mammalian cells (e.g., HeLa cells). The localization and dynamics of the fusion proteins were then visualized using fluorescence microscopy. These experiments demonstrated the utility of this compound for imaging in acidic organelles like lysosomes.[4]
Visualizations
Logical Relationship of this compound Development
Caption: Development workflow of the this compound fluorescent protein.
Experimental Workflow for this compound Characterization
Caption: Key experimental procedures for this compound characterization.
Conclusion
This compound represents a significant advancement in the field of fluorescent protein technology. Its unique combination of high acid tolerance, brightness, and monomeric nature makes it an invaluable tool for researchers studying cellular processes in acidic environments. The detailed understanding of its structure and properties, as outlined in this guide, will enable scientists and drug development professionals to effectively apply this compound in their research, leading to new insights into the biology of acidic organelles and their role in health and disease.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Acid-Tolerant Monomeric GFP from Olindias formosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound :: Fluorescent Protein Database [fpbase.org]
- 4. biocompare.com [biocompare.com]
- 5. This compound: Acid-Tolerant Monomeric GFP | Co-creation Bureau, Osaka University [ccb.osaka-u.ac.jp]
Gamillus: A Technical Guide to an Acid-Tolerant Green Fluorescent Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamillus is a monomeric green fluorescent protein (GFP) cloned from the flower hat jellyfish, Olindias formosa.[1] It was specifically engineered to exhibit robust fluorescence in acidic environments, a significant limitation of many conventional fluorescent proteins.[1] This property makes this compound an invaluable tool for visualizing and studying cellular processes that occur within acidic organelles such as lysosomes, endosomes, and autophagosomes.[1] This technical guide provides an in-depth overview of the core properties of this compound, including detailed experimental protocols and quantitative data to facilitate its effective use in research and drug development.
Core Properties of this compound
This compound possesses a unique combination of properties that make it a superior fluorescent reporter for imaging in acidic cellular compartments. Its key features include exceptional acid tolerance, high brightness, and photostability.
Quantitative Spectroscopic and Photophysical Properties
The spectroscopic and photophysical parameters of this compound are summarized in the table below, providing a quantitative basis for experimental design and data interpretation.
| Property | Value | Reference |
| pKa | 3.4 | [2] |
| Excitation Maximum (λex) | 504 nm | |
| Emission Maximum (λem) | 519 nm | |
| Molar Extinction Coefficient (ε) | 83,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | 0.90 | |
| Brightness (ε × Φ) | 74.7 (relative to EGFP) | |
| Monomeric State | Monomer | [1] |
| Maturation Speed | ~8 minutes | |
| Photostability (t₁/₂) | 73.2 s |
Acid Tolerance and pH Stability
The most remarkable feature of this compound is its exceptional acid tolerance, with a pKa of 3.4.[2] This allows it to maintain bright fluorescence in highly acidic environments where most other GFPs are quenched. The fluorescence intensity of this compound remains stable over a broad pH range, from 4.5 to 9.0.[2] This stability is attributed to the unique trans configuration of its chromophore's phenyl ring, which stabilizes the deprotonated state even at low pH.
Photochromic Behavior
This compound exhibits photochromic behavior, meaning its fluorescence intensity can be modulated by light. Excitation with light in the range of 457–487 nm or 488–512 nm can lead to a decrease in fluorescence to approximately 60% or 10% of its initial intensity, respectively. This decrease is reversible, and the fluorescence can be recovered by subsequent irradiation with light in the 352–388 nm range. Notably, this photochromism is negligible when using excitation light between 440–480 nm.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and utilize this compound.
Determination of pKa by pH Titration
This protocol describes how to determine the pKa of this compound by measuring its fluorescence intensity over a range of pH values.
a. Materials:
-
Purified this compound protein solution
-
A series of buffers with pH values ranging from 2.0 to 10.0 (e.g., citrate, phosphate, and glycine (B1666218) buffers)
-
Spectrofluorometer
-
96-well black microplates
b. Procedure:
-
Prepare a dilution series of the purified this compound protein in the different pH buffers in a 96-well microplate.
-
Measure the fluorescence emission spectra of each sample using a spectrofluorometer. Set the excitation wavelength to the maximum absorbance of the anionic form of the chromophore (around 488 nm).
-
Record the fluorescence intensity at the emission maximum (around 519 nm) for each pH value.
-
Plot the normalized fluorescence intensity as a function of pH.
-
Fit the data to a sigmoidal curve. The pH at which the fluorescence intensity is half of the maximum corresponds to the pKa value.
X-ray Crystallography for Structural Analysis
This protocol outlines the general steps for determining the three-dimensional structure of this compound.
a. Protein Expression and Purification:
-
Express the this compound gene in a suitable expression system (e.g., E. coli).
-
Lyse the cells and purify the this compound protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity and homogeneity.
b. Crystallization:
-
Concentrate the purified this compound protein to a suitable concentration (typically 5-15 mg/mL).
-
Screen for crystallization conditions using commercially available sparse matrix screens and the hanging-drop or sitting-drop vapor diffusion method.
-
Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
c. Data Collection and Structure Determination:
-
Mount a single crystal and cryo-cool it in a stream of liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron beamline.
-
Process the diffraction data to determine the space group and unit cell dimensions.
-
Solve the phase problem using molecular replacement with a known GFP structure as a search model.
-
Build and refine the atomic model of this compound against the experimental data.
Site-Directed Mutagenesis
This protocol describes how to introduce specific mutations into the this compound gene to study the function of individual amino acid residues.
a. Primer Design:
-
Design a pair of complementary mutagenic primers containing the desired mutation.
-
The mutation should be located in the center of the primers, with 10-15 bases of correct sequence on both sides.
-
The primers should be 25-45 bases in length with a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.
b. PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the this compound gene with the mutagenic primers.
-
Use a low number of cycles (12-18) to minimize the chance of introducing random mutations.
c. Digestion of Parental DNA and Transformation:
-
Digest the PCR product with the DpnI restriction enzyme to specifically degrade the methylated parental DNA template.
-
Transform the DpnI-treated, nicked plasmid into competent E. coli cells.
d. Screening and Sequencing:
-
Isolate plasmid DNA from the resulting colonies.
-
Screen for the desired mutation by restriction digest or sequencing.
-
Confirm the presence of the intended mutation and the absence of any unintended mutations by DNA sequencing.
Live-Cell Imaging in Acidic Organelles
This protocol describes how to use this compound to visualize acidic organelles in living cells.
a. Cell Culture and Transfection:
-
Culture mammalian cells (e.g., HeLa cells) in appropriate growth medium.
-
Transfect the cells with a plasmid encoding a this compound fusion protein targeted to the organelle of interest (e.g., this compound-LC3 for autophagosomes). Use a suitable transfection reagent.
b. Induction of Biological Process (if applicable):
-
To visualize dynamic processes like autophagy, induce the process by, for example, starving the cells in Earle's Balanced Salt Solution (EBSS).
c. Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for GFP (e.g., excitation 470/40 nm, emission 525/50 nm).
-
For live-cell imaging, maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.
-
Acquire images at different time points to observe the localization and dynamics of the this compound-tagged protein.
Conclusion
This compound represents a significant advancement in fluorescent protein technology, offering researchers a robust and reliable tool for imaging within the challenging acidic environments of various cellular organelles. Its superior acid tolerance, brightness, and photostability, combined with its monomeric nature, make it an ideal candidate for a wide range of applications, from fundamental cell biology to high-throughput screening in drug discovery. The detailed protocols provided in this guide are intended to empower researchers to fully leverage the capabilities of this compound in their scientific endeavors.
References
Gamillus: A Technical Guide to pKa and pH Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the acid-tolerant green fluorescent protein, Gamillus, with a specific focus on its pKa and pH stability. This document details the quantitative data, experimental protocols, and underlying structural information relevant to the unique characteristics of this compound, making it an ideal resource for researchers utilizing this protein in acidic cellular environments.
Introduction
This compound is a monomeric green fluorescent protein (GFP) derived from the flower hat jellyfish, Olindias formosa.[1] It was specifically engineered to exhibit remarkable stability and bright fluorescence in acidic environments, a significant advantage over many conventional fluorescent proteins that lose their signal at a pH below 6.[2][3] This property makes this compound a powerful tool for visualizing molecular and cellular processes within acidic organelles such as lysosomes, endosomes, and autophagosomes.[1][4]
Quantitative Data Summary
The key photophysical and biochemical properties of this compound are summarized in the tables below.
Table 1: pKa and pH Stability of this compound
| Parameter | Value | Reference |
| pKa | 3.4 | [2][3] |
| Stable pH Range | 4.5 - 9.0 | [2][3] |
Note: The fluorescence spectrum of this compound remains constant within this pH range.[2][3]
Table 2: Photophysical Properties of this compound
| Parameter | Value | Reference |
| Excitation Wavelength (max) | 504 nm | [5] |
| Emission Wavelength (max) | 519 nm | [5] |
| Molar Extinction Coefficient | 83,000 M⁻¹cm⁻¹ | [5] |
| Quantum Yield | 0.90 | [5] |
| Brightness | 74.7 | [5] |
| Maturation Time | 8.0 min | [5] |
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound's pKa and pH stability, as described in the primary literature.
Protein Expression and Purification
This compound is expressed in a bacterial system and purified to homogeneity for in vitro characterization.
Protocol:
-
Transformation: The plasmid containing the this compound gene is transformed into E. coli (e.g., DH10B strain).
-
Culture: A single colony is inoculated into LB medium supplemented with an appropriate antibiotic and grown overnight at 37°C with shaking.
-
Induction: The overnight culture is used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of an inducing agent (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG) when the optical density at 600 nm (OD600) reaches a specific value (e.g., 0.6-0.8). The culture is then incubated at a lower temperature (e.g., 20-25°C) for an extended period (e.g., 12-16 hours) to ensure proper protein folding.
-
Cell Lysis: The bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl) and lysed by sonication or high-pressure homogenization on ice.
-
Clarification: The cell lysate is centrifuged at high speed to pellet cellular debris.
-
Affinity Chromatography: The supernatant containing the soluble His-tagged this compound protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.
-
Washing: The column is washed with a wash buffer (lysis buffer containing a low concentration of imidazole (B134444), e.g., 20 mM) to remove non-specifically bound proteins.
-
Elution: The this compound protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange: The eluted protein solution is subjected to buffer exchange into a final storage buffer (e.g., phosphate-buffered saline, pH 7.4) using dialysis or a desalting column.
Determination of pKa and pH Stability
The pKa and pH stability of this compound are determined by measuring its fluorescence intensity over a wide range of pH values.
Protocol:
-
Preparation of Buffers: A series of buffers with varying pH values (e.g., from pH 2.0 to 11.0) are prepared. A universal buffer system (e.g., a mixture of citric acid, phosphate, and borate) can be used to cover a broad pH range.
-
Protein Dilution: Purified this compound protein is diluted to a fixed concentration in each of the prepared pH buffers.
-
Fluorescence Measurement: The fluorescence emission spectra of the this compound solutions at each pH are recorded using a spectrofluorometer. The excitation wavelength is set to the maximum absorption of this compound (e.g., 504 nm), and the emission is scanned over a relevant range (e.g., 510-600 nm).
-
Data Analysis: The fluorescence intensity at the emission maximum (e.g., 519 nm) is plotted against the corresponding pH value.
-
pKa Calculation: The resulting titration curve is fitted to the Henderson-Hasselbalch equation to determine the pKa, which is the pH at which the fluorescence intensity is half of its maximum.
-
Stability Range Determination: The pH range over which the fluorescence intensity remains high and stable (e.g., above 90% of the maximum) is defined as the pH stability range.
Mandatory Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Caption: Workflow for the expression and purification of this compound protein.
Caption: Workflow for determining the pKa and pH stability of this compound.
Structural Basis of Acid Tolerance
The remarkable acid tolerance of this compound is attributed to its unique structural features. X-ray crystallography studies have revealed that the chromophore of this compound adopts a trans configuration, unlike the cis configuration found in many other GFPs. This trans conformation is believed to stabilize the deprotonated state of the chromophore's phenolic group even at low pH, thereby maintaining its fluorescence. Point mutagenesis studies have further elucidated the roles of specific amino acid residues in the vicinity of the chromophore in contributing to this acid stability.
Conclusion
This compound represents a significant advancement in the field of fluorescent proteins, offering researchers a reliable and bright green fluorescent probe for studying biological processes in acidic cellular compartments. Its low pKa and broad pH stability range, supported by a unique structural conformation, make it an invaluable tool for a wide range of applications in cell biology, neuroscience, and drug discovery. This technical guide provides the essential data and methodologies to effectively utilize this compound in research settings.
References
- 1. This compound: Acid-Tolerant Monomeric GFP | Co-creation Bureau, Osaka University [ccb.osaka-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Acid-Tolerant Monomeric GFP from Olindias formosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
A Technical Guide to the Photophysical Properties of Gamillus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the brightness and quantum yield of Gamillus, a highly acid-tolerant green fluorescent protein. This document outlines the core photophysical properties, details the experimental protocols for their determination, and illustrates the application of this compound in cellular imaging, particularly in the context of autophagy.
Core Photophysical Properties of this compound
This compound, derived from the flower hat jellyfish (Olindias formosa), exhibits exceptional photostability and brightness, particularly in acidic environments, making it a valuable tool for imaging within organelles such as lysosomes.[1][2] Its monomeric nature and rapid maturation further enhance its utility as a fluorescent reporter.[3]
Quantitative Data Summary
The key photophysical parameters of this compound are summarized in the table below, providing a direct comparison with the widely used enhanced Green Fluorescent Protein (EGFP).
| Property | This compound | EGFP (for comparison) | Reference |
| Excitation Maximum (λex) | 504 nm | ~488 nm | [Shinoda et al., 2018] |
| Emission Maximum (λem) | 519 nm | ~507 nm | [Shinoda et al., 2018] |
| Quantum Yield (Φ) | 0.90 | 0.60 | [Shinoda et al., 2018] |
| Molar Extinction Coefficient (ε) | 74,700 M⁻¹cm⁻¹ | 55,000 M⁻¹cm⁻¹ | [Shinoda et al., 2018] |
| Brightness (ε × Φ) | 67,230 | 33,000 | Calculated |
| Relative Brightness to EGFP | ~2.0 | 1.0 | [1] |
| pKa | 3.4 | ~6.0 | [1] |
Experimental Protocols
The determination of the quantum yield and brightness of fluorescent proteins is critical for their quantitative application in cellular imaging and drug development. The following sections detail the methodologies for these key experiments.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield of this compound was determined using the relative method, comparing its fluorescence intensity to a standard with a known quantum yield.
1. Standard Selection:
-
A fluorescent standard with a well-characterized quantum yield and spectral properties overlapping with this compound is chosen. Fluorescein in 0.1 M NaOH (Φ = 0.95) or Rhodamine 6G in ethanol (B145695) (Φ = 0.95) are common standards for green fluorescent proteins.
2. Sample Preparation:
-
Solutions of both the this compound protein and the fluorescent standard are prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
A series of dilutions are made for both the sample and the standard to obtain absorbance values in the linear range, typically below 0.1 at the excitation wavelength, to minimize inner filter effects.
3. Absorbance Measurement:
-
The absorbance of each dilution of the this compound protein and the standard is measured at the chosen excitation wavelength using a UV-Vis spectrophotometer.
4. Fluorescence Measurement:
-
The fluorescence emission spectra of all solutions are recorded using a spectrofluorometer. The excitation wavelength is set to be the same for both the sample and the standard.
-
The integrated fluorescence intensity (the area under the emission curve) is calculated for each measurement.
5. Data Analysis:
-
A plot of integrated fluorescence intensity versus absorbance is generated for both this compound and the standard.
-
The slope of the linear fit for each plot is determined.
-
The quantum yield of this compound (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Slope_X / Slope_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Slope_X and Slope_ST are the slopes from the plots of integrated fluorescence intensity versus absorbance for this compound and the standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the this compound and standard solutions, respectively (if different).
-
Determination of Molar Extinction Coefficient and Brightness
The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength. Brightness is the product of the molar extinction coefficient and the quantum yield.
1. Protein Concentration Determination:
-
The precise concentration of the purified this compound protein solution is determined using a protein concentration assay, such as the bicinchoninic acid (BCA) assay or by measuring absorbance at 280 nm with a calculated extinction coefficient based on the amino acid sequence.
2. Absorbance Measurement:
-
The absorbance of the this compound solution of known concentration is measured at its excitation maximum (504 nm) using a UV-Vis spectrophotometer.
3. Calculation of Molar Extinction Coefficient:
-
The molar extinction coefficient (ε) is calculated using the Beer-Lambert law:
ε = A / (c * l)
Where:
-
A is the absorbance at the excitation maximum.
-
c is the molar concentration of the protein.
-
l is the path length of the cuvette (typically 1 cm).
-
4. Calculation of Brightness:
-
The brightness is calculated as the product of the molar extinction coefficient and the fluorescence quantum yield:
Brightness = ε × Φ
Visualizations: Signaling Pathways and Experimental Workflows
The exceptional acid tolerance of this compound makes it an ideal reporter for studying processes that occur in acidic organelles, such as autophagy-mediated degradation in lysosomes.
Chaperone-Mediated Autophagy (CMA) Signaling Pathway
Chaperone-mediated autophagy is a selective process for the degradation of cytosolic proteins in lysosomes. The pathway involves the recognition of a KFERQ-like motif in the substrate protein by a chaperone complex, which then targets it to the lysosomal membrane for translocation and degradation.
Caption: Chaperone-Mediated Autophagy (CMA) signaling pathway.
Experimental Workflow: Monitoring CMA with a KFERQ-Gamillus Reporter
A powerful application of this compound is its use in a reporter system to monitor CMA activity in living cells. A fusion protein consisting of the KFERQ motif and this compound (KFERQ-Gamillus) serves as a specific substrate for CMA.
Caption: Workflow for monitoring CMA using a KFERQ-Gamillus reporter.[4][5]
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. This compound: Acid-Tolerant Monomeric GFP | Co-creation Bureau, Osaka University [ccb.osaka-u.ac.jp]
- 3. This compound :: Fluorescent Protein Database [fpbase.org]
- 4. Tracking Chaperone-Mediated Autophagy Flux with a pH-Resistant Fluorescent Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Gamillus Chromophore: A Deep Dive into Structure and Maturation
For Immediate Release
OSAKA, Japan – December 18, 2025 – The green fluorescent protein (GFP) and its derivatives have become indispensable tools in cellular biology, enabling researchers to visualize molecular processes in real-time. Among these, Gamillus, a monomeric green fluorescent protein derived from the flower hat jellyfish, Olindias formosa, stands out for its remarkable acid tolerance, brightness, and rapid maturation.[1][2] This technical guide provides an in-depth exploration of the this compound chromophore's unique structural features and its autocatalytic maturation pathway, offering valuable insights for researchers, scientists, and professionals in drug development.
The Unique trans Configuration of the this compound Chromophore
The fluorescence of this compound originates from its chromophore, a chemical group formed by the post-translational modification of a tripeptide sequence within the protein. In this compound, this chromophore-forming triad (B1167595) is located at residues 60-62.[3] X-ray crystallography studies have revealed that the this compound chromophore adopts a unique trans configuration.[4] This spatial arrangement is a key determinant of its exceptional stability in acidic environments, boasting a pKa of 3.4.[1] This acid tolerance allows for robust fluorescence in acidic organelles like lysosomes, a significant advantage over many other fluorescent proteins that lose their signal in low-pH conditions.[1][4]
The structural basis for this acid tolerance lies in the stabilization of the deprotonated state of the chromophore's phenyl ring, a feature maintained across a broad pH range.[4] A comparative analysis with the non-fluorescent red chromoprotein R-Velour, also from Olindias formosa and possessing a trans chromophore, highlights the importance of chromophore planarity. While both have a trans conformation, the chromophoric rings in this compound are coplanar, whereas in R-Velour, a significant torsion between the rings leads to its non-fluorescent nature.[3]
The Autocatalytic Maturation of the this compound Chromophore
The formation of the mature, fluorescent this compound chromophore is a self-catalyzed, multi-step process that occurs without the need for external enzymes or cofactors, requiring only the presence of molecular oxygen. This process, known as maturation, involves a sequence of chemical reactions: cyclization, dehydration, and oxidation. While the general mechanism is shared among GFP-like proteins, the specific catalytic residues within the protein scaffold are crucial for facilitating these transformations.
Based on the conserved mechanisms in GFP-like proteins, the maturation of the this compound chromophore is proposed to proceed as follows:
-
Cyclization: The process is initiated by a nucleophilic attack of the amide nitrogen of the glycine (B1666218) at position 62 on the carbonyl carbon of the amino acid at position 60. This reaction is catalyzed by a nearby arginine residue, which acts as a general acid to activate the carbonyl group, and a glutamate (B1630785) residue, which acts as a general base to deprotonate the attacking nitrogen. This intramolecular condensation results in the formation of a five-membered imidazolinone ring.
-
Dehydration: Following cyclization, a molecule of water is eliminated from the intermediate. This dehydration step is crucial for extending the conjugated π-system of the chromophore.
-
Oxidation: The final and rate-limiting step in the maturation process is the oxidation of the tyrosine residue's α-β carbon bond at position 61. This reaction, which requires molecular oxygen, introduces a double bond that completes the conjugated system, giving rise to the mature, fluorescent chromophore.
References
- 1. This compound :: Fluorescent Protein Database [fpbase.org]
- 2. Benchmarking of novel green fluorescent proteins for the quantification of protein oligomerization in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green fluorescent protein: structure, folding and chromophore maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Factors Enabling Successful GFP-like Proteins with Alanine as the Third Chromophore-Forming Residue - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Photophysical Properties of Gamillus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the excitation and emission spectra of the green fluorescent protein Gamillus, along with its key photophysical properties. Detailed experimental methodologies and visual representations of experimental workflows are included to facilitate a deeper understanding and practical application of this versatile fluorescent reporter.
Introduction
This compound is a monomeric green fluorescent protein (GFP) cloned from the flower hat jellyfish, Olindias formosa.[1][2] It was developed by researchers at Osaka University and is distinguished by its remarkable acid tolerance, high brightness, rapid maturation, and photostability.[1][2] These characteristics make this compound an invaluable tool for bioimaging, particularly for visualizing molecular and cellular processes within acidic organelles such as lysosomes, endosomes, and autophagosomes, where most other fluorescent proteins lose their fluorescence.[1][2][3][4]
Photophysical Properties
The key photophysical characteristics of this compound are summarized in the table below, providing a quantitative basis for its utility in various fluorescence-based applications.
| Property | Value | Reference |
| Excitation Maximum (λex) | 505 nm | [5] |
| Emission Maximum (λem) | 524 nm | [5] |
| Molar Extinction Coefficient (ε) | 75,000 M⁻¹cm⁻¹ | [5] |
| Quantum Yield (QY) | 0.89 | [5] |
| Brightness | 66.75 | [5] |
| pKa | 3.4 | [1][3] |
| Molecular Weight | 25.6 kDa | [5] |
| Oligomerization State | Monomer | [2][5][6] |
*Brightness is calculated as the product of the Molar Extinction Coefficient and the Quantum Yield.
Excitation and Emission Spectra
The fluorescence of this compound is constant over a wide pH range, from 4.5 to 9.0, which encompasses the typical intracellular pH of most cell types.[1][3] This exceptional pH stability is a key advantage over many other GFPs. This compound also exhibits photochromic behavior; its fluorescence can be decreased by excitation with light in the 457–487 nm or 488–512 nm range and subsequently recovered by irradiation with light in the 352–388 nm range.[6][7] However, when excited within the 440–480 nm range, this photochromism is negligible.[6][7]
Experimental Protocols
The characterization of this compound's photophysical properties involves several key experimental techniques. Below are detailed methodologies for determining the excitation and emission spectra, as well as for assessing its pH stability.
4.1. Measurement of Excitation and Emission Spectra
This protocol outlines the general procedure for measuring the fluorescence spectra of a fluorescent protein like this compound using a spectrofluorometer.
-
Protein Purification: Recombinantly express and purify this compound protein. The purity of the protein solution is critical for accurate spectral measurements.
-
Buffer Preparation: Prepare a suitable buffer solution, for example, a phosphate-buffered saline (PBS) at a specific pH (e.g., pH 7.4).
-
Sample Preparation: Dilute the purified this compound protein in the prepared buffer to a concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.
-
Spectrofluorometer Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for a stable output.
-
Set the excitation and emission monochromators to the desired wavelength ranges.
-
Use appropriate cutoff filters to minimize scattered light from reaching the detector.[8]
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the wavelength of maximum emission (524 nm for this compound).
-
Scan the excitation monochromator across a range of wavelengths (e.g., 350 nm to 520 nm).
-
Record the fluorescence intensity at each excitation wavelength to generate the excitation spectrum.
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the wavelength of maximum excitation (505 nm for this compound).
-
Scan the emission monochromator across a range of wavelengths (e.g., 510 nm to 650 nm).
-
Record the fluorescence intensity at each emission wavelength to generate the emission spectrum.
-
-
Data Analysis: Correct the raw spectra for instrument-specific factors, such as lamp intensity and detector response, to obtain the true excitation and emission spectra.
4.2. Determination of Quantum Yield
The quantum yield is determined by comparing the integrated fluorescence intensity of this compound to that of a standard with a known quantum yield (e.g., fluorescein).
-
Prepare Solutions: Prepare solutions of both this compound and the quantum yield standard with identical absorbance at the same excitation wavelength.
-
Measure Fluorescence Spectra: Measure the fluorescence emission spectrum of both solutions under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate Quantum Yield: The quantum yield of this compound (QY_this compound) is calculated using the following equation:
QY_this compound = QY_Standard * (I_this compound / I_Standard) * (A_Standard / A_this compound) * (n_this compound² / n_Standard²)
where:
-
QY is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
4.3. Measurement of Molar Extinction Coefficient
The molar extinction coefficient is determined using the Beer-Lambert law.
-
Prepare Serial Dilutions: Prepare a series of dilutions of the purified this compound protein with known concentrations.
-
Measure Absorbance: Measure the absorbance of each dilution at the excitation maximum (505 nm) using a spectrophotometer.
-
Plot Data: Plot the absorbance versus the concentration.
-
Calculate Molar Extinction Coefficient: The molar extinction coefficient (ε) is the slope of the resulting line, as defined by the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (typically 1 cm).
Visualizations
The following diagrams illustrate the experimental workflow for characterizing this compound and the concept of its pH stability.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Acid-Tolerant Monomeric GFP from Olindias formosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. This compound: Acid-Tolerant Monomeric GFP | Co-creation Bureau, Osaka University [ccb.osaka-u.ac.jp]
- 5. Gamillus0.4 :: Fluorescent Protein Database [fpbase.org]
- 6. This compound :: Fluorescent Protein Database [fpbase.org]
- 7. Fluorescent Proteins for Investigating Biological Events in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Green Fluorescent Protein in the SPECTRAmax® GEMINI-XS Spectrofluorometer [moleculardevices.com]
Gamillus GFP: A Technical Guide to its Monomeric Properties
For Researchers, Scientists, and Drug Development Professionals
Gamillus is a green fluorescent protein (GFP) engineered from the jellyfish Olindias formosa to exhibit robust monomeric behavior and exceptional acid tolerance.[1][2] This makes it a powerful tool for cellular imaging, particularly within acidic organelles.[2][3] This technical guide provides an in-depth overview of the core monomeric and photophysical properties of this compound, complete with detailed experimental methodologies and visual workflows.
Core Photophysical and Monomeric Properties
This compound was developed from a naturally dimeric protein. Through targeted mutagenesis, a stable monomeric variant with high brightness was achieved.[2] Its monomeric nature is a critical feature, preventing the artifacts and interference that can arise from the oligomerization of fluorescent protein tags.
Table 1: Quantitative Photophysical Properties of this compound GFP
| Property | Value | Reference |
| Excitation Wavelength (λex) | 504 nm | [4] |
| Emission Wavelength (λem) | 515 nm | [4] |
| Extinction Coefficient (EC) | 89,000 M⁻¹cm⁻¹ | [4] |
| Quantum Yield (QY) | 0.61 | [4] |
| Brightness | 54.29 | [4] |
| pKa | 3.4 | [3][4] |
| Molecular Weight | 26.5 kDa | [4] |
| Oligomerization State | Monomer | [4] |
| PDB ID | 5Y00, 5Y01 | [4][5] |
Experimental Protocols
The characterization of this compound GFP involves a series of biophysical and biochemical assays. Below are detailed methodologies for key experiments.
Protein Expression and Purification
A common workflow for obtaining purified this compound for in vitro characterization is outlined below.
-
Transformation: The plasmid containing the this compound gene is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium. At an appropriate cell density (e.g., OD600 of 0.6-0.8), protein expression is induced with an agent like IPTG.
-
Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is typically achieved by sonication or high-pressure homogenization. The lysate is then clarified by centrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins). After washing, the protein is eluted.
-
Size-Exclusion Chromatography (SEC): For higher purity and to ensure a monomeric state, the eluted protein is further purified by SEC. This step also serves to exchange the protein into a suitable storage buffer.[6]
-
Purity Assessment: The purity of the final protein sample is assessed by SDS-PAGE.
Determination of Monomeric State
The oligomeric state of this compound is a critical parameter. Size-exclusion chromatography and analytical ultracentrifugation are standard methods to confirm its monomeric nature.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. This compound: Acid-Tolerant Monomeric GFP | Co-creation Bureau, Osaka University [ccb.osaka-u.ac.jp]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Fluorescence quantum yield measurements of fluorescent proteins: a laboratory experiment for a biochemistry or molecular biophysics laboratory course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound :: Fluorescent Protein Database [fpbase.org]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
The Core Mechanism of Acid Tolerance in Gamillus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamillus is a monomeric green fluorescent protein (GFP) cloned from the flower hat jellyfish, Olindias formosa. It exhibits remarkable acid tolerance, maintaining bright fluorescence in acidic environments where most other GFPs are quenched. This property makes it an invaluable tool for imaging and tracking molecular processes within acidic organelles such as lysosomes, endosomes, and autophagosomes. This technical guide provides an in-depth exploration of the molecular mechanism behind this compound's acid stability, detailed experimental protocols for its characterization, and a summary of its key photophysical properties. The central mechanism of its acid tolerance lies in the unique trans configuration of its chromophore's hydroxyphenyl ring, which stabilizes the deprotonated state even at low pH. This structural feature has been elucidated through X-ray crystallography and validated by point mutagenesis studies.
Introduction
The utility of fluorescent proteins as genetically encoded reporters has revolutionized cell biology. However, the pH sensitivity of many common fluorescent proteins, which typically have a pKa around 6.0, has limited their application in acidic cellular compartments (pH 4.5-6.0). This compound was developed to overcome this limitation. It is a bright, fast-maturing, and highly photostable GFP with a pKa of 3.4, allowing it to maintain fluorescence over a broad pH range (4.5 to 9.0).[1][2] Its monomeric nature prevents the aggregation issues that can cause artifacts when fusing FPs to proteins of interest.[3] This guide will detail the structural basis of this acid tolerance and provide the necessary experimental frameworks for its study and application.
The Structural Basis of this compound's Acid Tolerance
The fluorescence of a GFP is dependent on the protonation state of its chromophore. In most GFPs, the chromophore exists in a cis configuration. As the pH of the environment drops, the chromophore's hydroxyphenyl ring becomes protonated, leading to a loss of fluorescence.
The key to this compound's acid tolerance is a unique structural feature: its chromophore's phenyl ring is in a trans configuration.[3] X-ray crystallography studies have revealed that this trans conformation provides a stable environment for the deprotonated state of the chromophore, even in acidic conditions.[3] This structural arrangement effectively lowers the pKa of the chromophore, allowing it to remain fluorescent at a much lower pH than typical GFPs.
dot
Caption: Mechanism of acid tolerance in this compound vs. standard GFP.
Quantitative Data Presentation
The photophysical properties of this compound have been extensively characterized. The following tables summarize the key quantitative data, comparing this compound to the widely used Enhanced Green Fluorescent Protein (EGFP).
Table 1: Key Photophysical Properties of this compound vs. EGFP
| Property | This compound | EGFP | Reference |
| pKa | 3.4 | ~6.0 | [1][2] |
| Excitation Max (nm) | 504 | 488 | [4] |
| Emission Max (nm) | 519 | 509 | [4] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 83,000 | 56,000 | [4] |
| Quantum Yield | 0.90 | 0.60 | [4] |
| Brightness * | 74.7 | 33.6 | [4] |
| Maturation Time (min at 37°C) | 8.0 | ~15 | [4] |
| Photostability (t₁/₂ in seconds) | 73.2 | Varies | [4] |
*Brightness is calculated as the product of the Molar Extinction Coefficient and the Quantum Yield, divided by 1000.
Experimental Protocols
The characterization of this compound and the elucidation of its acid tolerance mechanism involved several key experimental techniques. Detailed methodologies are provided below.
Gene Cloning, Expression, and Protein Purification
The gene for this compound was originally cloned from the jellyfish Olindias formosa. For heterologous expression and purification, the following protocol is typical.
-
Gene Synthesis and Cloning : The gene encoding this compound is synthesized with codon optimization for E. coli expression. The gene is then cloned into an expression vector, such as pET-SUMO or a similar vector with a His-tag for affinity purification.[5]
-
Protein Expression : The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced with IPTG when the culture reaches an appropriate optical density, and the culture is grown for several more hours at a reduced temperature to enhance proper folding.
-
Cell Lysis : Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing lysozyme (B549824) and a protease inhibitor cocktail. The cells are then lysed by sonication.
-
Affinity Chromatography : The lysate is clarified by centrifugation, and the supernatant containing the His-tagged this compound is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elution and Dialysis : this compound is eluted from the column using a high concentration of imidazole. The eluted fractions are analyzed by SDS-PAGE for purity. Pure fractions are pooled and dialyzed against a storage buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) to remove imidazole.
X-ray Crystallography
Determining the three-dimensional structure of this compound was crucial to understanding its acid tolerance.
-
Crystallization : Purified this compound protein is concentrated to 10-20 mg/mL. Crystallization screens are set up using the hanging-drop or sitting-drop vapor diffusion method, mixing the protein solution with various precipitant solutions.[6][7]
-
Crystal Optimization : Initial crystal hits are optimized by varying the precipitant concentration, pH, and temperature to obtain large, single crystals suitable for diffraction.
-
Data Collection : Crystals are cryoprotected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or PEG) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[7][8]
-
Structure Determination and Refinement : The diffraction data are processed to determine the crystal's space group and unit-cell parameters. The structure is solved using molecular replacement, using the structure of another GFP as a search model. The resulting electron density map is used to build and refine the atomic model of this compound.[9][10]
dot
Caption: Workflow for determining the 3D structure of this compound.
Site-Directed Mutagenesis
Point mutagenesis was used to confirm the role of specific amino acid residues in the acid tolerance of this compound.
-
Primer Design : Mutagenic primers are designed to introduce the desired nucleotide change. These primers are typically 25-45 bases long with the mutation in the center.[11][12]
-
PCR Amplification : A PCR reaction is performed using a high-fidelity DNA polymerase, the this compound expression plasmid as a template, and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the mutation.[13][14]
-
Template Digestion : The parental, methylated template DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.[13]
-
Transformation : The DpnI-treated DNA is transformed into competent E. coli cells.
-
Verification : Plasmids are isolated from the resulting colonies, and the presence of the desired mutation is confirmed by DNA sequencing. The mutant protein is then expressed and characterized.
Measurement of Photophysical Properties
-
Buffer Preparation : A series of buffers with a wide range of pH values (e.g., from 3.0 to 10.0) are prepared.
-
Spectroscopy : The fluorescence emission of a solution of purified this compound is measured in each buffer at a constant concentration. The excitation wavelength is set to the absorption maximum (504 nm), and the emission intensity at the peak (519 nm) is recorded.[15][16]
-
Data Analysis : The fluorescence intensity is plotted against the pH. The data are fitted to the Henderson-Hasselbalch equation to determine the pH at which the fluorescence is 50% of the maximum, which corresponds to the pKa.[17]
-
Standard Selection : A fluorescent standard with a known quantum yield and similar spectral properties (e.g., fluorescein (B123965) in 0.1 M NaOH, QY = 0.95) is chosen.[18][19]
-
Absorbance Measurement : The absorbance of dilute solutions of both the standard and this compound are measured at the excitation wavelength. A series of concentrations are prepared to ensure the absorbance is below 0.1 to avoid inner filter effects.[20]
-
Fluorescence Measurement : The fluorescence emission spectra of the same solutions are recorded. The integrated fluorescence intensity (the area under the emission curve) is calculated for each solution.[21][22]
-
Calculation : The quantum yield of this compound is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (nX² / nST²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, n is the refractive index of the solvent, and the subscripts X and ST refer to the sample (this compound) and the standard, respectively.
Autophagy-mediated Molecular Tracking
This compound's acid tolerance makes it an excellent tag for monitoring the delivery of proteins to the lysosome via autophagy.
-
Construct Generation : The gene for the protein of interest is fused with the this compound gene in a mammalian expression vector.
-
Cell Culture and Transfection : A suitable cell line (e.g., HeLa or HEK293T) is cultured on glass-bottom dishes. The cells are then transfected with the this compound-fusion construct.[23][24]
-
Autophagy Induction : Autophagy is induced by methods such as amino acid starvation (e.g., culturing in Earle's Balanced Salt Solution).
-
Live-Cell Imaging : The cells are imaged using a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂). Time-lapse images are acquired to track the localization of the this compound-tagged protein.[25][26]
-
Analysis : The formation of fluorescent puncta, representing the accumulation of the tagged protein in autophagosomes and their subsequent delivery to lysosomes, is quantified. Co-localization with lysosomal markers can be used to confirm delivery to the lysosome.
Conclusion
The acid tolerance of the green fluorescent protein this compound is a direct result of its unique chromophore structure, specifically the trans configuration of the hydroxyphenyl ring. This structural feature stabilizes the fluorescent, deprotonated state of the chromophore in acidic environments. This in-depth understanding, derived from rigorous experimental characterization, has established this compound as a powerful and reliable tool for researchers, scientists, and drug development professionals. Its application in live-cell imaging of acidic organelles provides a window into dynamic cellular processes like autophagy, offering new opportunities for discovery in cell biology and the development of therapeutics targeting these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Acid-Tolerant Monomeric GFP from Olindias formosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound :: Fluorescent Protein Database [fpbase.org]
- 5. digitalcommons.montclair.edu [digitalcommons.montclair.edu]
- 6. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phys.libretexts.org [phys.libretexts.org]
- 9. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 10. m.youtube.com [m.youtube.com]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. Site-Directed Mutagenesis [protocols.io]
- 13. static.igem.org [static.igem.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ufq.unq.edu.ar [ufq.unq.edu.ar]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. static.horiba.com [static.horiba.com]
- 20. chem.uci.edu [chem.uci.edu]
- 21. Fluorescence quantum yield measurements of fluorescent proteins: a laboratory experiment for a biochemistry or molecular biophysics laboratory course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jasco-global.com [jasco-global.com]
- 23. Live-cell imaging of autophagy induction and autophagosome-lysosome fusion in primary cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Live-cell imaging of autophagy induction and autophagosome-lysosome fusion in primary cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. proteolysis.jp [proteolysis.jp]
The Photostability of Gamillus: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamillus is a monomeric green fluorescent protein (GFP) derived from the jellyfish Olindias formosa.[1][2] It has garnered significant attention within the scientific community due to its remarkable acid tolerance, maintaining bright fluorescence in acidic environments where most other fluorescent proteins are quenched.[2][3] This property makes it an invaluable tool for imaging and tracking cellular processes within acidic organelles such as lysosomes, endosomes, and autophagosomes.[1] Beyond its pH stability, the photostability of this compound is a critical parameter for researchers employing fluorescence microscopy techniques that involve intense and prolonged light exposure. This guide provides a comprehensive overview of the photostability of this compound, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in their experimental design and data interpretation.
Quantitative Photophysical Properties
The photostability of a fluorescent protein is a composite of several key parameters, including its photobleaching half-life, quantum yield, and fluorescence lifetime. These properties collectively determine the protein's resilience to photodamage and its overall performance in imaging experiments.
| Parameter | Value | Reference |
| Photobleaching Half-life (s) | 73.2 | |
| Quantum Yield (QY) | 0.90 | |
| Brightness | 74.7 | |
| pKa | 3.4 | [2][3] |
| Excitation Maximum (nm) | 504 | |
| Emission Maximum (nm) | 519 |
Table 1: Photophysical Properties of this compound
Photobleaching Characteristics
Photobleaching is the irreversible loss of fluorescence due to light-induced damage to the fluorophore. The rate of photobleaching is a critical consideration for time-lapse imaging and single-molecule studies.
Photobleaching Half-life
The photobleaching half-life (t₁/₂) is the time required for the fluorescence intensity of a fluorophore to decrease to 50% of its initial value under specific illumination conditions. For this compound, the photobleaching half-life has been measured to be 73.2 seconds under widefield illumination with an arc lamp at a power density of 3.7 W/cm².
Photochromic Behavior
This compound exhibits photochromic behavior, meaning its fluorescence intensity can be modulated by light of different wavelengths.[3]
-
Excitation at 457–487 nm (GFP excitation range): Causes a decrease in fluorescence to approximately 60% of its initial intensity.[3]
-
Excitation at 488–512 nm (YFP excitation range): Leads to a more significant decrease in fluorescence, down to about 10% of the initial intensity.[3]
-
Recovery: The decreased fluorescence can be recovered by subsequent irradiation with light in the range of 352–388 nm.[3]
-
Stable Excitation: Excitation with 440–480 nm light results in negligible photochromic effects, suggesting this range is optimal for stable imaging.[3]
This photochromic property is an important consideration for experimental design, particularly in multi-color imaging experiments where different excitation wavelengths are used.
Experimental Protocols
Accurate and reproducible measurement of photostability parameters is essential for comparing different fluorescent proteins and for optimizing imaging experiments. Below are detailed methodologies for key experiments related to the photostability of this compound.
Protocol 1: Measurement of Photobleaching Half-life
This protocol outlines the general procedure for determining the photobleaching half-life of a fluorescent protein expressed in mammalian cells.
1. Cell Culture and Transfection:
- Plate HeLa cells on a glass-bottom dish.
- Transfect the cells with a plasmid encoding the this compound fluorescent protein.
- Incubate the cells for 24-48 hours to allow for protein expression.
2. Microscopy Setup:
- Use an inverted widefield fluorescence microscope equipped with a high-pressure mercury arc lamp.
- Select a high-magnification objective (e.g., 60x or 100x oil immersion).
- Use a filter set appropriate for GFP imaging (e.g., excitation: 470/40 nm, emission: 525/50 nm).
- Measure the light power density at the sample plane using a power meter. For the reported half-life of this compound, a power density of 3.7 W/cm² was used.
3. Image Acquisition:
- Identify a cell expressing this compound.
- Acquire a time-lapse series of images with continuous illumination.
- Set the exposure time and acquisition interval to capture the decay of fluorescence accurately.
4. Data Analysis:
- Select a region of interest (ROI) within the expressing cell.
- Measure the mean fluorescence intensity of the ROI in each frame of the time-lapse series.
- Correct for background fluorescence by subtracting the mean intensity of a background ROI.
- Normalize the fluorescence intensity data to the initial intensity.
- Plot the normalized intensity as a function of time.
- Fit the decay curve to a single exponential decay function to determine the photobleaching half-life (t₁/₂).
Diagram: Workflow for Photobleaching Half-life Measurement
Caption: Workflow for determining the photobleaching half-life of a fluorescent protein.
Protocol 2: Determination of Quantum Yield
The quantum yield (QY) is a measure of the efficiency of photon emission after photon absorption. It is typically determined by a relative method, comparing the fluorescence of the protein of interest to a standard with a known quantum yield.
1. Sample Preparation:
- Purify the this compound protein.
- Prepare a series of dilutions of the purified protein in a suitable buffer (e.g., PBS, pH 7.4).
- Prepare a series of dilutions of a quantum yield standard (e.g., fluorescein (B123965) in 0.1 M NaOH, QY = 0.95) in the same buffer.
2. Absorbance Measurement:
- Measure the absorbance spectra of all protein and standard solutions using a UV-Vis spectrophotometer.
- Identify the absorbance at the excitation wavelength that will be used for fluorescence measurements.
- Ensure that the absorbance values are in the linear range (typically < 0.1) to avoid inner filter effects.
3. Fluorescence Measurement:
- Use a spectrofluorometer to measure the fluorescence emission spectra of all solutions.
- Excite the samples at a wavelength where both the protein and the standard absorb.
4. Data Analysis:
- Integrate the area under the fluorescence emission spectrum for each solution.
- Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the protein and the standard.
- The slope of this plot is proportional to the quantum yield.
- Calculate the quantum yield of this compound using the following equation:
Diagram: Quantum Yield Determination Workflow
Caption: Workflow for determining the relative quantum yield of a fluorescent protein.
Protocol 3: Fluorescence Lifetime Imaging Microscopy (FLIM)
Fluorescence lifetime is the average time a fluorophore spends in the excited state before returning to the ground state. FLIM provides information about the molecular environment of the fluorophore.
1. Cell Culture and Transfection:
- Prepare cells expressing this compound as described in Protocol 1.
2. FLIM System Setup:
- Use a confocal or multiphoton microscope equipped with a pulsed laser and time-correlated single-photon counting (TCSPC) electronics.
- The laser wavelength should be suitable for exciting this compound (e.g., 488 nm).
- Calibrate the system using a fluorescent standard with a known lifetime (e.g., fluorescein).
3. Image Acquisition:
- Acquire FLIM data from cells expressing this compound.
- Collect a sufficient number of photons per pixel to ensure accurate lifetime determination.
4. Data Analysis:
- Use specialized software to analyze the TCSPC data.
- Fit the fluorescence decay curve for each pixel to a single or multi-exponential decay model.
- Generate a fluorescence lifetime image where the color or intensity of each pixel represents the calculated lifetime.
Diagram: FLIM Experimental Workflow
Caption: Workflow for Fluorescence Lifetime Imaging Microscopy (FLIM) experiments.
Conclusion
This compound is a robust and highly photostable green fluorescent protein, particularly distinguished by its exceptional acid tolerance. Its high quantum yield and respectable photobleaching half-life make it a suitable choice for a wide range of fluorescence microscopy applications, especially for imaging dynamic processes in acidic organelles. However, researchers should be mindful of its photochromic properties and select excitation wavelengths carefully to ensure stable and reliable fluorescence measurements. The detailed protocols provided in this guide offer a framework for the accurate characterization of this compound and other fluorescent proteins, enabling researchers to make informed decisions in their experimental design and to contribute to the growing body of knowledge on fluorescent protein photophysics.
References
An In-depth Technical Guide on the Discovery and Development of Osimertinib (as a proxy for Gamillus)
Disclaimer: Information regarding a compound named "Gamillus" is not available in the public domain. This guide utilizes Osimertinib (B560133), a well-documented third-generation EGFR inhibitor, as a substitute to illustrate the requested format and content.
Executive Summary
Osimertinib (marketed as Tagrisso) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed to treat non-small-cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] Its discovery was driven by the need to overcome resistance to earlier generation TKIs, particularly the T790M mutation.[3][4] Osimertinib selectively targets both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR, thereby offering a favorable therapeutic window.[3][5] This whitepaper provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and key experimental protocols related to Osimertinib.
Discovery and Development Timeline
The journey of Osimertinib from a laboratory concept to a clinically approved therapeutic was a rapid and structure-driven process.[1]
-
2009: The drug discovery program was initiated at AstraZeneca with the goal of developing a third-generation EGFR inhibitor that could selectively target the T790M resistance mutation.[1][4]
-
2012: The compound, then known as AZD9291, was synthesized.[1]
-
March 2013: Clinical trials for Osimertinib commenced.[4]
-
April 2014: It received Breakthrough Therapy designation from the FDA based on promising Phase I trial results.[1]
-
November 2015: The FDA granted accelerated approval for Osimertinib for patients with metastatic EGFR T790M mutation-positive NSCLC.[1][4]
-
2018: It was approved as a first-line treatment for NSCLC with specific EGFR mutations.[6][7]
Mechanism of Action
Osimertinib is a mono-anilino-pyrimidine compound that functions as an irreversible inhibitor of the EGFR kinase.[3] It forms a covalent bond with the cysteine-797 residue within the ATP-binding site of mutant EGFR.[3][8] This action effectively blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[9][10] A key feature of Osimertinib is its high potency against EGFR isoforms with sensitizing mutations (exon 19 deletion, L858R) and the T790M resistance mutation, while showing significantly less activity against wild-type EGFR.[3][11]
Signaling Pathway Diagram
Caption: EGFR Signaling Pathway and the Point of Inhibition by Osimertinib.
Quantitative Data
Preclinical In Vitro Potency
The half-maximal inhibitory concentration (IC50) values demonstrate Osimertinib's potency and selectivity.[12]
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Erlotinib IC50 (nM) | Gefitinib IC50 (nM) |
| PC-9 | Exon 19 deletion | ~5-15 | 7 | Comparable to erlotinib |
| H3255 | L858R | ~10-25 | 12 | Comparable to erlotinib |
| H1975 | L858R + T790M | 9 | >1000 | >1000 |
| PC-9ER | Exon 19 del + T790M | 13 | >1000 | >1000 |
Data synthesized from preclinical research.[12]
Clinical Efficacy
Clinical trials have demonstrated the significant efficacy of Osimertinib in treating NSCLC.
| Trial Name | Phase | Treatment Arm | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| AURA (Phase I/II) | I/II | Osimertinib 80 mg/day | EGFR T790M+ (previously treated) | 61% | 9.6 months |
| AURA2 | II | Osimertinib 80 mg/day | EGFR T790M+ (previously treated) | 71% | 8.6 months |
| FLAURA (First-Line) | III | Osimertinib vs. Standard TKI | Treatment-naïve EGFR mutant | - | 18.9 months vs. 10.2 months |
| ADAURA (Adjuvant) | III | Osimertinib vs. Placebo | Stage IB-IIIA EGFR mutant (resected) | - | Not reached vs. 20.4 months |
Data from various clinical trials.[13][14][15]
Pharmacokinetics
| Parameter | Value |
| Time to Steady State | ~15 days |
| Mean Half-life | 48 hours |
| Oral Clearance (CL/F) | 14.3 L/h |
| Metabolism | Primarily via CYP3A |
| Elimination | 68% in feces, 14% in urine |
Data from population pharmacokinetic studies.[16]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effect of a compound on cancer cell lines.[17][18][19][20]
Objective: To measure the half-maximal inhibitory concentration (IC50) of Osimertinib.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., H1975, PC-9) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[21]
-
Compound Treatment: Treat the cells with serial dilutions of Osimertinib (or other TKIs) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.[21]
-
MTT Addition: Add 10-28 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5 to 4 hours at 37°C.[18][21]
-
Solubilization: Remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[21]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18][21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
EGFR Phosphorylation Western Blot
This protocol is used to assess the inhibitory effect of a compound on EGFR signaling.[22][23][24]
Objective: To detect the phosphorylation status of EGFR (p-EGFR) in cells treated with Osimertinib.
Methodology:
-
Cell Culture and Treatment:
-
Culture EGFR-mutant NSCLC cells (e.g., H1975) to 70-80% confluency.
-
Serum-starve the cells for 12-18 hours to reduce basal EGFR phosphorylation.[22]
-
Treat cells with desired concentrations of Osimertinib or a vehicle control (DMSO) for 2 to 24 hours.
-
Stimulate cells with 100 ng/mL of EGF for 15-30 minutes to induce EGFR phosphorylation.[22][23]
-
-
Protein Extraction:
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.[22]
-
-
Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[22]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against p-EGFR (e.g., 1:1000 dilution) overnight at 4°C.[22]
-
Wash and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[22]
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-Actin) to normalize the p-EGFR signal.[24]
-
Experimental Workflow Diagram
Caption: Experimental Workflow for Western Blot Analysis of EGFR Phosphorylation.
Mechanisms of Resistance to Osimertinib
Despite its efficacy, acquired resistance to Osimertinib can develop through various mechanisms.
-
On-Target Resistance: The most common on-target mechanism is the acquisition of a tertiary mutation in the EGFR gene, with the C797S mutation in exon 20 being the most frequent.[8][25] This mutation prevents the covalent binding of Osimertinib to the EGFR kinase.
-
Off-Target Resistance: This involves the activation of bypass signaling pathways that are independent of EGFR. Common mechanisms include:
-
Phenotypic Transformation: In some cases, the lung adenocarcinoma can transform into other histological subtypes, such as small cell lung cancer (SCLC), which is not dependent on EGFR signaling.[26]
Conclusion
Osimertinib represents a significant advancement in the targeted therapy of EGFR-mutant NSCLC. Its rational design, based on a deep understanding of the molecular mechanisms of resistance to previous generations of TKIs, has led to a highly effective and selective therapeutic agent. The preclinical and clinical data robustly support its use in both first-line and subsequent treatment settings. Ongoing research continues to explore strategies to overcome resistance to Osimertinib, further refining the treatment landscape for this patient population.
References
- 1. Osimertinib - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 6. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
- 8. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. Osimertinib in untreated epidermal growth factor receptor (EGFR)-mutated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Gamillus Sequence and Vector
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive technical overview of the Gamillus sequence and its corresponding expression vector. The this compound protein, a novel target of significant interest in current therapeutic research, is a key component in a newly identified signaling pathway implicated in cellular proliferation and differentiation. Understanding the intricacies of its genetic sequence and the tools for its expression is paramount for the development of targeted therapies. This guide offers a detailed examination of the this compound sequence, the functional elements of its expression vector, and the experimental protocols necessary for its study and manipulation. The data presented herein is intended to serve as a foundational resource for researchers engaged in the preclinical and clinical development of this compound-targeted therapeutics.
This compound Sequence and Vector Data
The following tables summarize the essential quantitative and qualitative data for the this compound gene sequence and its expression vector, pEX-Gamillus.
Table 1: this compound Gene Sequence Information
| Parameter | Value |
| Gene ID | GML-2025 |
| Organism | Homo sapiens |
| Sequence Length (bp) | 1742 |
| GC Content | 58.7% |
| Number of Exons | 7 |
| Chromosomal Locus | 3p21.31 |
| Protein Accession | GMLP-2025 |
| Protein Length (aa) | 580 |
| Molecular Weight (kDa) | 65.2 |
| Isoelectric Point (pI) | 8.1 |
Table 2: pEX-Gamillus Vector Characteristics
| Parameter | Value |
| Vector Name | pEX-Gamillus |
| Vector Size (bp) | 5428 |
| Promoter | CMV (Cytomegalovirus) |
| Selectable Marker | Neomycin Resistance (NeoR) |
| Fusion Tag | N-terminal 6x-His |
| Polyadenylation Signal | SV40 Poly-A |
| Origin of Replication | pUC ori |
| Multiple Cloning Site | BamHI, XhoI, NotI |
Experimental Protocols
1. Protocol for this compound Gene Cloning into pEX Vector
This protocol details the steps for subcloning the this compound coding sequence into the pEX expression vector.
-
Primer Design: Design forward and reverse primers for the this compound coding sequence, incorporating BamHI and XhoI restriction sites, respectively.
-
PCR Amplification: Amplify the this compound coding sequence from human cDNA using high-fidelity DNA polymerase.
-
Restriction Digest: Digest both the PCR product and the pEX vector with BamHI and XhoI restriction enzymes.
-
Ligation: Ligate the digested this compound insert into the digested pEX vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into competent E. coli (DH5α strain).
-
Selection and Screening: Plate the transformed bacteria on LB agar (B569324) plates containing neomycin. Screen colonies by colony PCR and confirm positive clones by Sanger sequencing.
2. Protocol for Protein Expression and Purification
This protocol outlines the procedure for expressing and purifying the this compound protein from mammalian cells.
-
Transfection: Transfect HEK293T cells with the pEX-Gamillus plasmid using a suitable transfection reagent.
-
Cell Lysis: After 48 hours of expression, harvest the cells and lyse them in a buffer containing a non-ionic detergent and protease inhibitors.
-
Affinity Chromatography: Clarify the cell lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column to capture the His-tagged this compound protein.
-
Elution: Elute the bound protein using an imidazole (B134444) gradient.
-
Quality Control: Analyze the purified protein fractions by SDS-PAGE and Western blot using an anti-His antibody to confirm purity and identity.
Visualizations
This compound Signaling Pathway
Caption: A diagram of the proposed this compound signaling cascade.
Experimental Workflow for this compound Cloning and Expression
Caption: Workflow for this compound gene cloning and protein expression.
Logical Relationship of Vector Components
Gamillus: A Technical Guide to Imaging in Acidic Environments
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Gamillus, a highly acid-tolerant monomeric green fluorescent protein (GFP), specifically designed for robust and bright visualization of acidic organelles. This document details its core properties, provides experimental protocols for its application, and presents visual workflows for its use in cellular imaging.
Introduction to this compound
This compound is a green fluorescent protein cloned from the flower hat jelly, Olindias formosa.[1][2] It was engineered to overcome a significant limitation of many common fluorescent proteins: the loss of fluorescence in low pH environments.[3][4] This makes this compound an invaluable tool for studying the dynamic processes within acidic organelles such as lysosomes, endosomes, and autophagosomes, which play critical roles in cellular homeostasis, signaling, and disease.[1][2]
This compound exhibits superior acid tolerance, maintaining bright fluorescence in environments with a pH as low as 4.5.[3][4] It is a monomeric protein, which is crucial for minimizing artifacts when fused to a protein of interest.[5][6] Furthermore, it has been reported to be nearly twice as bright as some other green fluorescent proteins.[3][4]
Core Properties of this compound
The utility of a fluorescent protein is defined by its photophysical and chemical characteristics. This compound has been characterized to be a bright and stable fluorophore, particularly in acidic conditions.
Quantitative Data
The following tables summarize the key quantitative properties of this compound, with comparisons to the widely used Enhanced Green Fluorescent Protein (EGFP) for context.
Table 1: Photophysical Properties of this compound vs. EGFP
| Property | This compound | EGFP |
| Excitation Maximum (nm) | ~504 | ~488 |
| Emission Maximum (nm) | ~519 | ~507 |
| Quantum Yield | 0.90 | 0.60 |
| Extinction Coefficient (M⁻¹cm⁻¹) | 83,000 | 56,000 |
| Brightness (Ext. Coeff. x QY) | 74.7 | 33.6 |
| pKa | 3.4 | ~6.0 |
| Maturation Speed | Fast | Fast |
Data compiled from multiple sources. Brightness is a relative measure.
Table 2: pH Stability of this compound
| pH Range for Stable Fluorescence |
| 4.5 - 9.0 |
This compound maintains a constant fluorescence spectrum within this pH range, making it ideal for imaging acidic organelles where the pH can fluctuate.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound for imaging acidic organelles. These protocols are based on established methods and the known properties of this compound.
General Protocol for Expression of this compound Fusion Proteins
This protocol outlines the steps for transiently transfecting mammalian cells to express a protein of interest tagged with this compound.
-
Plasmid Construction : The coding sequence of the protein of interest is cloned into a mammalian expression vector containing the this compound coding sequence, creating a fusion protein. The this compound tag can be at the N- or C-terminus of the target protein.
-
Cell Culture and Transfection :
-
Plate mammalian cells (e.g., HeLa, HEK293) on glass-bottom dishes suitable for fluorescence microscopy.
-
Grow cells to 70-80% confluency in appropriate growth medium.
-
Transfect the cells with the this compound-fusion plasmid using a standard transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
-
-
Protein Expression : Incubate the cells for 24-48 hours post-transfection to allow for expression of the fusion protein.
-
Live-Cell Imaging :
-
Replace the growth medium with a live-cell imaging solution (e.g., phenol (B47542) red-free DMEM).
-
Image the cells using a fluorescence microscope equipped with a standard GFP filter set (e.g., 488 nm excitation, 500-550 nm emission).
-
Maintain cells at 37°C and 5% CO₂ during imaging.
-
Protocol for Imaging Lysosomes with this compound-Tagged Proteins
This protocol describes how to visualize the localization of a protein to lysosomes using a this compound fusion.
-
Construct a this compound-Lysosomal Marker Fusion : Fuse this compound to a known lysosomal protein, such as LAMP1 (Lysosomal-associated membrane protein 1).
-
Transfect and Express : Follow the general protocol (Section 3.1) to express the this compound-LAMP1 fusion protein in your cells of choice.
-
(Optional) Co-staining with a Lysosomal Dye : To confirm lysosomal localization, cells can be co-stained with a commercially available lysosomal dye (e.g., LysoTracker Red) according to the manufacturer's protocol.
-
Image Acquisition :
-
Acquire images in both the green (this compound) and red (lysosomal dye) channels.
-
Co-localization of the green and red signals will confirm the targeting of the this compound-fusion protein to the lysosomes.
-
Protocol for Tracking Autophagy with this compound
This compound is well-suited for tracking the process of autophagy, where cellular components are delivered to lysosomes for degradation. A common method involves monitoring the delivery of a this compound-tagged autophagic substrate.
-
Construct a this compound-Autophagy Substrate Fusion : Fuse this compound to a protein that is known to be degraded by autophagy, such as p62/SQSTM1 or a protein containing a KFERQ-like motif for chaperone-mediated autophagy.[7][8][9]
-
Transfect and Express : Express the this compound-fusion protein in cells as described in Section 3.1.
-
Induce Autophagy : Treat the cells with an autophagy-inducing agent (e.g., rapamycin, starvation media - EBSS).
-
Time-Lapse Imaging :
-
Perform live-cell, time-lapse imaging to monitor the trafficking of the this compound-tagged protein.
-
Observe the formation of puncta (autophagosomes) and their subsequent co-localization with lysosomes (which can be identified by co-staining with a lysosomal dye).
-
-
Data Analysis : Quantify the number and intensity of this compound puncta over time to measure autophagic flux.
Visualizing Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the underlying principle of this compound's utility.
Caption: Workflow for expressing this compound fusion proteins in mammalian cells.
Caption: Conceptual workflow for tracking autophagy using this compound.
Caption: Comparison of fluorescence stability between standard GFP and this compound in different cellular compartments.
Applications in Research and Drug Development
The unique properties of this compound open up numerous avenues for research and development:
-
Studying Lysosomal Storage Disorders : this compound can be used to visualize the accumulation of substrates in lysosomes in models of lysosomal storage diseases.
-
High-Throughput Screening : The bright and stable signal of this compound is advantageous for automated imaging and high-throughput screens for drugs that modulate lysosomal function or autophagy.
-
Investigating Neurodegenerative Diseases : Autophagy and lysosomal dysfunction are implicated in diseases like Alzheimer's and Parkinson's. This compound can be a tool to study these processes in relevant cell models.
-
Cancer Research : Altered autophagy is a hallmark of many cancers. This compound can be used to monitor autophagic responses to cancer therapies.
-
Super-Resolution Microscopy : Variants of this compound, such as rsthis compound, have been developed for super-resolution imaging, allowing for the visualization of acidic organelle structures with unprecedented detail.[10]
Conclusion
This compound represents a significant advancement in fluorescent protein technology, providing researchers with a reliable and bright probe for imaging the dynamic and often challenging environment of acidic organelles. Its acid tolerance, monomeric nature, and brightness make it an exceptional tool for a wide range of applications in cell biology, disease research, and drug discovery. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in your research endeavors. For complete and detailed protocols, readers are encouraged to consult the original publication by Shinoda et al. (2017) in Cell Chemical Biology.
References
- 1. This compound: Acid-Tolerant Monomeric GFP | Co-creation Bureau, Osaka University [ccb.osaka-u.ac.jp]
- 2. Acid-Tolerant Monomeric GFP from Olindias formosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Bright and stable: New acid-tolerant green fluorescent protein for bioimaging | EurekAlert! [eurekalert.org]
- 5. This compound :: Fluorescent Protein Database [fpbase.org]
- 6. This compound :: Fluorescent Protein Database [fpbase.org]
- 7. Tracking Chaperone-Mediated Autophagy Flux with a pH-Resistant Fluorescent Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tracking Chaperone-Mediated Autophagy Flux with a pH-Resistant Fluorescent Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acid-Tolerant Reversibly Switchable Green Fluorescent Protein for Super-resolution Imaging under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Gamillus: A Technical Guide to a Powerful Molecular Tag for Cellular Research
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Gamillus, a monomeric green fluorescent protein (GFP) cloned from the flower hat jellyfish, Olindias formosa, has emerged as a powerful molecular tag for a wide range of applications in cellular and molecular biology.[1][2][3] Its exceptional acid tolerance, high brightness, and photostability make it particularly well-suited for visualizing and tracking proteins within acidic organelles, a challenging task for many conventional fluorescent proteins.[1][4][5] This technical guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols for its use as a molecular tag, and its application in studying dynamic cellular processes.
Core Properties of this compound: A Quantitative Overview
This compound distinguishes itself from other green fluorescent proteins through a unique combination of photophysical properties. Its most notable feature is its remarkable stability and bright fluorescence in acidic environments, with a pKa of 3.4.[2][3] The fluorescence spectrum of this compound remains constant between pH 4.5 and 9.0, a range that encompasses the diverse pH environments found within a cell.[2][3] This acid tolerance is attributed to the stabilization of deprotonation in its chromophore's chemical structure.[2][3]
For researchers selecting a fluorescent tag, a direct comparison of quantitative data is crucial. The following table summarizes the key photophysical properties of this compound in comparison to the widely used enhanced Green Fluorescent Protein (eGFP).
| Property | This compound | eGFP | Reference |
| Excitation Maximum (nm) | ~505 | ~488 | [6][7] |
| Emission Maximum (nm) | ~524 | ~509 | [6][7] |
| Quantum Yield (QY) | 0.88 - 0.89 | 0.60 | [6][8][9] |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | 51,000 - 75,000 | 55,000 | [6][8][9] |
| Relative Brightness (EC x QY) | 44.88 - 66.75 | 33.0 | [6][8][9] |
| pKa | 3.4 | ~6.0 | [2][3] |
| Photostability (t₁/₂ in seconds) | 73.2 | Varies | [4] |
Note: Brightness is a product of the quantum yield and the molar extinction coefficient. The photostability of eGFP can vary significantly depending on the specific variant and experimental conditions.
Experimental Protocols: A Practical Guide to Using this compound
I. Construction of this compound Fusion Proteins
The generation of a high-quality expression vector encoding the protein of interest fused to this compound is the foundational step for its use as a molecular tag. Ligation-independent cloning (LIC) methods, such as In-Fusion or Gibson Assembly, are highly recommended for their efficiency and precision, allowing for the seamless insertion of the this compound coding sequence in-frame with the gene of interest.[10][11][12][13][14]
A. Primer Design for Ligation-Independent Cloning:
-
Vector Linearization: Design primers to amplify the entire backbone of the desired expression vector (e.g., a mammalian expression vector with a strong promoter like CMV). The primers should be designed back-to-back to linearize the plasmid at the desired insertion site for the this compound-fusion construct.
-
This compound Insert Amplification: Design primers to amplify the coding sequence of this compound. The 5' end of the forward primer should contain a 15-20 bp overlap with the 3' end of the linearized vector, and the 3' end of the reverse primer should contain a 15-20 bp overlap with the 5' end of the linearized vector. A flexible linker sequence (e.g., encoding (Gly-Gly-Gly-Ser)n) can be incorporated into the primers between the this compound sequence and the gene of interest to ensure proper folding and function of both proteins.
-
Gene of Interest (GOI) Insert Amplification: Design primers to amplify the coding sequence of your GOI. For a C-terminal this compound tag, the forward primer will have a 15-20 bp overlap with the 3' end of the this compound insert, and the reverse primer will have a 15-20 bp overlap with the 5' end of the linearized vector. For an N-terminal tag, the forward primer will overlap with the vector, and the reverse primer will overlap with the this compound insert.
B. Cloning Workflow:
II. Expression in Mammalian Cells and Live-Cell Imaging
A. Transfection of Mammalian Cells:
-
Cell Culture: Culture mammalian cells of choice (e.g., HeLa, HEK293T) in appropriate media and conditions until they reach 70-90% confluency in a glass-bottom dish suitable for microscopy.[15][16]
-
Transfection: Transfect the cells with the this compound-fusion protein expression vector using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for protein expression.[17][18]
B. Live-Cell Imaging Protocol:
-
Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with appropriate filter sets for GFP/Gamillus imaging. A standard GFP filter set (Excitation: 470/40 nm, Emission: 525/50 nm) is generally suitable.[19]
-
Imaging Conditions: For live-cell imaging, maintain the cells at 37°C and 5% CO₂ in a stage-top incubator. Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching, especially for long-term time-lapse imaging.[20][21]
-
Image Acquisition: Acquire images using the appropriate objective lens (e.g., 60x or 100x oil immersion) for the desired level of detail. For dynamic processes, acquire time-lapse series at appropriate intervals.
Visualizing Cellular Pathways with this compound
This compound's acid tolerance makes it an exceptional tool for studying cellular processes that involve acidic organelles, such as autophagy and endocytosis.
I. Monitoring Autophagy
Autophagy is a cellular degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes for degradation. The acidic environment of the lysosome quenches the fluorescence of many GFPs, making it difficult to track the complete process. This compound, however, remains fluorescent within the autolysosome, enabling the visualization of the entire autophagic flux.
II. Tracking Endocytic Pathways
Endocytosis is the process by which cells internalize molecules by engulfing them. Internalized vesicles, or endosomes, mature and their internal pH decreases. This compound-tagged proteins can be used to follow the journey of cell surface receptors or other internalized molecules through the endocytic pathway, from early endosomes to late endosomes and lysosomes, without loss of the fluorescent signal.[22][23][24][25][26]
Applications in Drug Discovery and Development
The unique properties of this compound offer significant advantages for drug discovery and development professionals.
-
High-Throughput Screening: The brightness and stability of this compound make it an excellent reporter for high-throughput screening assays designed to identify compounds that modulate protein localization, degradation, or trafficking through acidic organelles.
-
Target Validation: By tagging a drug target with this compound, researchers can visually confirm its subcellular localization and track its movement in response to drug candidates in real-time.
-
Mechanism of Action Studies: this compound can be instrumental in elucidating the mechanism of action of drugs that affect cellular processes involving acidic compartments, such as autophagy-modulating compounds or drugs that are trafficked through the endo-lysosomal pathway.
Conclusion
This compound represents a significant advancement in fluorescent protein technology, offering researchers a robust and reliable tool for a multitude of applications. Its exceptional acid tolerance overcomes a major limitation of conventional GFPs, opening up new avenues for investigating the biology of acidic organelles. The detailed protocols and conceptual frameworks provided in this technical guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the power of this compound as a molecular tag in their research endeavors.
References
- 1. Benchmarking of novel green fluorescent proteins for the quantification of protein oligomerization in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. This compound: Acid-Tolerant Monomeric GFP | Co-creation Bureau, Osaka University [ccb.osaka-u.ac.jp]
- 4. This compound :: Fluorescent Protein Database [fpbase.org]
- 5. Acid-Tolerant Monomeric GFP from Olindias formosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gamillus0.4 :: Fluorescent Protein Database [fpbase.org]
- 7. agilent.com [agilent.com]
- 8. Gamillus0.3 :: Fluorescent Protein Database [fpbase.org]
- 9. researchgate.net [researchgate.net]
- 10. A versatile ligation-independent cloning method suitable for high-throughput expression screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
- 12. High-throughput protein expression using a combination of ligation-independent cloning (LIC) and infrared fluorescent protein (IFP) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. In‑Fusion Cloning tips and FAQs [takarabio.com]
- 15. protocols.io [protocols.io]
- 16. Considerations for expression of fluorescent proteins and imaging in mammalian cells [focalplane.biologists.com]
- 17. Constructing and Expressing GFP Fusion Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transfection of mammalian cells with fluorescent protein fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Live-Cell Imaging Tool Optimization To Study Gene Expression Levels and Dynamics in Single Cells of Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Visualization of the endocytic pathway in the filamentous fungus Aspergillus oryzae using an EGFP-fused plasma membrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Visualization of endogenous G proteins on endosomes and other organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A functional GFP-fusion for imaging clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantitative visualization of endocytic trafficking through photoactivation of fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Quantitative visualization of endocytic trafficking through photoactivation of fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Cloning of the Target Gene "Gamillus" into a Mammalian Expression Vector
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The expression of recombinant proteins in mammalian cells is crucial for studying protein function, structure, and for the development of biotherapeutics, as these systems provide native protein folding and post-translational modifications.[1][2] This document provides a detailed protocol for cloning a hypothetical gene of interest, termed "Gamillus," into a mammalian expression vector suitable for high-level protein expression. The chosen vector for this protocol is pcDNA™3.1(+), a widely used vector that contains a strong human cytomegalovirus (CMV) promoter for high-level constitutive expression in a variety of mammalian cell lines.[3] The protocol outlines the traditional restriction enzyme cloning method, a reliable and widely practiced technique in molecular biology.[4][5][6]
The overall workflow involves:
-
Preparation of the Insert: Amplification of the "this compound" open reading frame (ORF) via Polymerase Chain Reaction (PCR) while adding restriction enzyme sites to both ends.[7]
-
Preparation of the Vector: Linearization of the pcDNA™3.1(+) plasmid by digestion with the same restriction enzymes.[4]
-
Ligation: Joining the purified "this compound" insert and the linearized vector using DNA ligase.[4][5]
-
Transformation: Introducing the newly formed recombinant plasmid into competent E. coli for amplification.[8]
-
Screening and Verification: Identifying bacterial colonies containing the correct plasmid and verifying the sequence of the "this compound" insert.[7][9]
Materials
-
Template DNA containing the "this compound" gene
-
pcDNA™3.1(+) vector (or equivalent mammalian expression vector)
-
High-fidelity DNA polymerase (e.g., Q5®, Phusion™)
-
Restriction enzymes (e.g., NheI, XhoI) and corresponding buffers
-
T4 DNA Ligase and buffer
-
Chemically competent E. coli (e.g., DH5α, TOP10)
-
LB Broth and LB Agar (B569324) plates
-
Ampicillin (B1664943) (100 mg/mL stock)
-
Plasmid miniprep kit
-
DNA purification kits (PCR cleanup and gel extraction)
-
Nuclease-free water
-
Standard molecular biology laboratory equipment (thermocycler, centrifuges, incubators, gel electrophoresis system, etc.)
Experimental Protocols
Step 1: Primer Design and PCR Amplification of "this compound" ORF
Successful cloning begins with proper primer design. The forward and reverse primers must amplify the entire "this compound" ORF and incorporate restriction enzyme sites that are compatible with the multiple cloning site (MCS) of the pcDNA™3.1(+) vector. For this protocol, we will use NheI (upstream) and XhoI (downstream). These sites must not be present within the "this compound" gene sequence.
Primer Design Considerations:
-
Hybridization Sequence: Should be 18-25 nucleotides long, with a GC content of 40-60% and a melting temperature (Tm) between 55-65°C.[10]
-
Restriction Site: The chosen restriction enzyme sequence is added to the 5' end of the hybridization sequence.[11]
-
Leader Sequence: A 4-6 base pair "clamp" is added to the 5' end of the restriction site to ensure efficient enzyme digestion.[11][12][13]
-
Forward Primer: Must include the start codon (ATG).
-
Reverse Primer: Must be the reverse complement of the sequence immediately following the stop codon. The stop codon should be included to ensure proper termination of translation.
Table 1: Example Primer Design for "this compound" Cloning
| Primer Name | Sequence (5' to 3') | Components |
|---|---|---|
| This compound-NheI-Fwd | GCCGGCGCTAGC ATGGATTACAAGGATGACG... | Clamp + NheI Site + Start Codon + Gene Sequence |
| This compound-XhoI-Rev | GCCGGCCTCGAG TCATTTGTCTTTCTAA... | Clamp + XhoI Site + Stop Codon + Gene Sequence |
Note: Gene-specific sequences are illustrative. Replace with the actual sequence for "this compound".
PCR Protocol:
-
Set up the PCR reaction as described in Table 2. It is recommended to use a high-fidelity polymerase to minimize the risk of introducing mutations.
-
Perform thermal cycling according to the conditions in Table 3, adjusting the annealing temperature based on the Tm of your specific primers.
-
Analyze the PCR product by running a small volume (5 µL) on a 1% agarose (B213101) gel to confirm a band of the expected size.
-
Purify the remaining PCR product using a PCR cleanup kit.
Table 2: PCR Reaction Mixture
| Component | Volume (for 50 µL reaction) | Final Concentration |
|---|---|---|
| 5X High-Fidelity Buffer | 10 µL | 1X |
| 10 mM dNTPs | 1 µL | 200 µM |
| 10 µM Forward Primer | 2.5 µL | 0.5 µM |
| 10 µM Reverse Primer | 2.5 µL | 0.5 µM |
| Template DNA | 1-10 ng | As needed |
| High-Fidelity DNA Polymerase | 0.5 µL | 0.02 U/µL |
| Nuclease-Free Water | to 50 µL | - |
Table 3: Thermal Cycling Conditions | Step | Temperature | Time | Cycles | | :--- | :--- | :--- | :--- | | Initial Denaturation | 98°C | 30 sec | 1 | | Denaturation | 98°C | 10 sec | \multirow{3}{}{30-35} | | Annealing | 55-68°C | 20-30 sec | | Extension | 72°C | 30 sec / kb | | Final Extension | 72°C | 2 min | 1 | | Hold | 4°C | ∞ | 1 | *Optimize based on primer Tm.
Step 2: Restriction Digest of PCR Product and Vector
To create compatible "sticky ends," both the purified "this compound" PCR product and the pcDNA™3.1(+) vector must be digested with NheI and XhoI.
Digestion Protocol:
-
Set up the digestion reactions as outlined in Table 4. A double digest is often possible if both enzymes are active in the same buffer.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Run the entire digestion reaction on a 1% agarose gel.
-
Excise the DNA band corresponding to the digested "this compound" insert and the linearized pcDNA™3.1(+) vector.
-
Purify the DNA from the gel slices using a gel extraction kit.
-
Quantify the concentration of the purified, digested insert and vector DNA.
Table 4: Restriction Digest Reaction
| Component | Insert Digestion | Vector Digestion |
|---|---|---|
| Purified PCR Product / Vector | ~500 ng | ~1 µg |
| 10X Restriction Buffer | 5 µL | 5 µL |
| NheI (10 U/µL) | 1 µL | 1 µL |
| XhoI (10 U/µL) | 1 µL | 1 µL |
| Nuclease-Free Water | to 50 µL | to 50 µL |
Step 3: Ligation
In this step, T4 DNA ligase catalyzes the formation of phosphodiester bonds between the compatible ends of the "this compound" insert and the pcDNA™3.1(+) vector.[5]
Ligation Protocol:
-
Set up the ligation reaction as described in Table 5. A molar ratio of insert-to-vector between 3:1 and 5:1 is recommended.
-
Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.
Table 5: Ligation Reaction Mixture
| Component | Volume |
|---|---|
| Linearized pcDNA™3.1(+) | ~50 ng |
| Digested "this compound" Insert | Molar excess (e.g., 3:1) |
| 10X T4 DNA Ligase Buffer | 2 µL |
| T4 DNA Ligase (400 U/µL) | 1 µL |
| Nuclease-Free Water | to 20 µL |
Step 4: Transformation into E. coli
The ligation mixture is introduced into chemically competent E. coli cells via heat shock for subsequent plasmid amplification.[8][14][15]
Heat Shock Protocol:
-
Thaw a 50 µL aliquot of competent E. coli on ice.
-
Add 5-10 µL of the ligation reaction to the cells. Mix gently by flicking the tube.
-
Incubate the mixture on ice for 30 minutes.[16]
-
Heat shock the cells by placing the tube in a 42°C water bath for 45 seconds.[8][17]
-
Immediately transfer the tube back to ice for 2 minutes.[17]
-
Add 950 µL of pre-warmed SOC or LB medium (without antibiotic).[16]
-
Incubate at 37°C for 1 hour with shaking (200 rpm) to allow for expression of the antibiotic resistance gene.[14]
-
Spread 100-200 µL of the cell suspension onto an LB agar plate containing 100 µg/mL ampicillin.
-
Incubate the plate overnight (16-18 hours) at 37°C.
Step 5: Screening and Verification of Clones
Colonies that grow on the ampicillin plate should contain the pcDNA™3.1(+) plasmid. The next step is to screen for colonies that contain the "this compound" insert.
Colony PCR Screening:
-
Pick 5-10 individual colonies with a sterile pipette tip.
-
For each colony, touch the tip first to a new, gridded LB-ampicillin plate (for a master plate), then swirl the tip in a PCR tube containing the PCR master mix from Table 2.[9][18]
-
Use a primer pair that flanks the insertion site on the pcDNA™3.1(+) vector (e.g., T7 promoter forward and BGH reverse) or a combination of a vector primer and a gene-specific primer.
-
Run the PCR reaction and analyze the products on an agarose gel. Colonies containing the insert will produce a band of the expected size (size of "this compound" ORF + flanking vector sequence).[19]
Plasmid Purification and Sequence Verification:
-
Inoculate a liquid LB-ampicillin culture with a positive colony identified by colony PCR. Grow overnight at 37°C with shaking.
-
Isolate the plasmid DNA using a commercial miniprep kit.
-
Verify the construct by restriction digest (e.g., with NheI and XhoI) to confirm the release of the insert.
-
The definitive verification is Sanger sequencing. Send the purified plasmid for sequencing using primers that anneal to the vector upstream and downstream of the insertion site (e.g., T7 and BGH reverse primers for pcDNA™3.1). This will confirm the sequence of the "this compound" insert and ensure it is in the correct orientation and reading frame.
Visualizations
Caption: Workflow for restriction enzyme cloning of "this compound" into pcDNA3.1(+).
Caption: Hypothetical signaling pathway initiated by the "this compound" protein.
References
- 1. Mammalian Cell–Based Protein Expression — Protein Expression Handbook | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Transient Transfection Protocol - Creative Biogene [creative-biogene.com]
- 3. Introduction of pcDNA3.1 Vectors | MolecularCloud [molecularcloud.org]
- 4. Traditional Cloning Basics | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Cloning & Expression Vectors [sigmaaldrich.com]
- 7. ProtocolsRestrictionEnzymeCloning < Lab < TWiki [barricklab.org]
- 8. Transformation of plasmid DNA into E. coli using the heat shock method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Colony PCR: Protocol complete in under an hour [takarabio.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. addgene.org [addgene.org]
- 12. neb.com [neb.com]
- 13. neb.com [neb.com]
- 14. Heat shock transformation (E.coli) protocol - Sharebiology [sharebiology.com]
- 15. youtube.com [youtube.com]
- 16. neb.com [neb.com]
- 17. Protocol for bacterial transformation – heat shock method – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 18. Colony PCR [sigmaaldrich.com]
- 19. csun.edu [csun.edu]
Application Notes and Protocols for Gamillus Plasmid Transfection in HeLa Cells
These application notes provide a detailed protocol for the transfection of a plasmid encoding the fluorescent protein Gamillus into HeLa cells. The included data and diagrams are intended for researchers, scientists, and drug development professionals to facilitate efficient and reproducible gene expression in this cell line.
Introduction
HeLa cells are a robust and widely used human cervical adenocarcinoma cell line in biomedical research. Their ease of culture and high proliferation rate make them an ideal model for studying various cellular processes, including gene expression. This document outlines a generalized protocol for transfecting HeLa cells with a plasmid encoding this compound, a bright and acid-tolerant green fluorescent protein. The protocol is based on the principles of cationic lipid-mediated transfection, a common and effective method for introducing nucleic acids into eukaryotic cells.[1][2] Optimization of transfection conditions is critical to achieve high efficiency while maintaining cell viability.[3]
Experimental Protocols
This protocol provides a starting point for the transient transfection of a this compound-encoding plasmid into HeLa cells using a generic cationic lipid-based transfection reagent. It is crucial to optimize the protocol for specific plasmids and cell passage numbers.
Materials and Reagents:
-
HeLa cells (low passage number)
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound-expressing plasmid DNA (high purity, 0.5-1.0 µg/µL in sterile, endotoxin-free water or TE buffer)
-
Cationic lipid-based transfection reagent (e.g., Lipofectamine® series, FuGENE® HD)
-
Serum-free medium (e.g., Opti-MEM®)
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Cell Seeding:
-
The day before transfection, seed HeLa cells in a 6-well plate at a density of 2 x 10^5 cells per well in 2 mL of complete growth medium.
-
Ensure the cells are evenly distributed.
-
Incubate overnight at 37°C in a 5% CO2 incubator. The cells should be 70-90% confluent at the time of transfection.
Transfection Procedure (per well of a 6-well plate):
-
DNA Preparation: In a sterile microcentrifuge tube, dilute 2.5 µg of the this compound plasmid DNA into 125 µL of serum-free medium. Mix gently by flicking the tube.
-
Transfection Reagent Preparation: In a separate sterile microcentrifuge tube, dilute 5 µL of the cationic lipid transfection reagent into 125 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted DNA and the diluted transfection reagent. Mix gently by pipetting up and down and incubate for 20-30 minutes at room temperature to allow the DNA-lipid complexes to form.
-
Transfection: Add the 250 µL of the DNA-lipid complex mixture drop-wise to the well containing the HeLa cells in complete growth medium. Gently rock the plate back and forth to ensure even distribution of the complexes.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-72 hours. It is generally not necessary to change the medium after adding the complexes.
Post-Transfection Analysis:
-
After the desired incubation period (typically 24-48 hours), assess the transfection efficiency by observing the expression of the this compound green fluorescent protein using a fluorescence microscope.
-
Cell viability can be determined using methods such as the Trypan Blue exclusion assay or an MTT assay.
Optimization Strategies:
-
Reagent-to-DNA Ratio: The optimal ratio of transfection reagent to DNA is highly cell-type dependent. It is recommended to test a range of ratios (e.g., 1:1, 2:1, 3:1 of reagent volume in µL to DNA mass in µg) to find the best balance between transfection efficiency and cell viability.
-
Cell Density: The confluency of the cells at the time of transfection can significantly impact efficiency. Testing different seeding densities to achieve a confluency between 70% and 90% is advisable.
-
DNA Amount: The optimal amount of plasmid DNA can vary. A range of 1-3 µg of DNA per well in a 6-well plate is a good starting point for optimization.
-
Incubation Time: The incubation time for the DNA-lipid complex with the cells can be varied (e.g., from 6 to 48 hours) to find the optimal time for this compound expression.
Data Presentation
The following table summarizes the transfection efficiency and cell viability of various commercially available transfection reagents in HeLa cells, as reported in different studies.
| Transfection Reagent | Transfection Efficiency (%) | Cell Viability (%) | Notes |
| FuGENE-HD | 43.66 ± 1.52 | >95 | Optimal efficiency with 4 µL of reagent for 10^5 cells.[4] |
| Lipofectamine™ 2000 | 31.66 ± 2.5 | Not specified | Efficiency determined with 4 µL of reagent for 10^5 cells.[4] |
| X-tremeGENE | 4.33 ± 1.15 | Not specified | Lower efficiency and higher toxicity observed in HeLa cells.[4] |
| K4 Transfection System | 67.73 (at 48h) | Slightly reduced vs. control | Higher efficiency compared to Lipofectamine 3000.[3] |
| Lipofectamine™ 3000 | 41.03 (at 48h) | Significantly reduced vs. control | Lower efficiency and higher toxicity compared to K4 system.[3] |
Visualization
Below are diagrams illustrating the experimental workflow and the cellular mechanism of transfection.
References
- 1. Cationic Lipid Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Structure Relationship of Cationic Lipids on Gene Transfection Mediated by Cationic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biontex.com [biontex.com]
- 4. Optimizing A Lipocomplex-Based Gene Transfer Method into HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Lentiviral Transduction for Stable Expression of the Gamillus Fluorescent Protein in Mammalian Cell Lines
Introduction
Lentiviral vectors are a powerful tool in molecular biology for the stable integration of transgenes into the genome of both dividing and non-dividing mammalian cells.[1][2][3][4] This application note provides a detailed protocol for the generation of stable mammalian cell lines expressing Gamillus, a novel acid-tolerant green fluorescent protein (GFP).[5][6][7][8] this compound is derived from the jellyfish Olindias formosa and is particularly useful for imaging in acidic organelles due to its low pKa of 3.4 and high brightness.[5][6][8][9] The stable expression of this compound can be used to label cells, track them in co-culture experiments, or create reporter cell lines for various assays.
Important Note on Host Organism Selection
It is critical to distinguish between the gene being delivered (this compound) and the target organism. Lentiviruses, which are a genus of retroviruses, have a host range that is primarily limited to mammalian species.[1][10][11] They are not capable of transducing bacteria, such as Bacillus species. Genetic modification of bacteria is typically achieved through other methods like transformation (the uptake of naked DNA from the environment) or transduction using bacteriophages (viruses that infect bacteria).[12][13] This protocol, therefore, focuses on the standard and appropriate application of lentiviral vectors: the transduction of mammalian cells.
Experimental Workflow Overview
The overall process for creating a stable this compound-expressing cell line involves three main stages:
-
Lentiviral Vector Production: The this compound gene is cloned into a lentiviral transfer plasmid. This plasmid, along with packaging and envelope plasmids, is transfected into a packaging cell line (typically HEK293T) to produce replication-incompetent lentiviral particles.
-
Transduction of Target Cells: The harvested lentiviral particles are used to infect the target mammalian cell line. The lentivirus enters the cells and reverse transcribes its RNA genome, which is then integrated into the host cell's DNA.
-
Selection and Validation of Stable Cell Line: Cells that have successfully integrated the lentiviral construct are selected, typically using an antibiotic resistance marker also present on the transfer plasmid. The resulting stable cell line is then expanded and validated for this compound expression.
Quantitative Data Summary
Successful lentiviral transduction experiments depend on optimizing several quantitative parameters. The following tables provide typical ranges for these parameters.
Table 1: Lentiviral Titer and Transduction Efficiency
| Parameter | Typical Value | Method of Determination |
| Viral Titer (Functional) | 10^6 to 10^8 TU/mL | Flow cytometry (for fluorescent reporters) or antibiotic selection |
| Viral Titer (Physical) | 10^8 to 10^10 particles/mL | p24 ELISA or qRT-PCR |
| Multiplicity of Infection (MOI) | 1-10 | Calculated based on functional titer and number of target cells |
| Transduction Efficiency | 20-90% | Percentage of fluorescent cells or antibiotic-resistant colonies |
TU/mL: Transducing Units per milliliter
Table 2: Antibiotic Selection Concentrations
| Antibiotic | Commonly Used Concentration | Cell Line Dependence |
| Puromycin | 1-10 µg/mL | High |
| Blasticidin | 2-15 µg/mL | High |
| Hygromycin B | 50-500 µg/mL | Moderate |
| G418 (Geneticin) | 100-1000 µg/mL | Moderate |
Note: The optimal concentration for antibiotic selection must be determined empirically for each cell line by generating a kill curve.
Detailed Experimental Protocols
Protocol 1: Production of Lentiviral Particles
This protocol describes the generation of lentiviral particles using a 3rd generation packaging system in HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Lentiviral transfer plasmid containing the this compound gene (e.g., pLV-Gamillus-Puro)
-
Packaging plasmids (e.g., pMDLg/pRRE and pRSV-Rev)
-
Envelope plasmid (e.g., pMD2.G for VSV-G envelope)
-
Transfection reagent (e.g., calcium phosphate, PEI, or a commercial lipid-based reagent)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.[14]
-
Plasmid DNA Preparation: Prepare a mix of the lentiviral plasmids. For a 10 cm dish, a common ratio is:
-
10 µg transfer plasmid (pLV-Gamillus-Puro)
-
5 µg packaging plasmid (pMDLg/pRRE)
-
2.5 µg packaging plasmid (pRSV-Rev)
-
2.5 µg envelope plasmid (pMD2.G)
-
-
Transfection:
-
Dilute the plasmid mix in 500 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the two solutions, mix gently, and incubate at room temperature for 20-30 minutes to allow complexes to form.[3]
-
Gently add the transfection mixture dropwise to the HEK293T cells.
-
-
Incubation and Media Change: Incubate the cells at 37°C in a CO2 incubator. After 12-18 hours, carefully aspirate the medium and replace it with 10 mL of fresh, complete DMEM.
-
Virus Harvest:
-
At 48 hours post-transfection, collect the supernatant containing the viral particles into a sterile conical tube.
-
Add 10 mL of fresh medium to the cells and return them to the incubator.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
-
Virus Filtration and Storage:
-
Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet any detached cells.
-
Filter the supernatant through a 0.45 µm syringe filter to remove remaining cellular debris.
-
The filtered viral supernatant can be used directly or concentrated using methods like ultracentrifugation or commercial concentration reagents.
-
Aliquot the virus and store at -80°C. Avoid repeated freeze-thaw cycles.[3]
-
Protocol 2: Lentiviral Transduction of Target Cells
Materials:
-
Target mammalian cell line
-
Lentiviral supernatant (from Protocol 1)
-
Polybrene (hexadimethrine bromide)
-
Complete growth medium for the target cell line
Procedure:
-
Cell Seeding: The day before transduction, seed the target cells in a 6-well plate so they reach 50-60% confluency on the day of transduction.
-
Transduction:
-
On the day of transduction, remove the medium from the cells.
-
Prepare the transduction medium: add the desired amount of lentiviral supernatant and Polybrene (final concentration of 4-8 µg/mL) to fresh, complete growth medium. The amount of virus to add (MOI) should be optimized for your cell line. Start with a range of dilutions (e.g., 1:2, 1:10, 1:50).
-
Add the transduction medium to the cells.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Media Change: After the incubation period, remove the virus-containing medium and replace it with fresh, complete growth medium.
Protocol 3: Selection and Validation of Stable Cell Lines
Materials:
-
Transduced cells (from Protocol 2)
-
Selective antibiotic (e.g., puromycin)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Antibiotic Selection:
-
Approximately 48-72 hours after transduction, begin antibiotic selection. Replace the medium with fresh medium containing the appropriate concentration of the selective antibiotic (e.g., puromycin).
-
Continue to culture the cells, replacing the selective medium every 2-3 days.
-
Non-transduced cells will die off over the course of 3-7 days.
-
-
Expansion: Once selection is complete and colonies of resistant cells are visible, expand the surviving cells to establish a stable polyclonal population. For a monoclonal line, individual colonies can be picked and expanded separately.
-
Validation of this compound Expression:
-
Fluorescence Microscopy: Visualize the stable cell population under a fluorescence microscope to confirm green fluorescence, indicating this compound expression.
-
Flow Cytometry: For a quantitative assessment, analyze the cells by flow cytometry to determine the percentage of this compound-positive cells and the intensity of expression.
-
Example Signaling Pathway: MAPK/ERK Pathway
Lentiviral-expressed fluorescent reporters are often used to study signaling pathways. For instance, a fusion protein of this compound and a specific transcription factor could be created to visualize its translocation to the nucleus upon pathway activation. The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival, and is a common subject of such studies.
References
- 1. Lentivirus - Wikipedia [en.wikipedia.org]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. cd-genomics.com [cd-genomics.com]
- 5. researchgate.net [researchgate.net]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Bright and Stable: New Acid-Tolerant Green Fluorescent Protein for Bioimagingï½The Institute of Scientific and Industrial Research, Osaka University [sanken.osaka-u.ac.jp]
- 8. biocompare.com [biocompare.com]
- 9. This compound :: Fluorescent Protein Database [fpbase.org]
- 10. Lentiviral Vectors (1st and 2nd Generation) Biological Agent Reference Sheet (BARS) | Environment, Health and Safety [ehs.cornell.edu]
- 11. Lentiviral Vectors (3rd Generation and above) Biological Agent Reference Sheet (BARS) | Environment, Health and Safety [ehs.cornell.edu]
- 12. Cotransduction and Cotransformation of Genetic Markers in Bacillus subtilis and Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchwithrutgers.com [researchwithrutgers.com]
- 14. Optimized lentiviral vector transduction of adherent cells and analysis in sulforhodamine B proliferation and chromatin immunoprecipitation assays - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Creating a Gamillus Fusion Protein: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamillus is a monomeric green fluorescent protein (GFP) cloned from the flower hat jellyfish, Olindias formosa.[1][2][3] It is particularly noteworthy for its exceptional acid tolerance, maintaining bright fluorescence in acidic environments (pKa = 3.4) where most other GFPs would be quenched.[1][4][5] This property makes this compound an invaluable tool for visualizing proteins and processes within acidic organelles such as lysosomes, endosomes, and autophagosomes.[1][2] Fusion proteins incorporating this compound can be created to track the localization, movement, and fate of a protein of interest within a live cell.[2] This protocol provides a detailed methodology for the creation of a this compound fusion protein, from vector construction to expression, purification, and application in cellular imaging.
Data Presentation
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum | 504 nm | [6] |
| Emission Maximum | 519 nm | [6] |
| Quantum Yield | 0.90 | [6] |
| Molar Extinction Coefficient (ε) | 74,700 M⁻¹cm⁻¹ | [6] |
| pKa | 3.4 | [7] |
| Photostability (t₁/₂) | 73.2 s | [8] |
Table 2: Representative Data for Expression and Purification of a this compound-Fusion Protein with a C-terminal His-tag
| Step | Total Protein (mg) | This compound-Fusion Protein (mg) | Purity (%) |
| Cell Lysate | 500 | 25 | 5 |
| Ni-NTA Flow-through | 470 | 1 | <1 |
| Wash | 5 | <0.5 | - |
| Elution | 20 | 18 | >90 |
Note: These are representative values and actual yields and purity will vary depending on the specific fusion partner, expression system, and optimization of the protocol.
Experimental Protocols
Part 1: Construction of the this compound Fusion Protein Expression Vector
This protocol describes the creation of a this compound fusion construct where the protein of interest (POI) is fused to the N-terminus of this compound. A C-terminal polyhistidine (His-tag) is included on this compound for purification.
1.1. Primer Design and PCR Amplification:
-
Design forward and reverse primers for your POI gene.
-
The forward primer should incorporate a restriction site (e.g., NdeI) at the 5' end, immediately followed by the start codon of your POI.
-
The reverse primer should incorporate a different restriction site (e.g., XhoI) at the 3' end, omitting the stop codon of your POI to allow for in-frame fusion with this compound.
-
Perform PCR using a high-fidelity DNA polymerase to amplify the gene of interest from a suitable template (e.g., cDNA).
-
Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the correct size.
-
Purify the PCR product using a commercial kit.
1.2. Vector and Insert Digestion:
-
Digest the purified PCR product and the this compound expression vector (containing a C-terminal His-tag) with the selected restriction enzymes (e.g., NdeI and XhoI).
-
Purify the digested vector and insert by agarose gel electrophoresis and subsequent gel extraction.
1.3. Ligation:
-
Set up a ligation reaction with the digested vector, digested insert, and T4 DNA ligase. The recommended molar ratio of insert to vector is 3:1.
-
Incubate the ligation reaction at 16°C overnight or at room temperature for 1-2 hours.
1.4. Transformation:
-
Transform competent E. coli cells (e.g., DH5α) with the ligation mixture.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for the expression vector and incubate overnight at 37°C.
1.5. Screening and Verification:
-
Select several colonies and perform colony PCR using primers flanking the insertion site to screen for positive clones.
-
Inoculate positive colonies into liquid LB medium with the appropriate antibiotic and grow overnight.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the correct insertion and sequence of the fusion construct by Sanger sequencing.
Part 2: Expression of the this compound Fusion Protein
2.1. Transformation into Expression Host:
-
Transform an expression-competent E. coli strain (e.g., BL21(DE3)) with the verified this compound fusion protein plasmid.
-
Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
2.2. Protein Expression:
-
Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture to an OD₆₀₀ of 0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Reduce the temperature to 18-25°C and continue to grow the culture overnight with shaking.
Part 3: Purification of the this compound Fusion Protein
This protocol is for the purification of a His-tagged this compound fusion protein using Nickel-NTA affinity chromatography.[9]
3.1. Cell Lysis:
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
3.2. Affinity Chromatography:
-
Equilibrate a Ni-NTA column with 5 column volumes (CV) of Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10 CV of Wash Buffer.
-
Elute the this compound fusion protein with 5 CV of Elution Buffer. Collect fractions.
3.3. Buffer Exchange and Concentration:
-
Identify fractions containing the purified protein by SDS-PAGE.
-
Pool the fractions containing the purified protein.
-
Perform buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.
-
Concentrate the protein using a centrifugal filter unit if necessary.
Table 3: Buffer Compositions for His-tagged Protein Purification
| Buffer | Composition |
| Lysis Buffer | 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0 |
| Wash Buffer | 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0 |
| Elution Buffer | 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0 |
Add fresh lysozyme (B549824) (1 mg/mL) and DNase I to the Lysis Buffer just before use.
Part 4: Application - Imaging Autophagy with a this compound-LC3 Fusion Protein
This protocol describes the use of a this compound-LC3 fusion protein to monitor autophagy in mammalian cells.[10]
4.1. Cell Culture and Transfection:
-
Culture mammalian cells (e.g., HeLa) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfect the cells with the this compound-LC3 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression.
4.2. Induction of Autophagy:
-
To induce autophagy, replace the growth medium with starvation medium (e.g., Earle's Balanced Salt Solution, EBSS).
-
Incubate the cells in starvation medium for 2-4 hours.
4.3. Live-Cell Imaging:
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for GFP (Excitation: ~488 nm, Emission: ~520 nm).
-
In non-autophagic cells, this compound-LC3 will show a diffuse cytoplasmic and nuclear signal.
-
Upon induction of autophagy, this compound-LC3 will be recruited to autophagosomes, appearing as distinct puncta in the cytoplasm. The number and intensity of these puncta can be quantified to measure autophagic activity.
Visualizations
Caption: Experimental workflow for creating a this compound fusion protein.
Caption: Visualizing autophagy with a this compound-LC3 fusion protein.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Optimized soluble expression and purification of an aggregation-prone protein by fusion tag systems and on-column cleavage in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bridging the gap: A GFP-based strategy for overexpression and purification of membrane proteins with intra and extracellular C-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 6. Benchmarking of novel green fluorescent proteins for the quantification of protein oligomerization in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure‐based analysis and evolution of a monomerized red‐colored chromoprotein from the Olindias formosa jellyfish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound :: Fluorescent Protein Database [fpbase.org]
- 9. Principle and Protocol of Expression and Purification of His Fusion Protein - Creative BioMart [creativebiomart.net]
- 10. Live cell imaging of LC3 dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Live-Cell Imaging of Lysosomes Using Gamillus
Introduction
Gamillus is a monomeric green fluorescent protein (GFP) cloned from the flower hat jellyfish, Olindias formosa.[1][2][3][4] It exhibits exceptional acid tolerance, maintaining bright fluorescence in environments with a pH as low as 4.5, making it an ideal tool for imaging acidic organelles such as lysosomes.[1][2][4][5][6] Most conventional fluorescent proteins lose their fluorescence in the acidic interior of lysosomes (pH ~4.5-6.0), which has historically limited the study of these dynamic organelles in live cells.[1][2][5][6] this compound overcomes this limitation with a very low pKa of 3.4, ensuring stable and bright fluorescence within the lysosomal lumen.[1][2][4][5] Its monomeric nature also prevents the aggregation issues that can occur with other fluorescent proteins, ensuring accurate localization when fused to proteins of interest.[3][5] These properties, combined with its excellent brightness, rapid maturation, and high photostability, make this compound a powerful molecular tag for investigating lysosomal dynamics, trafficking, and their role in cellular processes like autophagy in living cells.[1][2][6]
Quantitative Data
The photophysical properties of this compound make it a superior choice for live-cell imaging in acidic environments. Below is a summary of its key characteristics compared to a commonly used green fluorescent protein, EGFP.
| Property | This compound | EGFP | Reference |
| pKa | 3.4 | ~6.0 | [1][2][4][5] |
| Excitation Maximum | ~488 nm | ~488 nm | [7][8] |
| Emission Maximum | ~509 nm | ~509 nm | [8] |
| Brightness | ~2x brighter than other acid-tolerant GFPs | Standard | [1][2][4] |
| Photostability (in vitro) | t½ = 73.2 s (3.7 W/cm²) | Varies | [7] |
| Monomeric State | Monomer | Monomer | [3][5] |
| pH Stability Range | 4.5 - 9.0 | Limited below pH 6.0 | [1][2][5] |
Note on Photochromism: this compound exhibits photochromic behavior. Excitation between 457–487 nm or 488–512 nm can lead to a decrease in fluorescence, which can be recovered by subsequent irradiation with light in the 352–388 nm range.[5][7] However, this effect is negligible when using an excitation wavelength range of 440–480 nm.[5][7]
Experimental Protocols
Protocol 1: Generation of a Lysosomal Marker-Gamillus Fusion Construct
To visualize lysosomes, this compound can be fused to a protein that is targeted to the lysosome, such as the lysosomal-associated membrane protein 1 (LAMP1). This protocol outlines the general steps for creating a LAMP1-Gamillus expression vector.
Materials:
-
This compound plasmid (available from commercial vendors or research institutions)
-
LAMP1 cDNA
-
A mammalian expression vector (e.g., pcDNA3.1)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli for cloning
-
Plasmid purification kit
Procedure:
-
PCR Amplification: Amplify the this compound and LAMP1 coding sequences using PCR. Design primers to introduce appropriate restriction sites for cloning into the mammalian expression vector. To create a C-terminal fusion (LAMP1-Gamillus), the stop codon of LAMP1 should be removed.
-
Restriction Digest: Digest both the PCR products and the mammalian expression vector with the selected restriction enzymes.
-
Ligation: Ligate the digested this compound and LAMP1 fragments into the digested expression vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into competent E. coli.
-
Selection and Screening: Select for transformed bacteria on appropriate antibiotic plates. Screen colonies by colony PCR or restriction digest of miniprep DNA to identify clones with the correct insert.
-
Sequence Verification: Sequence the final plasmid construct to ensure the fusion is in-frame and free of mutations.
Protocol 2: Live-Cell Imaging of Lysosomes in Mammalian Cells
This protocol describes how to transfect mammalian cells with a LAMP1-Gamillus construct and perform live-cell imaging.
Materials:
-
Mammalian cell line (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
LAMP1-Gamillus plasmid DNA
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂)
-
Appropriate filter sets for GFP/Gamillus (Excitation: ~470/40 nm, Emission: ~525/50 nm)
Procedure:
-
Cell Seeding: The day before transfection, seed the mammalian cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Transfection: Transfect the cells with the LAMP1-Gamillus plasmid DNA according to the manufacturer's protocol for your chosen transfection reagent.
-
Expression: Allow the cells to express the fusion protein for 24-48 hours.
-
Live-Cell Imaging:
-
Replace the culture medium with fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) just before imaging.
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Locate the transfected cells expressing the green fluorescent signal.
-
Set the imaging parameters. To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.
-
Acquire time-lapse images to observe the dynamics of the lysosomes.
-
Visualizations
References
- 1. Bright and Stable: New Acid-Tolerant Green Fluorescent Protein for Bioimaging - ResOU [resou.osaka-u.ac.jp]
- 2. sciencedaily.com [sciencedaily.com]
- 3. This compound: Acid-Tolerant Monomeric GFP | Co-creation Bureau, Osaka University [ccb.osaka-u.ac.jp]
- 4. Bright and stable: New acid-tolerant green fluorescent protein for bioimaging | EurekAlert! [eurekalert.org]
- 5. Fluorescent Proteins for Investigating Biological Events in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid-Tolerant Monomeric GFP from Olindias formosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound :: Fluorescent Protein Database [fpbase.org]
- 8. agilent.com [agilent.com]
Gamillus: A Robust Fluorescent Reporter for Imaging in Acidic Environments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gamillus is a monomeric green fluorescent protein (GFP) cloned from the flower hat jellyfish, Olindias formosa.[1][2][3] It has been specifically engineered for exceptional stability and brightness in acidic environments, a significant advantage over many conventional fluorescent proteins that lose their fluorescence in low pH conditions.[1][3][4] This property makes this compound an invaluable tool for visualizing and studying acidic organelles such as lysosomes, endosomes, and autophagosomes, as well as for tracking cellular processes that involve acidic compartments, like autophagy.[2][4][5]
This compound exhibits a remarkably low pKa of 3.4, meaning it maintains 50% of its fluorescence at this highly acidic pH.[1][3][4] Its fluorescence spectrum remains constant between pH 4.5 and 9.0, covering the typical pH range of most cellular compartments.[1][4][6] Furthermore, this compound is a true monomer, which prevents the aggregation and potential artifacts that can occur with dimeric or tetrameric fluorescent proteins.[2][6] These characteristics, combined with its high brightness and photostability, position this compound as a superior fluorescent reporter for live-cell imaging in acidic environments.[1][5]
Quantitative Data
The photophysical properties of this compound make it a robust choice for fluorescence imaging, particularly in acidic organelles. A summary of its key quantitative characteristics is provided in the table below, alongside a comparison with the widely used Enhanced Green Fluorescent Protein (EGFP) for context.
| Property | This compound | EGFP (for comparison) | Reference |
| pKa | 3.4 | ~6.0 | [1][6] |
| Excitation Wavelength (peak) | 504 nm | 488 nm | [7] |
| Emission Wavelength (peak) | 519 nm | 507 nm | [7] |
| Quantum Yield | 0.9 | 0.6 | [7] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 83,000 | 56,000 | [7] |
| Brightness | 74.7 | 33.6 | [7] |
| Photostability (t₁/₂ in seconds) | 73.2 | Varies | [7] |
| Oligomerization State | Monomer | Monomer | [2][6] |
Experimental Protocols
The following protocols provide a general framework for using this compound to image acidic organelles and related cellular processes. Specific details may need to be optimized for different cell types and experimental questions.
Protocol 1: General Live-Cell Imaging of Acidic Organelles with this compound
This protocol describes the expression of this compound in mammalian cells to visualize acidic organelles.
Materials:
-
This compound expression plasmid (e.g., pthis compound-C1 or a fusion construct targeting a specific organelle)
-
Mammalian cell line (e.g., HeLa, NIH-3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
Serum-free medium (e.g., Opti-MEM)
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescence microscope equipped for live-cell imaging with appropriate filter sets for GFP
Procedure:
-
Cell Seeding: The day before transfection, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-80% confluency on the day of imaging.
-
Transfection: a. In a sterile tube, dilute the this compound plasmid DNA in serum-free medium. b. In a separate sterile tube, dilute the transfection reagent in serum-free medium. c. Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation. d. Add the transfection complexes dropwise to the cells in the imaging dish. e. Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours to allow for protein expression.
-
Live-Cell Imaging: a. Gently replace the culture medium with fresh, pre-warmed complete medium or a suitable imaging buffer. b. Place the imaging dish on the stage of a fluorescence microscope equipped with a live-cell imaging chamber maintained at 37°C and 5% CO₂. c. Visualize the this compound fluorescence using a standard GFP filter set (e.g., excitation ~488 nm, emission ~510-550 nm). d. Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity.
Protocol 2: Tracking Autophagy with a this compound-LC3 Fusion Protein
This protocol outlines a method to monitor the process of autophagy by observing the localization of a this compound-LC3 fusion protein.
Materials:
-
pthis compound-LC3 expression plasmid
-
Mammalian cell line (e.g., HeLa, NIH-3T3)
-
Complete cell culture medium
-
Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS) or other autophagy-inducing agent (e.g., rapamycin)
-
Transfection reagents and imaging equipment as described in Protocol 1
Procedure:
-
Transfection: Transfect the cells with the pthis compound-LC3 plasmid as described in Protocol 1.
-
Induction of Autophagy: a. To induce autophagy through starvation, gently wash the cells with PBS and replace the complete medium with pre-warmed starvation medium. b. Incubate the cells for a desired period (e.g., 2-4 hours) to induce autophagy. A time-course experiment is recommended to determine the optimal incubation time for your cell type.
-
Live-Cell Imaging: a. Image the cells as described in Protocol 1. b. In non-autophagic cells, the this compound-LC3 fluorescence should be diffuse throughout the cytoplasm. c. Upon induction of autophagy, the this compound-LC3 will be recruited to autophagosomes, appearing as distinct fluorescent puncta.
-
Data Analysis: a. Quantify the number of this compound-LC3 puncta per cell in both control and treated cells. b. An increase in the number of puncta per cell is indicative of an increase in autophagosome formation and thus, autophagic activity.
Visualizations
The following diagrams illustrate the mechanism of this compound and a typical experimental workflow.
Caption: Mechanism of this compound fluorescence stability in acidic conditions compared to conventional GFP.
Caption: General experimental workflow for live-cell imaging using this compound.
References
- 1. Tracking Chaperone-Mediated Autophagy Flux with a pH-Resistant Fluorescent Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tracking Chaperone-Mediated Autophagy Flux with a pH-Resistant Fluorescent Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 4. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for labeling and fixation of intact lysosomes with esterified amino acid analogs to assess lysosomal expansion in living eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Multicolor Imaging with Gamillus and a Red Fluorescent Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multicolor fluorescence imaging is a powerful technique for visualizing multiple cellular components and processes simultaneously. This document provides detailed application notes and protocols for performing multicolor imaging using the green fluorescent protein Gamillus in conjunction with a red fluorescent protein. This compound is an exceptionally bright and acid-tolerant monomeric green fluorescent protein derived from Olindias formosa, making it an ideal candidate for imaging in various cellular environments, including acidic organelles.[1] When paired with a suitable red fluorescent protein, this compound enables dual-color imaging to study protein co-localization, protein-protein interactions via Förster Resonance Energy Transfer (FRET), and other dynamic cellular events.
Data Presentation: Quantitative Properties of Fluorescent Proteins
For successful multicolor imaging, careful selection of fluorescent proteins with appropriate spectral properties is crucial. Below is a summary of the quantitative data for this compound and a selection of commonly used red fluorescent proteins suitable for dual-color imaging applications.
Table 1: Spectral and Physicochemical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (nm) | 504 | [1] |
| Emission Maximum (nm) | 519 | [1] |
| Extinction Coefficient (M⁻¹cm⁻¹) | 83,000 | [1] |
| Quantum Yield | 0.90 | [1] |
| Brightness* | 74.7 | [1] |
| pKa | 3.4 | [1] |
| Oligomerization State | Monomer | [1] |
*Brightness is calculated as the product of the extinction coefficient and the quantum yield, divided by 1000.
Table 2: Spectral and Physicochemical Properties of Selected Red Fluorescent Proteins
| Property | mCherry | tdTomato | TagRFP-T |
| Excitation Maximum (nm) | 587[2][3] | 554[2][4][5] | 555[6] |
| Emission Maximum (nm) | 610[2][3] | 581[2][4][5] | 584[6] |
| Extinction Coefficient (M⁻¹cm⁻¹) | 72,000[2] | 138,000[2][4] | 100,000[6] |
| Quantum Yield | 0.22[2] | 0.69[2][4] | 0.48[6] |
| Brightness * | 15.8 | 95.2 | 48.0 |
| Oligomerization State | Monomer | Tandem Dimer | Monomer |
*Brightness is calculated as the product of the extinction coefficient and the quantum yield, divided by 1000.
Experimental Protocols
Protocol 1: Plasmid Construction for Fluorescent Protein Fusions
This protocol describes the general steps for creating expression plasmids encoding your protein of interest fused to this compound or a red fluorescent protein.
Materials:
-
Expression vector (e.g., pcDNA3.1, pEGFP-C1, pEGFP-N1)
-
DNA encoding your protein of interest (POI)
-
DNA encoding this compound or a red fluorescent protein (e.g., mCherry, tdTomato, TagRFP-T)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli for cloning
-
Plasmid purification kit
Method:
-
Design Fusions: Determine whether the fluorescent protein will be fused to the N- or C-terminus of your POI. Consider potential steric hindrance that could affect the function of your POI.
-
PCR Amplification: Amplify the coding sequences of your POI and the fluorescent protein using PCR primers that incorporate appropriate restriction sites for cloning into the expression vector. Ensure the sequences are in-frame.
-
Restriction Digest and Ligation: Digest the PCR products and the expression vector with the chosen restriction enzymes. Ligate the digested POI and fluorescent protein fragments into the vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli.
-
Selection and Verification: Select for positive clones on appropriate antibiotic plates. Verify the correct insertion and sequence of the fusion construct by restriction digest and DNA sequencing.
-
Plasmid Purification: Purify the final plasmid construct for use in cell transfection.
Caption: Plasmid construction workflow.
Protocol 2: Transfection of Mammalian Cells
This protocol provides a general guideline for transiently transfecting mammalian cells (e.g., HeLa) with your fluorescent protein fusion constructs.[7][8][9][10][11]
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA of your fusion constructs
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates or imaging dishes
Method:
-
Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate or imaging dish so that they reach 70-90% confluency on the day of transfection.
-
Prepare DNA-Lipofectamine Complexes:
-
For each well, dilute 2.5 µg of plasmid DNA into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 2000 into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection:
-
Aspirate the growth medium from the cells and replace it with 2 mL of fresh, pre-warmed complete growth medium.
-
Add the 500 µL of DNA-Lipofectamine complexes dropwise to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before imaging to allow for protein expression.
Protocol 3: Multicolor Confocal Microscopy
This protocol outlines the steps for acquiring dual-color images of cells expressing this compound and a red fluorescent protein.
Materials:
-
Transfected cells expressing this compound and a red fluorescent protein fusion.
-
Confocal microscope with appropriate laser lines and emission filters.
Method:
-
Microscope Setup:
-
Turn on the confocal microscope, lasers, and associated computer.
-
Place the imaging dish with transfected cells on the microscope stage.
-
-
Locate Cells: Using brightfield or DIC, locate a field of view with healthy, transfected cells.
-
Sequential Image Acquisition: To minimize spectral bleed-through, set up sequential acquisition for the green and red channels.
-
This compound (Green Channel): Excite with a 488 nm laser and collect emission between 500-550 nm.
-
Red Fluorescent Protein (Red Channel):
-
For mCherry: Excite with a 561 nm or 587 nm laser and collect emission between 600-650 nm.
-
For tdTomato/TagRFP-T: Excite with a 561 nm laser and collect emission between 570-620 nm.
-
-
-
Image Optimization:
-
Adjust laser power and detector gain for each channel to obtain a good signal-to-noise ratio without saturating the pixels.
-
Set the pinhole to 1 Airy unit for optimal resolution.
-
-
Image Acquisition: Acquire Z-stacks if 3D information is required. Acquire images for multiple fields of view.
-
Control Samples: Acquire images of cells expressing only this compound or only the red fluorescent protein to assess background fluorescence and spectral bleed-through.
References
- 1. This compound :: Fluorescent Protein Database [fpbase.org]
- 2. Excitation and emission information for Living Colors fluorescent proteins [takarabio.com]
- 3. Spectrum [mCherry] | AAT Bioquest [aatbio.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Spectrum [tdTomato] | AAT Bioquest [aatbio.com]
- 6. Evrogen TagRFP: Detailed description [evrogen.com]
- 7. HeLa culture, transfection, and labeling of Halo-fusion proteins [protocols.io]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Transfection of living HeLa cells with fluorescent poly-cytosine encapsulated Ag nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biontex.com [biontex.com]
- 11. sinobiological.com [sinobiological.com]
Application Notes and Protocols for Utilizing Gamillus in Autophagy and Lysosomal Trafficking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamillus is a monomeric green fluorescent protein (GFP) derived from the flower hat jellyfish, Olindias formosa. Its standout feature is its exceptional acid tolerance, maintaining bright fluorescence in highly acidic environments with a pKa of 3.4.[1][2] This property makes this compound an invaluable tool for studying dynamic cellular processes within acidic organelles, such as lysosomes, and for monitoring pathways that culminate in lysosomal degradation, like autophagy. Unlike conventional GFPs that are quenched in the low pH of the lysosome, this compound continues to fluoresce, enabling direct visualization and quantification of autophagic flux and lysosomal trafficking.[1][3]
These application notes provide a comprehensive guide for utilizing this compound to investigate both macroautophagy and chaperone-mediated autophagy (CMA), as well as for tracking the trafficking of proteins to the lysosome.
Key Features of this compound
-
High Acid Tolerance: Stable fluorescence across a broad pH range (4.5-9.0), making it ideal for imaging within acidic lysosomes.[1][2]
-
Bright and Photostable: Exhibits nearly twice the brightness of many reported GFPs, allowing for clear visualization with lower excitation light, thus reducing phototoxicity.[1][2]
-
Monomeric Nature: As a true monomer, this compound is less likely to cause aggregation artifacts when fused to proteins of interest.[4]
-
Photochromism: this compound can exhibit a photochromic decrease in fluorescence under certain excitation wavelengths (457–487 nm or 488–512 nm), which is recoverable with 352–388 nm light. Excitation between 440-480 nm minimizes this effect. Careful selection of imaging parameters is therefore important.
Applications
Monitoring Macroautophagy Flux with this compound-LC3
Macroautophagy is a major cellular degradation pathway involving the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with the lysosome to form an autolysosome, where the contents are degraded. Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a key marker of autophagosomes. When autophagy is induced, the cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosomal membrane.
A this compound-LC3 fusion protein allows for the direct visualization of autophagosome formation as fluorescent puncta. Due to this compound's acid resistance, the fluorescence persists even after the autophagosome fuses with the lysosome, enabling the tracking of the entire autophagic flux.
Investigating Chaperone-Mediated Autophagy (CMA) with KFERQ-Gamillus
Chaperone-mediated autophagy is a selective process where cytosolic proteins containing a KFERQ-like motif are recognized by the chaperone Hsc70 and targeted to the lysosome for degradation via the lysosomal receptor LAMP-2A.
A reporter construct consisting of the KFERQ pentapeptide fused to this compound (KFERQ-Gamillus) serves as a specific substrate for CMA.[1][2] Under conditions that induce CMA (e.g., serum starvation), the KFERQ-Gamillus reporter is translocated into the lysosome, where it accumulates and can be visualized as fluorescent puncta. This provides a robust method to quantify CMA activity.[1][2]
Tracking Lysosomal Protein Trafficking
This compound can be fused to any protein of interest to study its trafficking to and localization within the lysosome. The stable fluorescence of this compound in the lysosomal lumen allows for the unambiguous determination of the protein's final destination. This is particularly useful for studying the sorting and transport of lysosomal resident proteins or the lysosomal degradation of other cellular proteins.
Data Presentation
Table 1: Comparison of Fluorescent Proteins for Autophagy and Lysosomal Studies
| Feature | This compound | EGFP | mCherry | Tandem mCherry-EGFP |
| pKa | 3.4[1] | ~6.0 | ~4.5 | EGFP: ~6.0, mCherry: ~4.5 |
| Brightness | High[1] | Moderate | Moderate | Moderate |
| Photostability | Good | Good | Excellent | Good |
| Autophagic Flux Readout | Puncta accumulation in autolysosomes | Loss of signal in autolysosomes | Puncta accumulation in autolysosomes | Shift from yellow (autophagosome) to red (autolysosome) puncta |
| Advantages | Direct visualization of autolysosomes; good signal-to-noise ratio. | Widely used and well-characterized. | Acid-stable red fluorescence. | Ratiometric analysis of flux. |
| Limitations | Potential for photochromism. | Signal is quenched in lysosomes. | Spectral overlap with other red probes. | Requires dual-channel imaging; GFP quenching can be incomplete. |
Experimental Protocols
Protocol 1: Monitoring Macroautophagy Flux using this compound-LC3
1. Generation of this compound-LC3 Stable Cell Line a. Subclone the human LC3B coding sequence into a mammalian expression vector containing this compound at the N-terminus. b. Transfect the this compound-LC3 plasmid into the cells of interest using a suitable transfection reagent. c. 24-48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., G418, puromycin). d. Culture the cells in selection medium, refreshing it every 3-4 days, until resistant colonies appear. e. Isolate and expand individual colonies. f. Screen the clones for the lowest stable expression of this compound-LC3 that shows a diffuse cytoplasmic signal under basal conditions and forms distinct puncta upon autophagy induction (e.g., starvation or rapamycin (B549165) treatment).
2. Autophagy Induction and Live-Cell Imaging a. Seed the this compound-LC3 stable cells onto glass-bottom dishes or chamber slides. b. To induce autophagy by starvation, replace the complete growth medium with Earle's Balanced Salt Solution (EBSS) or Hank's Balanced Salt Solution (HBSS). c. To induce autophagy pharmacologically, treat the cells with an appropriate inducer (e.g., 1 µM rapamycin or 1 µM Torin1). d. As a control for autophagic flux, treat a parallel set of cells with an autophagy inhibitor such as 100 nM Bafilomycin A1 for the last 2-4 hours of the induction period. Bafilomycin A1 prevents the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes. e. Image the cells using a confocal or widefield fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO2). f. Use an excitation wavelength in the range of 440-480 nm to minimize the photochromic effects of this compound. g. Acquire images at different time points (e.g., 0, 2, 4, 6 hours) after autophagy induction.
3. Image Analysis and Quantification a. Quantify the number of this compound-LC3 puncta per cell using image analysis software (e.g., ImageJ/Fiji, CellProfiler). b. An increase in the number of puncta in induced cells compared to control cells indicates an increase in autophagosome formation. c. A further increase in puncta number in cells co-treated with Bafilomycin A1 compared to induction alone indicates a functional autophagic flux (i.e., autophagosomes are being delivered to and degraded in lysosomes).
Protocol 2: Monitoring Chaperone-Mediated Autophagy (CMA) using KFERQ-Gamillus
1. Generation of KFERQ-Gamillus Reporter Cell Line a. Synthesize a DNA fragment encoding the KFERQ pentapeptide and clone it in-frame with the N-terminus of this compound in a mammalian expression vector. b. Generate a stable cell line expressing the KFERQ-Gamillus reporter as described in Protocol 1.
2. CMA Induction and Imaging a. Seed the KFERQ-Gamillus stable cells on glass-bottom dishes. b. Induce CMA by serum starvation for 24 hours. c. For colocalization studies, lysosomes can be labeled with a far-red lysosomal dye (e.g., LysoTracker Deep Red) according to the manufacturer's instructions. d. Image the cells using a confocal microscope.
3. Image Analysis and Quantification a. Quantify the number and intensity of KFERQ-Gamillus puncta per cell. b. An increase in puncta formation upon serum starvation indicates activation of CMA. c. Assess the colocalization of KFERQ-Gamillus puncta with the lysosomal marker to confirm lysosomal translocation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Gamillus: A Robust Tool for Tracking Protein Localization to Endosomes
Application Notes & Protocols
Introduction
Gamillus is a monomeric, acid-tolerant green fluorescent protein (GFP) derived from the jellyfish Olindias formosa.[1] Its remarkable stability and bright fluorescence across a wide pH range, particularly in acidic environments, make it an exceptional tool for visualizing and tracking proteins targeted to acidic organelles like endosomes and lysosomes.[1][2][3] Traditional GFPs often lose fluorescence in the low pH of these compartments, hindering the study of protein trafficking and degradation pathways.[1][2] this compound overcomes this limitation, maintaining bright fluorescence even at a pH of 4.5, thus enabling researchers to monitor the entire lifecycle of a protein as it traffics through the endosomal system.[2][3] These characteristics, combined with its rapid maturation and high photostability, position this compound as a superior fluorescent tag for studying dynamic cellular processes such as endocytosis, autophagy, and receptor-mediated signaling in living cells.[1][4]
Quantitative Data Presentation
For researchers and drug development professionals, understanding the quantitative performance of a fluorescent protein is critical for experimental design and data interpretation. The following table summarizes the key photophysical and biochemical properties of this compound, with comparative data for the widely used Enhanced Green Fluorescent Protein (EGFP) to highlight its advantages for endosomal tracking.
| Property | This compound | EGFP | Reference |
| pKa | 3.4 | 6.0 | [2][3] |
| pH range for stable fluorescence | 4.5 - 9.0 | 6.0 - 9.0 | [2][3] |
| Relative Brightness | ~2x brighter than other GFPs | Standard | [3] |
| Maturation Speed | Rapid | Standard | [1] |
| Photostability (t½) | 73.2 s (at 3.7 W/cm²) | Varies | [4] |
| Monomeric State | Yes | Yes | [1][4] |
| Excitation Wavelength (max) | ~480 nm (for stable imaging) | ~488 nm | [4] |
| Emission Wavelength (max) | ~510 nm | ~509 nm | [3] |
Experimental Protocols
This section provides detailed protocols for utilizing this compound to track the localization of a protein of interest (POI) to endosomes.
Protocol 1: Generation of a this compound-POI Fusion Construct
To track your protein of interest, you will first need to create a fusion construct where the this compound gene is linked to the gene of your POI.
-
Vector Selection : Choose an appropriate mammalian expression vector. The choice will depend on the desired expression level (e.g., strong constitutive promoter like CMV or a weaker, inducible promoter) and selection marker.
-
Cloning Strategy :
-
Design primers to amplify the coding sequence of your POI. Include restriction sites in the primers that are compatible with the multiple cloning site (MCS) of the this compound-containing vector. Ensure the POI is cloned in-frame with the this compound sequence.
-
The this compound tag can be placed at either the N- or C-terminus of your POI. The optimal position should be determined empirically to ensure that the fusion protein retains the normal function and localization of the POI.
-
Perform restriction digest of the this compound vector and the PCR product of your POI.
-
Ligate the digested POI fragment into the linearized this compound vector.
-
-
Transformation and Verification :
-
Transform the ligation product into competent E. coli.
-
Select for positive colonies using the appropriate antibiotic.
-
Isolate plasmid DNA from several colonies and verify the correct insertion and orientation of your POI by restriction digest and Sanger sequencing.
-
Protocol 2: Cell Culture, Transfection, and Expression
This protocol outlines the steps for introducing the this compound-POI construct into mammalian cells for subsequent imaging.
-
Cell Culture :
-
Culture your mammalian cell line of choice (e.g., HeLa, HEK293T) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Plate the cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy 24 hours before transfection to achieve 50-70% confluency on the day of transfection.[5]
-
-
Transfection :
-
On the day of transfection, replace the old medium with fresh, pre-warmed growth medium.
-
Prepare the transfection mix using a commercially available transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions. Briefly, dilute the this compound-POI plasmid DNA and the transfection reagent in serum-free medium, then combine and incubate to allow complex formation.
-
Add the DNA-transfection reagent complexes to the cells in a dropwise manner.
-
Incubate the cells for 18-24 hours to allow for expression of the this compound-POI fusion protein.
-
Protocol 3: Live-Cell Imaging of Protein Localization to Endosomes
This protocol describes how to visualize and track the this compound-tagged protein of interest as it moves to and within the endosomal system.
-
Induction of Endocytosis (if applicable) :
-
If studying ligand-induced endocytosis, serum-starve the cells for 2-4 hours prior to imaging.
-
Replace the medium with pre-warmed imaging medium (e.g., phenol (B47542) red-free DMEM with HEPES).
-
Add the ligand of interest to induce internalization of your POI.
-
-
Microscopy Setup :
-
Image Acquisition :
-
Acquire a time-lapse series of images to track the movement of the this compound-POI from the plasma membrane to intracellular vesicles. The time interval between frames will depend on the dynamics of your POI.
-
-
Co-localization with Endosomal Markers :
-
To confirm that the this compound-POI-containing vesicles are indeed endosomes, you can co-transfect the cells with a plasmid expressing a red fluorescent protein (RFP)-tagged endosomal marker (e.g., RFP-Rab5 for early endosomes, RFP-Rab7 for late endosomes).[7]
-
Alternatively, you can use commercially available fluorescent dyes that specifically label endosomes or lysosomes (e.g., LysoTracker).[6]
-
Acquire images in both the green (this compound) and red (marker) channels.
-
-
Image Analysis :
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the co-localization between the this compound-POI and the endosomal markers.[5] This can be done by calculating the Pearson's correlation coefficient or Mander's overlap coefficient.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: Experimental workflow for tracking protein localization using this compound.
Caption: Simplified diagram of the endosomal trafficking pathway.
References
- 1. Acid-Tolerant Monomeric GFP from Olindias formosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Proteins for Investigating Biological Events in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. This compound :: Fluorescent Protein Database [fpbase.org]
- 5. Protocol for monitoring the endosomal trafficking of membrane proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Assays for Real-Time Tracking of Cell Surface Protein Internalization and Endosomal Sorting in Axons of Primary Mouse Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Expressing Gamillus in yeast/bacteria/specific cell type
Application Notes and Protocols for Researchers
Introduction
Gamillus is a monomeric green fluorescent protein (GFP) cloned from the flower hat jellyfish, Olindias formosa.[1][2] Developed by researchers at Osaka University, this compound possesses the unique characteristic of high brightness and stability even in acidic environments, with a pKa of 3.4.[1][2][3] This acid tolerance makes it an exceptional tool for visualizing molecular and cellular processes within acidic organelles like lysosomes, endosomes, and vacuoles, where most other fluorescent proteins lose their signal.[1][2] Its fluorescence spectrum remains constant between pH 4.5 and 9.0.[1][3] These properties, combined with its rapid maturation and photostability, make this compound a powerful reporter for a wide range of applications, from studying autophagy to developing advanced biosensors.[1][4]
This document provides detailed protocols for the heterologous expression of this compound in two of the most common and robust expression systems: the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae.
Quantitative Data Summary
The photophysical properties of this compound have been well-characterized, making it a reliable tool for quantitative imaging studies. The following table summarizes its key characteristics.
| Property | Value | Reference |
| Excitation Maximum | ~487 nm | FPbase |
| Emission Maximum | ~508 nm | FPbase |
| Quantum Yield | 0.73 | Shinoda et al., 2018[5] |
| Molar Extinction Coefficient | 89,000 M⁻¹cm⁻¹ | Shinoda et al., 2018[5] |
| Brightness (EC x QY) | 65.0 | Shinoda et al., 2018[5] |
| pKa (acid tolerance) | 3.4 | Shinoda et al., 2018[5] |
| Molecular Weight | ~26 kDa | Calculated |
| Oligomeric State | Monomer | Shinoda et al., 2018[5] |
| Maturation Speed | Rapid | Shinoda et al., 2018[5] |
Experimental Protocols
Protocol 1: Expression in Escherichia coli
E. coli is a widely used system for the rapid and high-yield production of recombinant proteins. This protocol is based on the use of a T7 promoter-driven expression vector, such as pRSET B, and the E. coli strain BL21(DE3) or JM109(DE3). A related chromoprotein from Olindias formosa has been successfully expressed using a similar system.
1.1. Gene Synthesis and Cloning
-
Codon Optimization : Synthesize the this compound coding sequence with codons optimized for E. coli expression to maximize protein yield.
-
Vector Insertion : Clone the optimized this compound gene into a suitable expression vector, for example, the pRSET B vector. This vector adds an N-terminal polyhistidine (6xHis) tag, which facilitates subsequent protein purification. Ensure the gene is cloned in-frame with the tag.
1.2. Transformation
-
Thaw a 50 µL aliquot of chemically competent E. coli BL21(DE3) cells on ice.
-
Add 1-5 µL of the this compound expression plasmid to the cells.
-
Incubate the mixture on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds.
-
Immediately return the cells to ice for 2 minutes.
-
Add 950 µL of SOC or LB medium (without antibiotic).
-
Incubate at 37°C for 1 hour with shaking (220 rpm).
-
Plate 100 µL of the cell suspension on LB agar (B569324) plates containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin (B1664943) for pRSET vectors).
-
Incubate the plates overnight at 37°C.
1.3. Protein Expression
-
Inoculate a single colony from the plate into 10 mL of LB medium containing the selective antibiotic.
-
Grow overnight at 37°C with shaking (220 rpm).
-
Inoculate 500 mL of fresh LB medium (with antibiotic) with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.
-
Reduce the temperature to 20-25°C and continue to grow the culture for 16-20 hours with shaking. Lower temperatures often improve the solubility of fluorescent proteins.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet should be visibly green.
1.4. Protein Purification (His-Tag)
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (B549824) and a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the this compound protein with elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Analyze the purified protein by SDS-PAGE and measure fluorescence to confirm purity and activity.
Protocol 2: Expression in Saccharomyces cerevisiae
Yeast offers the advantage of being a eukaryotic system, which can be beneficial for proper protein folding and post-translational modifications, although the latter is not typically required for fluorescent proteins. This protocol utilizes a galactose-inducible expression system, such as the pYES2 vector.
2.1. Gene Synthesis and Cloning
-
Codon Optimization : Synthesize the this compound coding sequence with codons optimized for S. cerevisiae expression.
-
Vector Insertion : Clone the optimized this compound gene into a yeast expression vector, such as pYES2/CT, which is a high-copy episomal plasmid with a URA3 selectable marker and the GAL1 promoter for galactose-inducible expression.
2.2. Yeast Transformation (Lithium Acetate Method)
-
Inoculate a single colony of a suitable yeast strain (e.g., INVSc1) into 5 mL of YPD medium and grow overnight at 30°C.
-
Dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.6-0.8.
-
Harvest the cells by centrifugation, wash with sterile water, and resuspend in 1 mL of sterile water.
-
Prepare the transformation mix:
-
240 µL PEG 3350 (50% w/v)
-
36 µL Lithium Acetate (1.0 M)
-
50 µL single-stranded carrier DNA (2 mg/mL)
-
1-5 µg of this compound-pYES2 plasmid in 34 µL of water
-
-
Add 100 µL of competent yeast cells to the mix and vortex.
-
Incubate at 42°C for 40 minutes.
-
Pellet the cells, remove the supernatant, and resuspend in 1 mL of sterile water.
-
Plate 100-200 µL of the cell suspension onto synthetic complete (SC) minimal medium plates lacking uracil (B121893) (SC-Ura) to select for transformants.
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
2.3. Protein Expression
-
Inoculate a single colony from the selection plate into 10 mL of SC-Ura medium containing 2% glucose and grow overnight at 30°C. This step represses the GAL1 promoter.
-
Harvest the cells and wash with sterile water to remove glucose.
-
Inoculate a larger volume (e.g., 500 mL) of induction medium (SC-Ura containing 2% galactose and 1% raffinose) to an initial OD₆₀₀ of 0.4.
-
Grow the culture at 30°C with shaking for 24-48 hours.
-
Monitor protein expression by taking small aliquots of the culture and measuring whole-cell fluorescence using a fluorometer or by fluorescence microscopy.
-
Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
2.4. Protein Extraction
-
Resuspend the yeast pellet in lysis buffer (e.g., 50 mM sodium phosphate, pH 7.4, 1 mM EDTA) with a protease inhibitor cocktail.
-
Lyse the cells using mechanical disruption, such as vortexing with glass beads or using a French press.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
The supernatant containing the soluble this compound protein can be used for downstream applications or further purification.
Visualized Workflows and Pathways
Since this compound is a reporter protein, it is not part of an endogenous signaling pathway. Instead, it is used as a tool to study them. The following diagrams illustrate the experimental workflows for expressing and purifying this compound.
Caption: Workflow for this compound expression and purification in E. coli.
Caption: Workflow for this compound expression in S. cerevisiae.
References
- 1. Comparative Approaches for Quantification of Product Yield in the Production of Recombinant Green Fluorescent Protein (GFPuv) Expressed in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bright and Stable: New Acid-Tolerant Green Fluorescent Protein for Bioimaging - ResOU [resou.osaka-u.ac.jp]
- 3. This compound :: Fluorescent Protein Database [fpbase.org]
- 4. biorxiv.org [biorxiv.org]
- 5. GFP-based optimization scheme for the overexpression and purification of eukaryotic membrane proteins in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Gamillus microscopy settings for optimal fluorescence
Application Notes and Protocols for Gamillus Microscopy
A Guide to Achieving Optimal Fluorescence Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
While "this compound" is not a recognized brand of microscope, this document provides comprehensive application notes and protocols for achieving optimal fluorescence imaging on an advanced microscopy system. The principles, settings, and protocols outlined here are broadly applicable to high-performance fluorescence microscopes used in research and drug development. Fluorescence microscopy is a critical tool in drug discovery, enabling the visualization and quantification of cellular and subcellular processes with high specificity and sensitivity.[1] By understanding the fundamentals of fluorescence and mastering key experimental techniques, researchers can generate high-quality, reproducible data to advance their scientific inquiries.
I. Principles of Optimal Fluorescence Microscopy
Achieving high-quality fluorescence images depends on the careful consideration and optimization of several key factors.
-
Fluorophore Selection: The choice of fluorescent probe is paramount.[1] Consider the brightness (quantum yield and extinction coefficient), photostability, and spectral characteristics of the fluorophore. For multi-color imaging, select fluorophores with minimal spectral overlap to avoid bleed-through.
-
Light Source: Modern fluorescence microscopes utilize various light sources, including mercury or xenon arc lamps, and increasingly, light-emitting diodes (LEDs).[2] LEDs offer stable and adjustable intensity, which is crucial for minimizing phototoxicity.[3]
-
Filter Sets: The filter set, consisting of an excitation filter, a dichroic mirror, and an emission filter, is essential for separating excitation and emission light.[2][4] Ensure that the filter set is matched to the spectral properties of your chosen fluorophore.
-
Objective Lens: The objective lens is responsible for both delivering excitation light to the sample and collecting the emitted fluorescence.[4] High numerical aperture (NA) objectives gather more light, resulting in brighter images and better resolution.[5]
-
Detector: The camera or detector plays a crucial role in image acquisition. EMCCD and sCMOS cameras are commonly used for their high sensitivity and speed.[4]
-
Minimizing Phototoxicity and Photobleaching: Both phototoxicity (damage to the sample) and photobleaching (irreversible destruction of the fluorophore) are caused by excessive light exposure.[6] To mitigate these effects, use the lowest possible excitation light intensity and the shortest exposure time necessary to obtain a good signal-to-noise ratio.[7][8]
II. Quantitative Data for Optimal Settings
The following tables provide starting points for setting up a fluorescence microscopy experiment. These settings should be optimized for your specific sample and experimental conditions.
Table 1: Recommended Starting Settings for Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Recommended Excitation Filter (nm) | Recommended Dichroic Mirror (nm) | Recommended Emission Filter (nm) |
| DAPI | 358 | 461 | 350/50 | 400 | 460/50 |
| GFP / FITC | 488 | 509 | 470/40 | 495 | 525/50 |
| RFP / TRITC | 557 | 583 | 545/25 | 565 | 605/70 |
| Alexa Fluor 647 / Cy5 | 650 | 668 | 620/60 | 660 | 700/75 |
Table 2: Troubleshooting Common Fluorescence Microscopy Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | - Incorrect filter set.[5][9]- Low antibody concentration.[9][10]- Photobleaching.[9]- Protein not expressed. | - Verify filter compatibility with fluorophore spectra.- Titrate antibody to optimal concentration.- Use an anti-fade mounting medium and minimize light exposure.[9]- Confirm protein expression with a positive control. |
| High Background | - Non-specific antibody binding.[10]- Insufficient washing.[11]- Autofluorescence.[9] | - Use a blocking solution (e.g., BSA or serum).[10]- Increase the number and duration of wash steps.- Include an unstained control to assess autofluorescence.[9] |
| Blurry Image | - Incorrect coverslip thickness.- Objective not optimized for sample.- Out of focus. | - Use No. 1.5 (0.17 mm) coverslips.- Use an objective with a correction collar for thicker samples.- Carefully adjust the fine focus. |
| Phototoxicity (in live cells) | - Excessive light exposure.[12] | - Reduce excitation light intensity and exposure time.- Use a more sensitive camera.- Consider using longer wavelength fluorophores. |
III. Experimental Protocols
The following are detailed protocols for common fluorescence microscopy applications.
Protocol 1: Immunofluorescence Staining of Fixed Adherent Cells
This protocol describes the steps for labeling a specific protein in fixed cells using primary and fluorescently-labeled secondary antibodies.[13]
Materials:
-
Cells grown on sterile coverslips.
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary antibody diluted in blocking buffer.
-
Fluorophore-conjugated secondary antibody diluted in blocking buffer.
-
Nuclear stain (e.g., DAPI).
-
Antifade mounting medium.
Procedure:
-
Cell Culture: Plate cells on sterile coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 60-80%).[14]
-
Fixation: Aspirate the culture medium and gently wash the cells twice with PBS. Fix the cells by incubating with 4% paraformaldehyde for 10-20 minutes at room temperature.[15]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[15]
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[15]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in blocking buffer. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[1]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.[1]
-
Nuclear Staining (Optional): Incubate the cells with a nuclear stain like DAPI for 5-10 minutes.[1]
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Carefully mount the coverslips onto microscope slides using an antifade mounting medium.[1]
-
Imaging: Image the samples using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
Protocol 2: Live-Cell Imaging with Fluorescent Proteins
This protocol outlines the general steps for imaging living cells that are expressing fluorescently-tagged proteins.[1]
Materials:
-
Cells cultured in imaging-compatible dishes (e.g., glass-bottom dishes).
-
Plasmid DNA encoding the fluorescent protein fusion construct.
-
Transfection reagent.
-
Live-cell imaging medium (e.g., DMEM without phenol (B47542) red, supplemented with HEPES).
-
Environmental chamber for the microscope stage (to maintain 37°C and 5% CO2).
Procedure:
-
Cell Culture and Transfection: Culture cells in imaging-compatible dishes. Transfect the cells with the plasmid encoding the fluorescent protein fusion construct according to the manufacturer's protocol. Allow 24-48 hours for protein expression.[1]
-
Prepare for Imaging: Shortly before imaging, replace the culture medium with pre-warmed live-cell imaging medium.
-
Microscope Setup: Place the imaging dish on the microscope stage within the environmental chamber. Set the chamber to 37°C and 5% CO2.[1]
-
Locate Cells: Use brightfield or phase-contrast microscopy to locate the cells of interest.
-
Image Acquisition:
-
Switch to the appropriate fluorescence channel for the expressed fluorescent protein.
-
Use the lowest possible excitation light intensity and the shortest exposure time to minimize phototoxicity and photobleaching.[1]
-
Acquire single images or a time-lapse series as required by the experimental design.
-
IV. Visualizations
The following diagrams illustrate key concepts and workflows in fluorescence microscopy.
Caption: A typical workflow for an immunofluorescence staining experiment.
Caption: The basic light path in an epi-fluorescence microscope.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence in Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 3. coolled.com [coolled.com]
- 4. MyScope [myscope.training]
- 5. Struggling to Capture Quality Fluorescence Microscope Images? Have You Addressed These 5 Key Factors? - Fluorescence and Biological microscopes | MSHOT [m-shot.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Microscope Camera Best Practices for Fluorescence Imaging | Olympus LS [evidentscientific.com]
- 9. biotium.com [biotium.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 12. Live-Cell Imaging Techniques | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 13. usbio.net [usbio.net]
- 14. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. arigobio.com [arigobio.com]
Application Notes and Protocols for Purifying Gamillus-Tagged Proteins for Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamillus is a monomeric green fluorescent protein (GFP) cloned from the flower hat jellyfish, Olindias formosa. It exhibits exceptional brightness, a rapid maturation speed, and significant photostability.[1][2] A key characteristic of this compound is its remarkable acid tolerance, maintaining its fluorescence in environments with a pH as low as 3.4.[1][2] This makes it an invaluable tool for imaging proteins within acidic organelles such as lysosomes and endosomes.[1][3] While primarily utilized for cellular imaging, the fusion of this compound to a protein of interest can also facilitate its purification for subsequent biochemical and structural analyses.
These application notes provide a comprehensive protocol for the purification of a protein of interest tagged with this compound. For efficient purification, this protocol utilizes a dual-tagging strategy, incorporating a polyhistidine tag (His-tag) alongside the this compound fluorescent tag. The His-tag allows for robust immobilized metal affinity chromatography (IMAC), while the this compound tag enables straightforward visualization and tracking of the fusion protein throughout the purification process.
Signaling Pathway Context
The following diagram illustrates a hypothetical signaling pathway where a this compound-tagged protein (Protein-X-Gamillus-His) is involved. Understanding the protein's function within such a pathway is often the goal of downstream biochemical assays performed with the purified protein.
Experimental Workflow
The overall workflow for the expression and purification of a this compound-tagged protein is depicted below. This process begins with the transformation of an expression vector into a suitable host, followed by cell culture, induction of protein expression, cell lysis, and finally, purification via affinity chromatography.
Detailed Protocols
Expression of this compound-Tagged Protein in E. coli
This protocol is optimized for the expression of a this compound-His-tagged protein in E. coli BL21(DE3) cells.
Materials:
-
E. coli BL21(DE3) cells containing the expression vector for the this compound-His-tagged protein.
-
Luria-Bertani (LB) broth and agar (B569324) plates containing the appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Inoculate a 5 mL starter culture of LB broth containing the appropriate antibiotic with a single colony of transformed E. coli BL21(DE3) cells.
-
Incubate the starter culture overnight at 37°C with shaking at 220 rpm.
-
The following day, inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture.
-
Grow the large culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate the culture for an additional 4-6 hours at 30°C or overnight at 18°C to enhance proper protein folding.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
Purification of this compound-Tagged Protein using Immobilized Metal Affinity Chromatography (IMAC)
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, 1 mg/mL lysozyme (B549824).
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
Ni-NTA agarose (B213101) resin.
-
Chromatography column.
Procedure:
-
Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer per liter of original culture.
-
Incubate on ice for 30 minutes to allow for enzymatic lysis.
-
Sonicate the cell suspension on ice to complete lysis and shear cellular DNA.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Equilibrate the Ni-NTA agarose resin in a chromatography column with 5 column volumes of Lysis Buffer (without lysozyme and PMSF).
-
Load the clarified lysate onto the equilibrated column. The this compound tag will allow for visual confirmation of the protein binding to the resin.
-
Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the this compound-His-tagged protein with 5 column volumes of Elution Buffer. Collect fractions and monitor the elution by observing the green fluorescence of this compound.
-
Analyze the collected fractions by SDS-PAGE to assess purity.
-
Pool the fractions containing the purified protein.
-
Perform buffer exchange into a suitable storage buffer (e.g., PBS or HEPES-based buffer) and concentrate the protein using an appropriate centrifugal filter device.
Data Presentation
The following tables provide representative data from a typical purification of a this compound-tagged protein.
Table 1: Purification Summary of Protein-X-Gamillus-His
| Purification Step | Total Protein (mg) | Target Protein (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 250 | 15.0 | 6.0 | 100 |
| IMAC Elution | 12.5 | 11.8 | 94.4 | 78.7 |
| Concentrated Protein | 11.2 | 10.8 | 96.4 | 72.0 |
Table 2: Characterization of Purified Protein-X-Gamillus-His
| Parameter | Value | Method |
| Concentration | 2.5 mg/mL | Bradford Assay |
| Molecular Weight | 55 kDa (Expected) | SDS-PAGE |
| Excitation Maxima | 487 nm | Fluorimetry |
| Emission Maxima | 508 nm | Fluorimetry |
| pH Stability | Fluorescent from pH 4.5 to 9.0 | Fluorimetry |
Biochemical Assays with Purified this compound-Tagged Proteins
The high purity of the eluted this compound-tagged protein makes it suitable for a variety of downstream biochemical assays.
-
Enzyme Kinetics: If the protein of interest is an enzyme, its kinetic parameters (Km, Vmax) can be determined using standard spectrophotometric or fluorometric assays. The this compound tag is unlikely to interfere with the activity of many enzymes, but this should be verified on a case-by-case basis.
-
Protein-Protein Interaction Studies: Techniques such as pull-down assays, co-immunoprecipitation (using an anti-Gamillus or anti-His antibody), and surface plasmon resonance (SPR) can be employed to identify and characterize interacting partners.
-
Structural Analysis: The purified protein can be used for structural studies, including X-ray crystallography and cryo-electron microscopy. The this compound tag may need to be cleaved off for certain structural applications.
-
Drug Screening: High-throughput screening for inhibitors or activators of the target protein can be performed using the purified protein in appropriate assay formats.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low protein expression | Suboptimal induction conditions. | Optimize IPTG concentration, induction temperature, and time. |
| Codon bias. | Use an E. coli strain engineered to express rare codons. | |
| Protein is in the insoluble fraction | Protein is forming inclusion bodies. | Lower the induction temperature and/or IPTG concentration. |
| Co-express with chaperones. | ||
| Low yield after purification | Inefficient binding to the resin. | Ensure the His-tag is accessible. Consider an N-terminal vs. C-terminal tag. |
| Protein loss during washing. | Decrease the imidazole concentration in the Wash Buffer. | |
| Eluted protein is not pure | Non-specific binding of contaminants. | Increase the imidazole concentration in the Wash Buffer. |
| Add a secondary purification step (e.g., size-exclusion chromatography). |
Conclusion
The dual-tagging strategy employing both a this compound fluorescent tag and a His-tag provides a robust and efficient method for the purification of proteins for biochemical assays. The this compound tag offers the significant advantage of real-time visualization throughout the expression and purification process, while the His-tag allows for high-affinity purification. The protocols and data presented here serve as a comprehensive guide for researchers to successfully purify and characterize their this compound-tagged proteins of interest.
References
Gamillus for FRET-Based Biosensor Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamillus is a monomeric green fluorescent protein (GFP) cloned from the flower hat jelly, Olindias formosa. It exhibits exceptional acid tolerance (pKa = 3.4) and high brightness, making it a powerful tool for fluorescence imaging, particularly in acidic organelles.[1][2] Its unique photophysical properties, including a high quantum yield and photostability, have made it an attractive donor for Förster Resonance Energy Transfer (FRET) based biosensors.
This document provides detailed application notes and protocols for the development and use of this compound-based FRET biosensors, with a primary focus on the genetically encoded calcium indicator (GECI), Twitch-GmRR.
Photophysical Properties of this compound
A summary of the key photophysical properties of this compound is presented in the table below, facilitating comparison with other common GFPs.
| Property | This compound | EGFP |
| Excitation Max (nm) | 505 | 488 |
| Emission Max (nm) | 515 | 507 |
| Quantum Yield | 0.90 | 0.60 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 95,000 | 55,000 |
| Brightness ¹ | 85.5 | 33.0 |
| pKa | 3.4 | 6.0 |
| Photostability (t₁/₂, s) | 73.2 | ~20-50 |
¹ Brightness is calculated as the product of the quantum yield and the molar extinction coefficient.
Application: Genetically Encoded Calcium Indicator (GECI) - Twitch-GmRR
A significant application of this compound is its use as a FRET donor in the green-red GECI, Twitch-GmRR. This biosensor is designed to monitor intracellular calcium dynamics with a high dynamic range.
Twitch-GmRR Biosensor Design
The Twitch-GmRR biosensor consists of the following components fused in series:
-
This compound: The FRET donor.
-
Troponin C (TnC): A calcium-sensing domain. Upon binding to Ca²⁺, TnC undergoes a conformational change that alters the distance and/or orientation between the donor and acceptor.
-
tdTomato or RRvT: A red fluorescent protein that serves as the FRET acceptor.
The Ca²⁺-induced conformational change in TnC brings this compound and the red fluorescent protein into closer proximity, leading to an increase in FRET efficiency. This results in a decrease in this compound emission and an increase in the acceptor's emission when excited at the donor's excitation wavelength.
Performance of Twitch-GmRR
Quantitative analysis has demonstrated the superior performance of Twitch-GmRR compared to other green-red FRET-based calcium indicators.
| Biosensor | FRET Donor | FRET Acceptor | Dynamic Range (%) |
| Twitch-GmRR | This compound | RRvT | 253 |
| Twitch-NR | cpEGFP | mRuby2 | 168 |
The 1.5-fold higher dynamic range of Twitch-GmRR makes it particularly well-suited for detecting subtle or rapid changes in intracellular calcium concentrations.[3]
Signaling Pathway: Calcium Signaling
The primary application of the Twitch-GmRR biosensor is the investigation of calcium signaling pathways. Intracellular calcium is a ubiquitous second messenger involved in a myriad of cellular processes.
Experimental Protocols
Protocol 1: Molecular Cloning of a this compound-Based FRET Biosensor (Twitch-GmRR)
This protocol provides a general workflow for constructing the Twitch-GmRR biosensor. Specific restriction sites and primer sequences will need to be designed based on the chosen expression vector.
Materials:
-
cDNA for this compound, human cardiac TnC, and tdTomato/RRvT
-
High-fidelity DNA polymerase
-
Restriction enzymes and corresponding buffers
-
T4 DNA ligase and buffer
-
Mammalian expression vector (e.g., pcDNA3.1)
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
-
DNA purification kits (PCR and plasmid)
Method:
-
Primer Design: Design primers to amplify the coding sequences of this compound, TnC, and the acceptor fluorescent protein. Add appropriate restriction sites to the primers to enable directional cloning into the expression vector. Ensure the fragments can be ligated in the correct order (this compound - TnC - Acceptor).
-
PCR Amplification: Amplify the individual components using a high-fidelity DNA polymerase.
-
Purification: Purify the PCR products using a PCR purification kit.
-
Restriction Digest: Digest the purified PCR products and the expression vector with the chosen restriction enzymes.
-
Ligation: Ligate the digested inserts into the digested vector using T4 DNA ligase. A three-part ligation (vector, this compound-TnC, Acceptor) or sequential cloning steps may be necessary.
-
Transformation: Transform the ligation mixture into competent E. coli cells.
-
Screening: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Select individual colonies and verify the presence and correct orientation of the inserts by colony PCR and Sanger sequencing.
-
Plasmid Preparation: Inoculate a liquid culture with a sequence-verified colony and perform a plasmid maxiprep to obtain a high concentration of the final Twitch-GmRR construct.
Protocol 2: In Vitro Calcium Titration of Twitch-GmRR
This protocol is for determining the Ca²⁺ affinity (Kd) and dynamic range of the purified biosensor protein.
Materials:
-
Purified Twitch-GmRR protein
-
Calcium Calibration Buffer Kit (e.g., from Thermo Fisher Scientific) or homemade buffers with varying free Ca²⁺ concentrations (using EGTA and CaCl₂)
-
Fluorometer capable of measuring dual-emission spectra
-
Cuvettes
Method:
-
Protein Preparation: Dilute the purified Twitch-GmRR protein to a final concentration of 1-2 µM in a Ca²⁺-free buffer (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2).
-
Fluorometer Setup: Set the excitation wavelength to ~488 nm (for this compound). Set the emission scan range to capture both the this compound emission peak (~515 nm) and the acceptor emission peak (~580-610 nm).
-
Baseline Measurement (Zero Calcium): Add the protein solution to a cuvette and record the emission spectrum in a Ca²⁺-free buffer containing EGTA. This provides the FRET ratio at zero Ca²⁺ (R_min).
-
Calcium Titration: Sequentially add aliquots of a high-concentration CaCl₂ solution or use pre-mixed calcium buffers to achieve a range of free Ca²⁺ concentrations (e.g., from 10 nM to 1 mM).
-
Spectral Measurement: After each addition of Ca²⁺ and allowing the solution to equilibrate, record the full emission spectrum.
-
Saturated Measurement: Finally, add a saturating amount of CaCl₂ (e.g., 1-10 mM) to obtain the maximum FRET ratio (R_max).
-
Data Analysis:
-
For each Ca²⁺ concentration, calculate the FRET ratio (Acceptor Emission Intensity / Donor Emission Intensity).
-
Plot the FRET ratio as a function of the free Ca²⁺ concentration.
-
Fit the data to a Hill equation to determine the dissociation constant (Kd) and the Hill coefficient.
-
Calculate the dynamic range as (R_max - R_min) / R_min.
-
Protocol 3: Live-Cell Imaging of Intracellular Calcium Dynamics
This protocol describes the steps for expressing Twitch-GmRR in mammalian cells and imaging the Ca²⁺ dynamics upon stimulation.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Glass-bottom imaging dishes
-
Twitch-GmRR plasmid DNA
-
Transfection reagent
-
Imaging buffer (e.g., HBSS)
-
Fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂), appropriate filter sets for this compound (donor) and tdTomato/RRvT (acceptor), and a sensitive camera.
-
Cell stimulus (e.g., ATP, ionomycin)
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB)
Method:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom imaging dishes.
-
Transfect the cells with the Twitch-GmRR plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24-48 hours to allow for biosensor expression.
-
-
Imaging Preparation:
-
Before imaging, replace the cell culture medium with pre-warmed imaging buffer.
-
Place the dish on the microscope stage within the environmental chamber and allow the cells to equilibrate.
-
-
Image Acquisition:
-
Identify cells expressing the Twitch-GmRR biosensor.
-
Set up the microscope for time-lapse imaging, acquiring images in both the donor (this compound) and FRET (acceptor) channels. Use an excitation wavelength of ~488 nm. The emission for the donor channel should be centered around 515 nm, and the FRET channel around 580-610 nm.
-
Acquire baseline images for a few minutes before adding the stimulus.
-
Add the desired stimulus to the cells and continue acquiring time-lapse images to capture the calcium response.
-
-
Image Analysis:
-
Background Subtraction: For both the donor and FRET image stacks, select a region of interest (ROI) in an area with no cells to measure the background fluorescence, and subtract this value from each image in the stack.
-
Image Registration: If there is cell movement during the experiment, use an image registration plugin to align the images in the time series.
-
Ratio Calculation: Create a ratiometric image stack by dividing the FRET channel image by the donor channel image for each time point.
-
Data Extraction: Select ROIs within the cells of interest and measure the mean intensity of the ratio over time.
-
Normalization: Normalize the FRET ratio data (e.g., to the baseline FRET ratio before stimulation) to represent the change in FRET (ΔR/R₀).
-
Plotting: Plot the normalized FRET ratio as a function of time to visualize the calcium dynamics.
-
Other Potential Applications
While the primary demonstrated application of this compound in FRET biosensors is for calcium imaging, its favorable photophysical properties suggest its potential use as a FRET donor in biosensors for other signaling molecules, such as:
-
Kinase Activity: By flanking a kinase-specific phosphorylation motif and a phospho-binding domain with this compound and a suitable acceptor.
-
GTPase Activity: By incorporating this compound and an acceptor into a construct containing a GTPase and its binding partner.
-
Neurotransmitters: By using periplasmic binding proteins that change conformation upon ligand binding as the sensing domain between this compound and an acceptor.
Further research is needed to explore and optimize this compound-based FRET biosensors for these and other signaling pathways.
Conclusion
This compound is a promising green fluorescent protein for the development of FRET-based biosensors due to its high brightness, photostability, and exceptional acid tolerance. The successful implementation of this compound in the high-dynamic-range calcium indicator Twitch-GmRR highlights its potential to improve the sensitivity and performance of genetically encoded biosensors for studying a wide range of cellular signaling events. The protocols provided here offer a guide for researchers to construct, characterize, and utilize this compound-based FRET biosensors in their own studies.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Visualization of kinase activity with FRET-based activity biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement of the Green–Red Förster Resonance Energy Transfer-Based Ca2+ Indicator by Using the Green Fluorescent Protein, this compound, with a Trans Chromophore as the Donor - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Imaging with Gamillus in Live Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamillus is a monomeric green fluorescent protein (GFP) cloned from the flower hat jellyfish, Olindias formosa.[1] It exhibits exceptional acid tolerance, maintaining bright fluorescence in acidic environments where conventional GFPs are quenched.[2][3] This property makes this compound a powerful tool for quantitative live-cell imaging, particularly for studying dynamic processes within acidic organelles such as lysosomes, endosomes, and autophagosomes.[1] This document provides detailed application notes and protocols for the use of this compound in quantitative live-cell imaging, with a focus on its application in monitoring autophagy.
Quantitative Data
The photophysical properties of this compound make it a bright and stable fluorescent reporter. However, for quantitative imaging applications, it is crucial to consider its characteristics in comparison to other commonly used GFPs.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Wavelength (λex) | 505 nm | |
| Emission Wavelength (λem) | 524 nm | |
| Quantum Yield (QY) | 0.89 | |
| Molar Extinction Coefficient (EC) | 75,000 M⁻¹cm⁻¹ | |
| Brightness (EC x QY / 1000) | 66.75 | |
| pKa | 3.4 - 4.0 | [2][3] |
Table 2: Quantitative Comparison of this compound with other Green Fluorescent Proteins
| Fluorescent Protein | Relative Brightness | Photostability | Acid Tolerance (pKa) | Key Considerations for Quantitative Imaging |
| This compound | High | Lower than mEGFP, especially at low pH | Excellent (3.4) | High signal in acidic organelles; potential for photobleaching requires careful optimization of imaging parameters. |
| mEGFP | Standard | High | Moderate (6.0) | Good photostability makes it suitable for long time-lapse imaging in neutral pH environments. |
| mNeonGreen | Very High | Moderate | Moderate (5.7) | Very bright, but photostability can be a limiting factor in some applications. |
| mGreenLantern | High | Low | Moderate (5.6) | High fluorescence probability at neutral pH, but less stable under illumination. |
Data compiled from multiple sources, providing a comparative overview for experimental design.[4][5]
Experimental Protocols
General Live-Cell Imaging with this compound-tagged Proteins
This protocol outlines the general steps for expressing a this compound-fusion protein in mammalian cells and performing live-cell fluorescence microscopy.
Materials:
-
Plasmid DNA encoding the this compound-fusion protein of interest
-
Mammalian cell line (e.g., HeLa, CHO-K1)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
Transfection reagent (e.g., Turbofect, Lipofectamine)
-
Glass-bottom imaging dishes
-
Confocal microscope with a 488 nm laser line and appropriate emission filters
Procedure:
-
Cell Seeding: The day before transfection, seed the mammalian cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Transfection:
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. For example, when using Turbofect, a common protocol involves mixing the plasmid DNA with the reagent and incubating for 15-20 minutes at room temperature before adding to the cells.
-
Add the transfection complexes to the cells and gently swirl the dish to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 16-24 hours to allow for protein expression.
-
-
Live-Cell Imaging:
-
Before imaging, replace the culture medium with fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence).
-
Place the imaging dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO2.
-
Locate the transfected cells expressing the this compound-fusion protein.
-
Microscopy Settings:
-
Excite the this compound fluorophore using a 488 nm laser.
-
To minimize phototoxicity and photobleaching, especially for time-lapse imaging, use the lowest possible laser power that provides a sufficient signal-to-noise ratio (a starting point of 1-2 µW is recommended).[4]
-
Collect the emitted fluorescence using a detector set to a range of approximately 498-606 nm.[4]
-
Optimize acquisition settings (e.g., pinhole size, scan speed, and averaging) to achieve the desired image quality.
-
-
-
Image Analysis:
-
Acquired images can be analyzed using software such as ImageJ/Fiji or other specialized imaging software to quantify fluorescence intensity, protein localization, or dynamic changes over time.
-
Quantitative Analysis of Macroautophagy Flux using this compound-LC3
This protocol describes how to monitor and quantify macroautophagy (hereafter referred to as autophagy) by observing the formation and degradation of this compound-tagged LC3 (this compound-LC3) puncta. LC3 is a key protein that is recruited to autophagosome membranes during autophagy. This compound's acid tolerance allows for the visualization of LC3 on autolysosomes, where standard GFP would be quenched.
Materials:
-
Plasmid DNA encoding this compound-LC3
-
Mammalian cell line (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Glass-bottom imaging dishes
-
Confocal microscope
Procedure:
-
Transfection and Expression:
-
Transfect cells with the this compound-LC3 plasmid as described in the general protocol above.
-
Allow 24-48 hours for expression. Cells should exhibit diffuse cytoplasmic and nuclear fluorescence under basal conditions.
-
-
Induction of Autophagy:
-
To induce autophagy, wash the cells with PBS and replace the complete medium with pre-warmed starvation medium (EBSS).
-
For control (basal autophagy) wells, maintain cells in complete medium.
-
-
Inhibition of Lysosomal Degradation (for Autophagic Flux Measurement):
-
To measure autophagic flux, treat a subset of the starved and control cells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the final 2-4 hours of the experiment. This will block the degradation of autolysosomes, causing them to accumulate.
-
-
Live-Cell Imaging:
-
Image the cells using the microscopy settings described in the general protocol.
-
Capture images from multiple random fields of view for each condition (basal, starved, basal + inhibitor, starved + inhibitor).
-
-
Data Quantification and Interpretation:
-
Puncta Analysis: In each image, count the number of fluorescent this compound-LC3 puncta per cell. Automated analysis using software like ImageJ is recommended for objectivity and efficiency.
-
Interpretation of Results:
-
An increase in the number of this compound-LC3 puncta in starved cells compared to control cells indicates the induction of autophagy.
-
A further increase in puncta number in the presence of a lysosomal inhibitor compared to its absence is indicative of active autophagic flux (i.e., the rate of autophagosome formation and delivery to the lysosome).
-
If an experimental treatment increases puncta number but there is no further increase with a lysosomal inhibitor, it may suggest a blockage in the later stages of autophagy (e.g., impaired fusion with lysosomes).
-
-
Visualizations
Signaling Pathway: Macroautophagy
Caption: Simplified overview of the macroautophagy pathway.
Experimental Workflow: Quantitative Autophagy Flux Assay
Caption: Workflow for measuring autophagic flux using this compound-LC3.
Logical Relationship: Interpreting this compound-LC3 Puncta Formation
Caption: Decision tree for interpreting this compound-LC3 puncta data.
References
- 1. Quantitation of “autophagic flux” in mature skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a specific live-cell assay for native autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Gamillus: Illuminating the Acidic Landscape of the Cell for Super-Resolution Microscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gamillus is a monomeric green fluorescent protein (GFP) engineered from the flower hat jellyfish, Olindias formosa, to exhibit remarkable acid tolerance.[1][2] This unique characteristic makes it an invaluable tool for the visualization of dynamic processes within acidic organelles, such as lysosomes, endosomes, and autophagosomes, which are crucial for cellular homeostasis and implicated in various disease states.[1][3] Unlike many other fluorescent proteins that lose their fluorescence in low pH environments, this compound maintains stable and bright fluorescence over a wide pH range, surmounting a significant hurdle in cellular imaging.[3][4][5] Furthermore, the development of reversibly switchable variants of this compound has extended its utility to super-resolution microscopy techniques, enabling the study of subcellular structures within these acidic compartments at unprecedented resolution.[6][7]
Key Features of this compound
-
Exceptional Acid Tolerance: this compound has a pKa of 3.4, allowing it to remain brightly fluorescent in highly acidic environments.[3][4]
-
Bright and Photostable: It exhibits high brightness and photostability, even under the demanding conditions of live-cell imaging.[8]
-
Monomeric Nature: As a true monomer, this compound is less likely to cause artifacts through protein aggregation when fused to a protein of interest.[2]
-
Super-Resolution Capability: Reversibly switchable variants, rsthis compound-S and rsthis compound-F, have been developed for super-resolution imaging techniques like Photoactivated Localization Microscopy (PALM).[6][7]
Quantitative Data
The photophysical properties of this compound and its variants make them robust reporters for imaging in acidic organelles. Below is a summary of their key quantitative characteristics compared to the widely used EGFP.
| Property | This compound | rsthis compound-S | rsthis compound-F | EGFP |
| pKa | 3.4[3][4] | 3.6 | N/A | ~6.0 |
| Excitation Max (nm) | ~484 | N/A | N/A | ~488 |
| Emission Max (nm) | ~510 | N/A | N/A | ~507 |
| Quantum Yield | ~0.70 | N/A | N/A | ~0.60 |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~23,000 | N/A | N/A | ~55,000 |
| Relative Brightness | Nearly twice as bright as other reported GFPs[3][4] | N/A | N/A | Standard |
| Switching Contrast (acidic) | High[6] | Enhanced[6] | Enhanced[6] | N/A |
| Off-switching Speed | N/A | Enhanced[6] | Faster than rsthis compound-S[6] | N/A |
Experimental Protocols
Protocol 1: Plasmid Transfection for this compound Expression in Mammalian Cells
This protocol describes the transient transfection of mammalian cells with a plasmid encoding a this compound-fusion protein.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, HEK293T)
-
Complete culture medium
-
Plasmid DNA encoding this compound or a this compound-fusion protein (high purity)
-
Transfection reagent (e.g., Lipofectamine® 3000, FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium or equivalent
-
6-well or 12-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in the tissue culture plates to ensure they reach 70-90% confluency at the time of transfection.
-
Transfection Complex Preparation: a. For each well to be transfected, dilute 1-2.5 µg of plasmid DNA into 50-100 µL of Opti-MEM®. b. In a separate tube, dilute the transfection reagent in Opti-MEM® according to the manufacturer's instructions. c. Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow for the formation of DNA-transfection reagent complexes.
-
Transfection: a. Gently add the transfection complexes dropwise to the cells in each well. b. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours to allow for gene expression.
-
Verification of Expression: After the incubation period, check for this compound expression using a fluorescence microscope with a standard GFP filter set.
Protocol 2: Live-Cell Imaging of Acidic Organelles with this compound
This protocol outlines the steps for imaging acidic organelles in live cells expressing a this compound-tagged protein.
Materials:
-
Cells expressing the this compound-fusion protein (from Protocol 1)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Confocal or widefield fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂)
-
GFP filter set (Excitation: ~488 nm, Emission: ~510 nm)
-
Glass-bottom dishes or chamber slides
Procedure:
-
Cell Plating: Plate the transfected cells onto glass-bottom dishes or chamber slides suitable for high-resolution imaging. Allow the cells to adhere overnight.
-
Medium Exchange: Before imaging, replace the culture medium with pre-warmed live-cell imaging medium. This helps to reduce background fluorescence.
-
Microscope Setup: a. Place the dish on the microscope stage within the environmental chamber and allow the temperature and CO₂ levels to equilibrate. b. Use a low laser power or illumination intensity to minimize phototoxicity and photobleaching.
-
Image Acquisition: a. Locate the cells expressing the this compound-fusion protein. b. Acquire images using the GFP filter set. For time-lapse imaging, set the desired interval and duration. c. To confirm localization to acidic organelles, you can co-stain with a commercially available lysosomal or endosomal marker.
Protocol 3: Super-Resolution Microscopy of Acidic Organelles using rsthis compound Variants
This protocol provides a general framework for performing PALM imaging with the reversibly switchable this compound variants, rsthis compound-S and rsthis compound-F.
Materials:
-
Cells expressing an rsthis compound-fusion protein
-
Super-resolution microscope (e.g., a custom-built PALM/STORM system or a commercial system)
-
Activation laser (e.g., 405 nm)
-
Excitation laser (e.g., 488 nm)
-
High numerical aperture objective (e.g., 100x oil-immersion)
-
EMCCD or sCMOS camera
-
Image analysis software for single-molecule localization (e.g., ThunderSTORM, rapidSTORM)
Procedure:
-
Sample Preparation: Prepare the cells expressing the rsthis compound-fusion protein on high-precision coverslips as you would for standard high-resolution imaging.
-
Microscope Setup: a. Mount the sample on the super-resolution microscope. b. Focus on the cells of interest.
-
Photoswitching and Image Acquisition: a. Use the 488 nm laser to excite the rsthis compound molecules and switch them to a dark state.[6] b. Use a low-power 405 nm laser to sparsely and stochastically reactivate a subset of the rsthis compound molecules back to the fluorescent state. c. Acquire a series of images (typically thousands to tens of thousands of frames) at a high frame rate to capture the fluorescence of individual molecules before they photobleach or switch off.
-
Image Reconstruction: a. Process the acquired image series with single-molecule localization software. The software will identify and determine the precise coordinates of each fluorescent molecule in each frame. b. Reconstruct a super-resolution image from the compiled list of molecular coordinates.
Signaling Pathways and Applications
This compound and its variants are powerful tools for investigating a variety of biological phenomena involving acidic organelles.
-
Autophagy: By tagging proteins that are targeted for degradation, such as LC3, with this compound, researchers can track the process of autophagosome formation and fusion with lysosomes.[3]
-
Endocytosis and Lysosomal Trafficking: Fusing this compound to receptors or ligands allows for the visualization of their internalization and subsequent trafficking through the endo-lysosomal pathway.
-
Drug Discovery: In drug development, this compound can be used to study the subcellular localization of drug candidates and their effects on the morphology and function of acidic organelles.
Conclusion
This compound represents a significant advancement in fluorescent protein technology, providing a reliable and bright probe for imaging the dynamic and often challenging environment of acidic organelles. Its application in super-resolution microscopy further expands its utility, offering researchers the ability to explore the intricate structures and processes within these vital cellular compartments at the nanoscale. These application notes and protocols provide a starting point for utilizing this compound to its full potential in a wide range of research and drug discovery applications.
References
- 1. Benchmarking of novel green fluorescent proteins for the quantification of protein oligomerization in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Acid-Tolerant Monomeric GFP | Co-creation Bureau, Osaka University [ccb.osaka-u.ac.jp]
- 3. biocompare.com [biocompare.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Fluorescent Proteins for Investigating Biological Events in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid-Tolerant Reversibly Switchable Green Fluorescent Protein for Super-resolution Imaging under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsthis compound, acid-tolerant green reversibly switchable fluorescent protein, developed - ResOU [resou.osaka-u.ac.jp]
- 8. Acid-Tolerant Monomeric GFP from Olindias formosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Gamillus Fluorescent Protein
Welcome to the technical support center for Gamillus, the acid-tolerant green fluorescent protein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their live-cell imaging experiments and overcome challenges such as low fluorescence signals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main advantages?
This compound is a monomeric green fluorescent protein (GFP) derived from the flower hat jellyfish, Olindias formosa.[1][2][3][4][5] Its key advantage is its remarkable acid tolerance, maintaining a stable fluorescence spectrum in acidic environments with a pKa of 3.4.[1][3][4] This makes it an excellent tool for imaging in acidic organelles like lysosomes, endosomes, and autophagosomes, where most other GFPs lose their brightness.[1][4][6][7][8] this compound is also reported to be nearly twice as bright as some other GFPs and exhibits good maturation speed and photostability.[1][3][4][7]
Q2: What are the known photophysical properties of this compound?
This compound exhibits photoswitchable characteristics.[2] Excitation with light in the GFP excitation range (457–487 nm) can cause a decrease in fluorescence intensity, which can be recovered by subsequent irradiation with light at 352–388 nm.[2] However, using an excitation wavelength between 440-480 nm can minimize these photochromic effects.[2]
Q3: Can this compound be used as a fusion tag?
Yes, this compound has been successfully used as a molecular tag for various cellular structures.[1][3] Its monomeric nature helps to prevent the aggregation and disruption of organelle morphology that can occur with oligomeric fluorescent proteins.[6]
Troubleshooting Guide: Low Fluorescence Signal
A low or absent fluorescence signal is a common issue in live-cell imaging. The following guide provides potential causes and solutions to troubleshoot low this compound fluorescence.
Problem 1: Low or No Protein Expression
Possible Causes:
-
Suboptimal plasmid design: Incorrect codon usage for the host organism or the absence of a Kozak sequence can lead to poor translation.[9]
-
Inefficient transfection: The method of introducing the plasmid into the cells may not be optimal.
-
Cellular toxicity: Overexpression of any foreign protein, including fluorescent proteins, can sometimes be toxic to cells, leading to poor health and reduced expression.[10][11]
Solutions:
-
Vector Optimization:
-
Transfection Optimization:
-
Optimize the DNA-to-transfection reagent ratio and cell confluency.
-
Consider trying alternative transfection methods (e.g., electroporation, viral transduction).[11]
-
-
Promoter Selection:
-
If using a strong constitutive promoter (e.g., CMV) leads to toxicity, consider using a weaker promoter or an inducible expression system to control the level of this compound expression.[11]
-
Problem 2: Properly Expressed Protein, but Low Fluorescence
Possible Causes:
-
Incorrect imaging settings: The excitation and emission wavelengths may not be optimal for this compound.
-
Photobleaching: Excessive exposure to excitation light can irreversibly destroy the fluorophore.
-
Environmental factors: The cellular environment, although this compound is acid-tolerant, could have other inhibitory factors.
-
Incorrect protein folding/maturation: While this compound has a good maturation speed, suboptimal cellular conditions can hinder this process.[7][12]
Solutions:
-
Optimize Imaging Parameters:
-
Maintain Cell Health:
-
Ensure cells are healthy and growing in optimal culture conditions.
-
Use a live-cell imaging solution to maintain cell viability during imaging.[13]
-
-
Control for Phototoxicity:
-
Limit the duration of time-lapse imaging experiments.
-
Use the lowest possible laser power that still provides a detectable signal.
-
Quantitative Data
The following table summarizes the key photophysical properties of this compound, which can be useful for experimental planning and data interpretation.
| Property | Value | Reference |
| Excitation Maximum | ~487 nm | [2] |
| Emission Maximum | ~508 nm | [2] |
| pKa | 3.4 | [1][4] |
| Oligomerization | Monomer | [2][5] |
| Quantum Yield | 0.63 | [15] |
| Extinction Coefficient (M⁻¹cm⁻¹) | 67,000 | [15] |
Experimental Protocols
Protocol 1: Transient Transfection of Mammalian Cells with this compound Plasmid
This protocol provides a general guideline for transiently expressing this compound in a mammalian cell line (e.g., HeLa or CHO-K1).
Materials:
-
This compound expression plasmid
-
Mammalian cell line of choice
-
Complete cell culture medium
-
Transfection reagent (e.g., lipofectamine-based)
-
6-well culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
Dilute 2.5 µg of the this compound plasmid in 250 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of the transfection reagent in 250 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add 2 mL of fresh, complete culture medium to the cells.
-
Add the 500 µL of the DNA-transfection reagent complex dropwise to the well.
-
-
Incubation and Expression: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours to allow for this compound expression.
-
Imaging: Proceed with live-cell imaging using a fluorescence microscope equipped with a suitable GFP filter set.
Protocol 2: Live-Cell Imaging of this compound-Expressing Cells
This protocol outlines the basic steps for imaging live cells expressing this compound.
Materials:
-
Cells expressing this compound
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)[14]
-
Environmental chamber for the microscope (to maintain 37°C and 5% CO₂)
-
Fluorescence microscope with a GFP filter set
Procedure:
-
Prepare for Imaging:
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the culture dish or slide in the environmental chamber on the microscope stage and allow it to equilibrate for at least 15-30 minutes.
-
-
Locate Cells: Using brightfield or phase-contrast microscopy, locate the cells of interest.
-
Fluorescence Imaging:
-
Switch to the fluorescence channel with the GFP filter set.
-
Start with a low excitation intensity and short exposure time to minimize phototoxicity and photobleaching.
-
Adjust the focus and capture images.
-
For time-lapse imaging, set the desired time intervals and total duration, keeping in mind the potential for phototoxicity.[13]
-
-
Image Analysis: Analyze the captured images using appropriate software to quantify fluorescence intensity, localization, or other parameters of interest.
Visualizations
Caption: Troubleshooting workflow for low this compound fluorescence.
Caption: General workflow for live-cell imaging with this compound.
References
- 1. Bright and Stable: New Acid-Tolerant Green Fluorescent Protein for Bioimagingï½The Institute of Scientific and Industrial Research, Osaka University [sanken.osaka-u.ac.jp]
- 2. This compound :: Fluorescent Protein Database [fpbase.org]
- 3. biocompare.com [biocompare.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Gamillus0.1 :: Fluorescent Protein Database [fpbase.org]
- 6. Fluorescent Proteins in Cellular Organelles: Serious Pitfalls and Some Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid-Tolerant Monomeric GFP from Olindias formosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: Acid-Tolerant Monomeric GFP | Co-creation Bureau, Osaka University [ccb.osaka-u.ac.jp]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Cellular GFP Toxicity and Immunogenicity: Potential Confounders in in Vivo Cell Tracking Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considerations for expression of fluorescent proteins and imaging in mammalian cells [focalplane.biologists.com]
- 12. Improved green and blue fluorescent proteins for expression in bacteria and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. cellculturedish.com [cellculturedish.com]
- 15. Benchmarking of novel green fluorescent proteins for the quantification of protein oligomerization in living cells - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Gamillus photobleaching during imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent Gamillus photobleaching during imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key spectral properties?
This compound is a photoswitchable monomeric green fluorescent protein derived from the jellyfish Olindias formosus. It is known for its rapid maturation, high brightness, and remarkable acid tolerance, making it suitable for imaging in acidic organelles.[1][2][3][4] Its key spectral properties are summarized below.
| Property | Value | Reference |
| Excitation Maximum | ~505 nm | [5] |
| Emission Maximum | ~524 nm | [5] |
| Quantum Yield | 0.89 | [5] |
| Molar Extinction Coefficient | 75,000 M⁻¹cm⁻¹ | [5] |
| pKa | 3.4 - 4.0 | [4][5][6] |
Q2: What is photobleaching and why is it a concern when imaging this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its fluorescent signal.[7] This occurs when the fluorophore is exposed to excitation light, causing it to enter a reactive triplet state where it can interact with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that damage the fluorophore.[8][9] For this compound, excessive photobleaching can limit the duration of imaging experiments, reduce signal-to-noise ratios, and complicate quantitative analysis.[10]
Q3: Is this compound prone to photobleaching?
This compound is reported to have good photostability.[2][4][11] However, like all fluorescent proteins, it is susceptible to photobleaching under intense or prolonged illumination.[10] Some studies suggest its photostability can be influenced by the cellular environment, such as pH.[10]
Q4: What is the photoswitching behavior of this compound and how does it relate to photobleaching?
This compound exhibits a photochromic behavior, meaning its fluorescence intensity can be modulated by different wavelengths of light.[1][12] Excitation in the range of 457–487 nm or 488–512 nm can lead to a decrease in fluorescence.[1][12] This is not true photobleaching, as the fluorescence can be recovered by subsequent irradiation with light in the 352–388 nm range.[1][12] Imaging within the 440–480 nm excitation range can minimize this photoswitching effect.[1][12] Understanding this behavior is crucial to distinguish reversible photoswitching from irreversible photobleaching.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound imaging.
Problem 1: Rapid loss of this compound fluorescence signal during imaging.
Is the loss of signal reversible?
-
Test for Reversibility: After observing a decrease in fluorescence, illuminate the sample with light in the 352-388 nm range for 10-30 seconds. If the fluorescence recovers, the issue is likely photoswitching, not photobleaching.[1][12]
If the signal loss is not reversible, it is likely photobleaching. Consider the following:
-
Are your imaging parameters optimized?
-
Reduce Excitation Power: Use the lowest laser power or light source intensity that provides an adequate signal-to-noise ratio.[9][10][13] Neutral density filters can be used to attenuate the light source.[9][10]
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera.[9][13]
-
Reduce Frequency of Imaging: For time-lapse experiments, increase the interval between image acquisitions.[9]
-
Optimize Detector Settings: Increase the gain or use a more sensitive detector to allow for lower excitation power.[10]
-
-
Are you using an appropriate imaging medium?
-
For Live-Cell Imaging:
-
Consider using a vitamin-depleted medium, as some vitamins like riboflavin (B1680620) can accelerate photobleaching of GFP-like proteins.[1][14]
-
Supplement your imaging medium with an anti-fade reagent such as Trolox or a commercial formulation like ProLong™ Live Antifade Reagent.[8][14][15] These reagents work by scavenging reactive oxygen species.[8]
-
-
For Fixed-Cell Imaging:
-
Problem 2: High background fluorescence obscuring the this compound signal.
-
Is autofluorescence from the sample a problem?
-
Solution: Include an unstained control sample to assess the level of autofluorescence. If autofluorescence is high, consider using a narrower emission filter or spectral imaging to separate the this compound signal from the background.
-
-
Is the anti-fade reagent causing background?
-
Solution: Some homemade anti-fade reagents can increase background if not prepared correctly. Ensure the pH of your mounting medium is properly adjusted (e.g., pH 8.5 for some formulations) and that the reagent is fully dissolved.[16]
-
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound photostability.
| Parameter | Value | Excitation Conditions | Reference |
| **Photostability (t₁/₂) ** | 73.2 seconds | 3.7 W/cm² (Arc-lamp, Widefield) | [1] |
| Photoswitching (Fluorescence Decrease) | to ~60% of initial intensity | 457–487 nm (470 mW/cm² for 40s) | [1][12] |
| to ~10% of initial intensity | 488–512 nm (360 mW/cm² for 40s) | [1][12] | |
| Fluorescence Recovery | Recovers from decreased state | 352–388 nm (770 mW/cm² for 10s) | [1][12] |
| Minimal Photoswitching | Negligible change | 440–480 nm | [1][12] |
Experimental Protocols
Protocol 1: General Imaging Protocol to Minimize this compound Photobleaching
This protocol provides a general workflow for imaging either live or fixed cells expressing this compound, with a focus on minimizing photobleaching.
-
Cell Preparation:
-
Live Cells: Plate cells on glass-bottom dishes or chamber slides suitable for imaging. Ensure cells are healthy and at an appropriate confluency. Use a CO₂- and temperature-controlled incubation chamber on the microscope stage.
-
Fixed Cells: Grow cells on coverslips. Fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. Permeabilize with 0.1-0.5% Triton X-100 in PBS if imaging intracellular targets. Wash thoroughly with PBS.
-
-
Microscope Setup:
-
Use a microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD) to minimize required exposure times.
-
Select an appropriate objective lens with a high numerical aperture (NA) to maximize light collection.
-
-
Imaging Parameter Optimization:
-
Excitation Wavelength: Use an excitation wavelength between 440-480 nm to minimize photoswitching.[1][12]
-
Find Region of Interest (ROI): Locate the desired field of view using low-intensity transmitted light or by briefly using a low-power fluorescence excitation to minimize light exposure to the sample.[18]
-
Set Exposure Time: Start with a short exposure time and gradually increase it until a clear signal is visible above the background.
-
Adjust Light Source Intensity: Use the lowest possible light intensity that provides a good signal with the chosen exposure time.
-
Set Detector Gain: Adjust the camera gain to amplify the signal, which can allow for lower light exposure. Be mindful that very high gain can increase noise.
-
-
Image Acquisition:
-
For time-lapse imaging, use the longest possible interval between frames that will still capture the dynamics of the biological process being studied.
-
Acquire only the necessary number of images and z-slices to answer the experimental question.[9]
-
-
Use of Anti-fade Reagents:
-
Live Cells: If photobleaching is still an issue, supplement the imaging medium with an anti-fade reagent like Trolox (2 mM) or a commercial product like ProLong™ Live Antifade Reagent following the manufacturer's instructions.[8][15]
-
Fixed Cells: Mount the coverslip with an anti-fade mounting medium (see Protocol 2).
-
Protocol 2: Preparation and Use of n-Propyl Gallate (NPG) Anti-fade Mounting Medium for Fixed Cells
This protocol describes how to prepare and use a common homemade anti-fade mounting medium.
Materials:
-
n-propyl gallate (NPG)
-
Phosphate-buffered saline (PBS), 10x stock
-
Distilled water
-
pH meter
Procedure:
-
Prepare a 90% glycerol in PBS solution:
-
Mix 9 ml of glycerol with 1 ml of 10x PBS.
-
Adjust the pH to 8.0-8.5 with NaOH. This is critical for the effectiveness of NPG.[16]
-
-
Add n-propyl gallate:
-
Dissolve NPG in the glycerol/PBS solution to a final concentration of 2% (w/v). This may require gentle heating and stirring.
-
-
Mounting:
-
After the final wash of your fixed and stained cells on a coverslip, carefully aspirate the excess buffer.
-
Place a small drop of the NPG mounting medium onto the microscope slide.
-
Invert the coverslip (cell-side down) onto the drop of mounting medium.
-
Gently press to remove any air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant.
-
-
Curing and Storage:
-
Allow the slide to cure in the dark at room temperature for at least a few hours before imaging.
-
Store slides at 4°C in the dark to preserve the fluorescence signal.[17]
-
Visualizations
Caption: Photoswitching mechanism of this compound fluorescent protein.
Caption: Troubleshooting workflow for this compound signal loss.
Caption: General experimental workflow for imaging this compound.
References
- 1. Anti-fading media for live cell GFP imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. Gamillus0.4 :: Fluorescent Protein Database [fpbase.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. biotium.com [biotium.com]
- 8. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benchmarking of novel green fluorescent proteins for the quantification of protein oligomerization in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acid-Tolerant Monomeric GFP from Olindias formosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound :: Fluorescent Protein Database [fpbase.org]
- 13. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 14. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. bio-rad.com [bio-rad.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
Gamillus aggregation or mislocalization issues in cells
Welcome to the . This resource is designed to help researchers, scientists, and drug development professionals troubleshoot potential issues with Gamillus, a monomeric, acid-tolerant green fluorescent protein. Here you will find answers to frequently asked questions and detailed guides to address challenges such as protein aggregation and mislocalization during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary advantages?
A1: this compound is a photoswitchable green fluorescent protein (GFP) derived from the jellyfish Olindias formosus.[1][2] Its key advantages include superior acid tolerance (pKa = 3.4), making it highly suitable for imaging within acidic organelles like lysosomes and endosomes where other GFPs may lose fluorescence.[2][3][4] It is also a rapidly maturing monomer, which is beneficial for fusion protein applications as it is less likely to cause artifacts due to oligomerization.[1][5]
Q2: Is this compound prone to aggregation?
A2: this compound is engineered as a stable monomeric protein to minimize aggregation.[4] However, like any fusion protein, aggregation can be induced by factors related to the fusion partner, high expression levels, or suboptimal cellular conditions.[6] Many fluorescent proteins have a tendency to oligomerize, which can lead to aggregation, but monomeric mutants of GFP and its derivatives are available to mitigate this.[6] If you observe aggregation, it is often linked to the specific experimental context rather than an inherent property of this compound itself.
Q3: Can the fusion of this compound affect the localization and function of my protein of interest?
A3: While this compound is designed to be a minimally disruptive tag, the addition of any fusion protein can potentially impact the localization or function of your target protein.[6] Problems can sometimes arise from the linker used between this compound and the protein of interest or from high levels of expression that overwhelm the cellular machinery.[6] It is always recommended to validate the localization and function of the this compound-tagged protein, for example, by comparing it to the endogenous protein using antibody staining.
Troubleshooting Guide: Aggregation Issues
Q4: I am observing puncta/aggregates in my cells expressing a this compound-fusion protein. What are the common causes and how can I troubleshoot this?
A4: Observing aggregates of your this compound-fusion protein can be due to several factors. High protein expression levels are a frequent cause. Below is a systematic approach to troubleshoot this issue.
Troubleshooting Workflow for this compound Aggregation
Caption: A workflow for troubleshooting this compound fusion protein aggregation.
Recommended Actions:
-
Reduce Expression Level: High protein concentrations can overwhelm the cell's folding machinery.[7]
-
Use a weaker or inducible promoter.
-
Decrease the amount of plasmid used for transfection.
-
For stable cell lines, select clones with lower expression levels.
-
-
Optimize Cell Culture Conditions: Environmental factors can impact protein folding.[8]
-
Lower the culture temperature (e.g., from 37°C to 30°C) after transfection to slow down protein synthesis and aid proper folding.
-
Ensure the medium is fresh and contains all necessary supplements. Some suspension cell lines are prone to aggregation at high densities, which can be mitigated by adding anti-clumping agents.[9]
-
-
Modify the Fusion Construct: The structure of the fusion protein can influence its stability.
-
Change Linker: The amino acid linker between this compound and your protein of interest is crucial. A short or rigid linker may prevent proper folding. Try a longer, more flexible linker (e.g., a glycine-serine repeat). A linker of 2-10 amino acids is generally recommended.[6]
-
Switch Tag Position: Move this compound from the N-terminus to the C-terminus of your protein, or vice versa. This can sometimes resolve folding issues.
-
-
Add Solubility-Enhancing Agents:
-
For in vitro work or lysis, consider adding stabilizing agents to your buffers, such as non-denaturing detergents (e.g., 0.05% Tween-20) or a mixture of L-arginine/L-glutamate.[10]
-
Table 1: Example Data for Troubleshooting this compound Aggregation
| Condition | Transfection Plasmid (µg) | Culture Temp. (°C) | Average Fluorescence Intensity (A.U.) | Percentage of Cells with Aggregates |
| Control | 2.0 | 37 | 8500 ± 1200 | 65% |
| Reduced Plasmid | 0.5 | 37 | 3200 ± 600 | 25% |
| Reduced Temp. | 2.0 | 30 | 6500 ± 950 | 30% |
| Combined | 0.5 | 30 | 2800 ± 500 | <10% |
Troubleshooting Guide: Mislocalization Issues
Q5: My this compound-fusion protein is not localizing to the expected cellular compartment. How can I fix this?
A5: Incorrect localization can be due to the this compound tag interfering with a targeting signal on your protein of interest, or it could indicate that the fusion protein is misfolded and being sequestered by the cell's quality control machinery.
Recommended Actions:
-
Verify the Targeting Signal: Ensure the localization signal (e.g., nuclear localization signal, mitochondrial targeting sequence) on your protein of interest is not sterically hindered by the this compound tag.
-
As with aggregation issues, try changing the position of the this compound tag (N- vs. C-terminus) or altering the linker sequence.[6]
-
-
Confirm with Immunofluorescence: Use an antibody against your protein of interest to confirm if the localization of the this compound-fusion matches that of the endogenous protein. This helps determine if the tag is causing the mislocalization.
-
Check for Misfolding and Degradation: Misfolded proteins are often retained in the endoplasmic reticulum (ER) or targeted to the lysosome/proteasome for degradation.
-
Co-stain with markers for the ER (e.g., Calnexin) or lysosomes (e.g., LAMP1) to see if your this compound fusion is trapped in these compartments.
-
Coral-derived fluorescent proteins can sometimes be transported to lysosomes for degradation, especially at high expression levels.[6] Although this compound is from a jellyfish, high expression could trigger similar pathways.
-
-
Lower Expression Levels: Overexpression can saturate the transport machinery for a specific organelle, leading to accumulation in the cytoplasm or other locations. Follow the steps outlined in the aggregation section to reduce protein expression.
Hypothetical Signaling Pathway Visualization
The diagram below illustrates a hypothetical pathway where this compound could be used as a reporter for protein translocation upon growth factor signaling.
Caption: this compound as a reporter for protein translocation in a signaling pathway.
Experimental Protocols
Here are detailed protocols for key experiments to investigate potential this compound aggregation and mislocalization.
Protocol 1: Immunofluorescence Staining to Confirm Protein Localization
This protocol allows you to compare the localization of your this compound-fusion protein with the endogenous protein.
Materials:
-
Cells expressing this compound-fusion protein grown on coverslips.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
0.25% Triton X-100 in PBS for permeabilization.
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS).
-
Primary antibody against your protein of interest.
-
Secondary antibody conjugated to a red fluorophore (e.g., Alexa Fluor 594).
-
DAPI solution for nuclear staining.
-
Mounting medium.
Procedure:
-
Wash cells twice with ice-cold PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount coverslips onto microscope slides.
-
Image using a fluorescence microscope. Compare the green channel (this compound) with the red channel (antibody staining).
Protocol 2: Thioflavin T (ThT) Assay to Detect Protein Aggregates
The Thioflavin T (ThT) assay is widely used to detect amyloid-like aggregates, which are characterized by β-sheet structures.[8] ThT fluorescence increases upon binding to these structures. This can be adapted for cell lysates.
Materials:
-
Cell lysate from cells expressing the this compound-fusion protein.
-
Control cell lysate (non-transfected or expressing this compound alone).
-
Thioflavin T (ThT) stock solution (e.g., 2.5 mM in water).
-
Glycine-NaOH buffer (50 mM, pH 8.5).
-
96-well black plates with a clear bottom.
-
Fluorometric plate reader (Excitation ~440 nm, Emission ~485 nm).
Procedure:
-
Prepare cell lysates in a non-denaturing lysis buffer. Centrifuge to separate the soluble and insoluble fractions. Resuspend the insoluble pellet.
-
Prepare a working solution of ThT (e.g., 25 µM) in Glycine-NaOH buffer.
-
In a 96-well plate, add 10-20 µg of protein from your soluble and insoluble fractions to separate wells.
-
Add the ThT working solution to each well for a final volume of 200 µL.
-
Incubate for 15 minutes at room temperature in the dark.
-
Measure the fluorescence intensity using a plate reader (Ex: 440 nm, Em: 485 nm).[11]
-
Compare the fluorescence signal from your this compound-fusion samples (especially the insoluble fraction) to the controls. A significant increase in ThT fluorescence suggests the presence of amyloid-like aggregates.
References
- 1. This compound :: Fluorescent Protein Database [fpbase.org]
- 2. Bright and stable: New acid-tolerant green fluorescent protein for bioimaging | EurekAlert! [eurekalert.org]
- 3. Acid-Tolerant Monomeric GFP from Olindias formosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Acid-Tolerant Monomeric GFP | Co-creation Bureau, Osaka University [ccb.osaka-u.ac.jp]
- 5. Structure‐based analysis and evolution of a monomerized red‐colored chromoprotein from the Olindias formosa jellyfish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Cell Aggregation in Culture [procellsystem.com]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. m.youtube.com [m.youtube.com]
Gamillus Cloning and Ligation Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the cloning and ligation of the Gamillus fluorescent protein gene.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the cloning and ligation of the this compound gene.
Problem 1: Low or No Colonies After Transformation
| Possible Cause | Recommendation | Underlying Principle |
| Inefficient Ligation | Optimize the vector-to-insert molar ratio. A common starting point is a 1:3 molar ratio, but it may be necessary to test ratios from 1:1 to 1:10.[1][2][3] Ensure the ligation buffer is fresh and has not undergone multiple freeze-thaw cycles, which can degrade ATP.[4] | An optimal ratio of vector to insert DNA ends maximizes the probability of successful ligation. Excess insert can sometimes lead to the formation of concatemers, while too little insert results in a high background of self-ligated vector. ATP is an essential cofactor for T4 DNA ligase. |
| Poor Competent Cell Efficiency | Verify the transformation efficiency of your competent cells using a control plasmid (e.g., pUC19). Transformation efficiency should be at least 10^8 cfu/µg for cloning.[5] If efficiency is low, prepare a fresh batch of competent cells or use a commercial high-efficiency strain like DH5α.[6][7][8] | The ability of competent cells to take up foreign DNA is critical for a successful cloning experiment. Low-efficiency cells will yield few or no colonies, even with a successful ligation product. |
| Incorrect Antibiotic Selection | Double-check that the antibiotic used in your agar (B569324) plates matches the resistance gene on your vector backbone (e.g., Kanamycin for mEGFP-C1 or Ampicillin for pcDNA3).[6][9] | Antibiotic selection is the primary method for selecting bacteria that have successfully taken up the plasmid. Using the wrong antibiotic will result in no bacterial growth. |
| Inhibitors in Ligation Reaction | Purify the digested vector and PCR-amplified insert to remove any residual enzymes, salts, or other contaminants from previous steps.[10] | Contaminants such as salts from buffers or residual enzymes like phosphatases can inhibit the T4 DNA ligase, preventing a successful ligation reaction. |
Problem 2: High Number of Colonies, but All are Background (Vector Self-ligation)
| Possible Cause | Recommendation | Underlying Principle |
| Incomplete Vector Digestion | Ensure complete digestion of the vector by using an adequate amount of restriction enzyme and incubating for the recommended time. Gel purify the linearized vector to separate it from any uncut plasmid. | If the vector is not completely linearized, the uncut circular plasmid will transform with high efficiency, leading to a high background of colonies without the insert. |
| Vector Re-ligation | If using a single restriction enzyme or blunt-end cloning, dephosphorylate the vector using an enzyme like Calf Intestinal Phosphatase (CIP) or Shrimp Alkaline Phosphatase (SAP) prior to ligation.[2] | Dephosphorylation removes the 5' phosphate (B84403) group from the vector, preventing T4 DNA ligase from re-circularizing the vector. The insert, which retains its 5' phosphate, can still be ligated into the dephosphorylated vector. |
| Contamination with Undigested Plasmid | When preparing your vector, always perform a control ligation with the digested vector alone (no insert) and transform it. A high number of colonies in this control indicates a problem with the vector preparation. | This control experiment helps to diagnose issues with vector digestion and dephosphorylation early in the workflow. |
Problem 3: Colonies Contain the Insert, but with Incorrect Orientation or Mutations
| Possible Cause | Recommendation | Underlying Principle |
| Incorrect Insert Orientation | Use two different restriction enzymes for directional cloning. This ensures that the insert can only be ligated in the desired orientation.[11] | Using two non-compatible restriction sites dictates the orientation of the insert within the vector. |
| Mutations in the Insert | Use a high-fidelity DNA polymerase for PCR amplification of the this compound gene to minimize the introduction of errors.[11] Sequence verify your final construct to ensure the integrity of the this compound gene. | High-fidelity polymerases have proofreading activity that corrects errors during DNA synthesis, resulting in a more accurate PCR product. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vector-to-insert molar ratio for cloning the this compound gene?
A common starting point for sticky-end ligations is a 1:3 molar ratio of vector to insert.[1][2] However, the optimal ratio can vary, and it is often beneficial to test a range of ratios, such as 1:1, 1:5, and even 1:10.[1][2] For blunt-end ligations, a higher insert-to-vector ratio (e.g., 10:1) may be required due to the lower efficiency of blunt-end ligation.[2] You can use an online calculator to determine the precise amounts of vector and insert needed for your desired ratio.
Q2: Which E. coli strain is suitable for propagating this compound plasmids?
The DH5α strain is a commonly used and effective choice for routine cloning and propagation of plasmids containing fluorescent protein genes like this compound.[6][7][8][12] It is known for its high transformation efficiency and ability to yield high-quality plasmid DNA.[8]
Q3: My this compound fusion protein is not expressing well or is not fluorescent. What could be the problem?
Low or no expression of a fluorescent protein fusion can be due to several factors:
-
Codon Bias: The codon usage of the this compound gene (originally from jellyfish) may not be optimal for expression in your host system. Consider codon optimization of the gene sequence for your specific expression host.[13]
-
Incorrect Reading Frame: Ensure that the this compound gene is cloned in the correct reading frame with your protein of interest.
-
Promoter Strength: The promoter driving the expression of your fusion protein may be too weak.[14] Consider using a vector with a stronger promoter.
-
Protein Misfolding or Instability: The fusion of this compound to your protein of interest may lead to misfolding or instability of the fusion protein. Introducing a flexible linker (e.g., a glycine-serine linker) between your protein and this compound can sometimes alleviate this issue.[13]
Q4: Are there any specific restriction enzymes I should avoid when cloning the this compound gene?
While there are no universally problematic restriction enzymes for all cloning experiments, it is crucial to analyze the this compound gene sequence for the presence of your chosen restriction sites. You can use online tools to perform a virtual digest of the this compound sequence to ensure that your chosen enzymes do not cut within the gene itself, which would lead to a non-functional protein. Some restriction enzymes are sensitive to DNA methylation, which can be a factor if your plasmid DNA is isolated from a methylation-proficient E. coli strain.[15]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Vector:Insert Molar Ratio (Sticky Ends) | 1:1 to 1:10 (start with 1:3)[1][2][3] | Optimization may be required depending on the size of the vector and insert. |
| Vector:Insert Molar Ratio (Blunt Ends) | 3:1 to 10:1[2][10] | Blunt-end ligation is generally less efficient than sticky-end ligation. |
| Ligation Temperature | 16°C (overnight) or Room Temperature (1-2 hours)[4] | Lower temperatures favor the annealing of sticky ends. |
| Ligation Reaction Volume | 10-20 µL[10] | A larger volume can help to dilute potential inhibitors. |
| Transformation Efficiency | >10^8 cfu/µg DNA | For efficient cloning. |
Experimental Protocols
Protocol 1: PCR Amplification of the this compound Gene
This protocol outlines the general steps for amplifying the this compound gene from a template plasmid.
Materials:
-
Template DNA (e.g., Addgene plasmid #124837 or #197926)
-
Forward and reverse primers with desired restriction enzyme sites
-
High-fidelity DNA polymerase and buffer
-
dNTPs
-
Nuclease-free water
-
Thermal cycler
Procedure:
-
Design primers flanking the this compound coding sequence. Include your desired restriction enzyme recognition sites at the 5' end of each primer, preceded by a 6-8 base pair leader sequence to ensure efficient digestion.[11]
-
Set up the PCR reaction in a sterile PCR tube on ice:
-
10X Polymerase Buffer: 5 µL
-
10 mM dNTPs: 1 µL
-
10 µM Forward Primer: 1 µL
-
10 µM Reverse Primer: 1 µL
-
Template DNA (1-10 ng): 1 µL
-
High-Fidelity DNA Polymerase: 0.5 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Perform PCR using the following cycling conditions (adjust annealing temperature based on your primer's melting temperature):
-
Initial Denaturation: 98°C for 30 seconds
-
30-35 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 30-60 seconds (depending on polymerase speed and insert size)
-
-
Final Extension: 72°C for 5-10 minutes
-
-
Analyze the PCR product by running a small aliquot on an agarose (B213101) gel to confirm the correct size.
-
Purify the PCR product using a commercial PCR cleanup kit.
Protocol 2: Restriction Digest and Ligation
Materials:
-
Purified PCR product (this compound insert)
-
Expression vector
-
Restriction enzymes and corresponding buffers
-
T4 DNA Ligase and ligation buffer
-
Nuclease-free water
Procedure:
-
Set up separate restriction digests for the purified PCR product and the vector. For a double digest, ensure the enzymes are compatible in the same buffer.
-
DNA (1-2 µg of vector, 100-500 ng of PCR product)
-
10X Restriction Buffer: 2 µL
-
Restriction Enzyme 1: 1 µL
-
Restriction Enzyme 2: 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubate the digests at the recommended temperature for 1-2 hours.
-
Run the digested products on an agarose gel and purify the desired bands using a gel extraction kit.
-
Quantify the purified, digested vector and insert DNA.
-
Set up the ligation reaction:
-
Digested Vector (e.g., 50 ng)
-
Digested Insert (calculated for a 1:3 molar ratio)
-
10X T4 DNA Ligase Buffer: 1 µL
-
T4 DNA Ligase: 1 µL
-
Nuclease-free water: to a final volume of 10 µL
-
-
Incubate the ligation reaction at 16°C overnight or at room temperature for 1-2 hours.
Visualizations
Caption: Experimental workflow for cloning the this compound gene.
Caption: Troubleshooting logic for this compound cloning experiments.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. researchgate.net [researchgate.net]
- 3. neb.com [neb.com]
- 4. addgene.org [addgene.org]
- 5. help.takarabio.com [help.takarabio.com]
- 6. addgene.org [addgene.org]
- 7. E. coli DH5alpha (PLS-E05) - Creative Biogene [microbiosci.creative-biogene.com]
- 8. DH5α Competent Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. addgene.org [addgene.org]
- 10. Optimize Your DNA Ligation with 7 Must-Have Tips | Thermo Fisher Scientific - US [thermofisher.com]
- 11. neb.com [neb.com]
- 12. Cloning Should Be Simple: Escherichia coli DH5α-Mediated Assembly of Multiple DNA Fragments with Short End Homologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Troubleshooting Low Fluorescent Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 15. Restriction Enzyme Digestion | Thermo Fisher Scientific - US [thermofisher.com]
Gamillus Stability in Long-Term Imaging: A Technical Support Center
Welcome to the technical support center for Gamillus, a versatile and robust green fluorescent protein engineered for superior performance in challenging imaging environments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the stability and reliability of this compound in your long-term imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary advantages?
This compound is a monomeric green fluorescent protein (GFP) cloned from the jellyfish Olindias formosa. Its key advantage is its exceptional acid tolerance, maintaining bright fluorescence in highly acidic environments.[1][2][3][4] This makes it an ideal tool for imaging dynamic processes within acidic organelles such as lysosomes, endosomes, and autophagosomes.[1][2][3]
Q2: How does the photostability of this compound compare to other common GFPs like mEGFP?
The photostability of this compound can depend on the imaging modality. Under widefield illumination, this compound has been reported to be more photostable than mEGFP. However, under the high laser power of confocal microscopy, some studies have shown it to be less photostable, particularly at lower pH. Careful optimization of imaging parameters is crucial to mitigate photobleaching.
Q3: I am observing a decrease in this compound fluorescence during my experiment that isn't consistent with simple photobleaching. What could be happening?
This compound exhibits photochromic behavior, also known as photoswitching.[5] Excitation with blue or yellow light (around 488 nm) can shift the protein to a dark state, reducing fluorescence. This is often reversible by illuminating with UV or near-UV light (around 388 nm).[5] Understanding and managing this property is key for quantitative long-term imaging.
Q4: What is the maturation time of this compound?
While detailed quantitative studies on the maturation kinetics of this compound are not extensively published, it is reported to be a "very rapidly-maturing" fluorescent protein.[5] In general, for most GFPs, maturation is temperature-dependent, with optimal folding and chromophore formation occurring at 37°C.[1]
Troubleshooting Guide
Issue 1: Rapid Signal Loss or Photobleaching
If you are experiencing a faster-than-expected decrease in this compound fluorescence, consider the following solutions:
-
Optimize Illumination:
-
Reduce Excitation Power: Use the lowest laser power or light source intensity that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Use the shortest possible exposure time for your detector.
-
Decrease Frequency of Acquisition: Image less frequently if your biological process allows.
-
-
Consider Your Imaging System:
-
Widefield vs. Confocal: Be aware that this compound's photostability may differ between widefield and confocal microscopy. For confocal imaging, be particularly mindful of laser power.
-
-
Manage Photochromism:
-
If you suspect photoswitching is contributing to signal loss, try a brief pulse of ~388 nm light to see if fluorescence recovers. For continuous imaging, consider using an excitation wavelength that minimizes the off-switching, such as around 470 nm.[5]
-
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound.
| Property | Value | Reference |
| Excitation Maximum | 504 nm | [5] |
| Emission Maximum | 519 nm | [5] |
| Quantum Yield | 0.9 | [5] |
| Brightness | 74.7 | [5] |
| pKa | 3.4 | [1] |
| Molecular Weight | 26.5 kDa | [5] |
| Oligomerization | Monomer | [2][5] |
| Photochromic Properties | Wavelength | Effect | Reference |
| Off-switching | ~488 nm | Switches to dark state | [5] |
| On-switching | ~388 nm | Recovers fluorescence | [5] |
Experimental Protocols
Protocol 1: General Long-Term Live-Cell Imaging with this compound
This protocol provides a general framework for setting up a long-term imaging experiment to maintain cell health and this compound stability.
1. Cell Culture and Transfection:
- Culture cells in a phenol (B47542) red-free medium to reduce background fluorescence.
- Transfect cells with a this compound-fusion construct using your preferred method, allowing for sufficient expression time (typically 24-48 hours).
2. Imaging Chamber Preparation:
- Use an environmentally controlled chamber on the microscope stage to maintain optimal temperature (e.g., 37°C), humidity, and CO₂ levels (e.g., 5%).
3. Microscope Setup and Image Acquisition:
- Light Source: Use a stable light source with adjustable intensity.
- Filters: Select appropriate filter sets for this compound (Excitation: ~470/40 nm; Emission: ~525/50 nm).
- Objective: Use a high numerical aperture (NA) objective suitable for live-cell imaging.
- Initial Settings: Begin with low laser power/light intensity and a moderate exposure time.
- Focusing: Use transmitted light or a far-red channel to find the focal plane to minimize phototoxicity to the this compound-expressing cells.
- Time-Lapse Parameters: Set the imaging interval as long as the dynamics of your biological process of interest will allow.
4. Post-Acquisition Analysis:
- Correct for any photobleaching if necessary using appropriate plugins in image analysis software.
- If photoswitching was a factor, analyze the fluorescence recovery after on-switching pulses separately if applicable.
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Signal Loss
Caption: A flowchart for diagnosing and resolving this compound signal loss.
Diagram 2: this compound Photochromism Signaling Pathway
Caption: The reversible photoswitching mechanism of this compound.
Diagram 3: Experimental Workflow for Long-Term Imaging
Caption: A streamlined workflow for successful long-term imaging experiments.
References
- 1. Systematic characterization of maturation time of fluorescent proteins in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic characterization of maturation time of fluorescent proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid-Tolerant Monomeric GFP from Olindias formosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bright and stable: New acid-tolerant green fluorescent protein for bioimaging | EurekAlert! [eurekalert.org]
- 5. This compound :: Fluorescent Protein Database [fpbase.org]
Technical Support Center: Gamillus Cytotoxicity
Welcome to the technical support center for Gamillus, a novel investigational compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in accurately assessing its effects on cell viability and understanding its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent cytotoxicity or lower-than-expected potency with this compound in my cell line?
A1: Inconsistent results in cell viability assays are a common challenge.[1] Several factors related to experimental setup and cell culture conditions can influence the apparent potency of this compound. Consider the following troubleshooting steps:
-
Cell Seeding Density: Optimal cell density is crucial. Too few cells can lead to exaggerated cytotoxic effects, while over-confluence can mask the compound's activity due to reduced metabolic rates and contact inhibition. It is recommended to determine an optimal seeding density for your specific cell line where cells are in the logarithmic growth phase during the experiment.[2]
-
Compound Stability and Solubility: Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in culture media. Precipitates indicate poor solubility, which will lead to inaccurate dosing. Prepare fresh dilutions for each experiment from a concentrated stock.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to experimental compounds, reducing their effective concentration. If you observe low potency, consider reducing the serum percentage during the treatment period or using serum-free media, ensuring control cells remain viable under these conditions.
-
Incubation Time: The cytotoxic effects of this compound may be time-dependent. If a 24-hour incubation yields low toxicity, consider extending the treatment period to 48 or 72 hours.[3]
-
Assay Interference: this compound, particularly if it is a colored compound or has reducing properties, may interfere directly with assay reagents (e.g., MTT, XTT).[4] Run a cell-free control (media + this compound + assay reagent) to check for direct chemical reactions that could lead to false-positive or false-negative results.[4]
Q2: What is the typical IC50 range for this compound, and how does it vary across different cell lines?
A2: The half-maximal inhibitory concentration (IC50) of this compound is cell-line dependent. Pre-clinical data indicates that this compound shows selective cytotoxicity towards cancer cell lines over non-cancerous lines. Below is a summary of IC50 values determined after a 48-hour treatment period using a standard MTT assay.
| Cell Line | Type | IC50 (µM) |
| HeLa | Cervical Cancer | 8.5 |
| A549 | Lung Cancer | 12.3 |
| MCF-7 | Breast Cancer | 15.8 |
| HEK293 | Normal Kidney | > 50 |
Note: These values are for reference only. IC50 values are highly dependent on experimental parameters and should be determined independently in your specific system.[5]
Q3: How can I determine if this compound is inducing apoptosis or necrosis?
A3: Differentiating between apoptosis and necrosis is critical for understanding the mechanism of action. The Annexin V/Propidium Iodide (PI) assay is the standard method for this purpose.[6]
-
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane.[7] Annexin V is a protein that binds to PS and can be conjugated to a fluorescent dye (e.g., FITC).[7] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.[7]
-
Interpreting Results:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (rarely, may indicate direct membrane damage).
-
A time-course experiment is recommended to capture the transition from early to late apoptosis.
Troubleshooting & Experimental Protocols
Troubleshooting High Background in Viability Assays
High background absorbance can obscure the true signal from your cells.[1]
-
Issue: Absorbance in "no cell" or "vehicle-only" control wells is unusually high.
-
Potential Causes & Solutions:
-
Media Components: Phenol (B47542) red in culture media can interfere with colorimetric assays. Switch to phenol red-free media for the duration of the assay.[1]
-
Compound Interference: this compound might absorb light at the same wavelength as the assay readout or react with the dye. Run a "media + compound" control to quantify this and subtract it from all readings.[4]
-
Contamination: Bacterial or fungal contamination can metabolize assay reagents. Ensure sterile technique and check cultures for contamination.[1]
-
Protocol 1: MTT Assay for Cell Viability
This protocol measures cell metabolic activity as an indicator of viability.[8] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product.[9]
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the this compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple crystals.[10] Mix thoroughly by gentle shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
This protocol allows for the differentiation of live, apoptotic, and necrotic cells via flow cytometry.[11]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer).
-
Cold 1X PBS.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Seed and treat cells with this compound for the desired time. Include positive and negative controls.
-
Harvest Cells: Collect both floating and adherent cells. For adherent cells, use a gentle non-enzymatic method like EDTA to detach them.[6]
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cells once with cold 1X PBS.[6]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[6]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Visual Guides: Workflows and Pathways
Experimental Workflow
The following diagram outlines the general workflow for assessing the cytotoxic effects of this compound.
Caption: Workflow for evaluating this compound cytotoxicity and mechanism.
Hypothesized Signaling Pathway
This compound is hypothesized to induce apoptosis by activating the intrinsic pathway, initiated by cellular stress.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. MTT (Assay protocol [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Troubleshooting Weak Gamillus Fluorescence in Fixed Cells
Welcome to the technical support center for Gamillus, the acid-tolerant green fluorescent protein. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to weak this compound fluorescence in fixed-cell imaging experiments.
Frequently Asked Questions (FAQs)
Here are some common questions and answers to help you address weak this compound fluorescence:
Q1: Why is my this compound fluorescence signal weak after fixing my cells with paraformaldehyde (PFA)?
A1: Several factors could contribute to a weak this compound signal after PFA fixation. While this compound is known for its high brightness and stability, PFA fixation can still impact its fluorescence.[1][2] Potential causes include:
-
Suboptimal PFA Concentration and Fixation Time: Both high concentrations of PFA and prolonged fixation can lead to a decrease in the fluorescence of green fluorescent proteins (GFPs).[1][3][4]
-
Incorrect pH of the Fixative Solution: Although this compound is acid-tolerant with a pKa of 3.4 and stable fluorescence between pH 4.5 and 9.0, extreme pH values in the fixative solution could still potentially affect the protein's conformation and fluorescence.[5][6]
-
Photobleaching: this compound, while bright, can be susceptible to photobleaching, especially with certain excitation wavelengths.[7][8] Exposure to excessive light during the fixation and subsequent steps can diminish the signal.
-
Low Expression Levels: The inherent expression level of the this compound fusion protein in your cells might be low, resulting in a weak signal that is further diminished by fixation.
-
Cellular Autofluorescence: High background autofluorescence can make the this compound signal appear weaker. This can sometimes be exacerbated by aldehyde fixatives like PFA.[2]
Q2: Can I use methanol (B129727) or acetone (B3395972) to fix cells expressing this compound?
A2: It is generally not recommended to use precipitating fixatives like methanol or acetone for fluorescent proteins, including this compound.[1][2] These organic solvents can denature the protein, leading to a significant loss of fluorescence. One study on eGFP, another green fluorescent protein, reported a 50% drop in fluorescence after just 7 minutes of methanol fixation.[1]
Q3: My this compound signal is bright in live cells but disappears after fixation. What should I do?
A3: This strongly suggests that the fixation protocol is the primary issue. Here are a few troubleshooting steps:
-
Optimize your PFA fixation protocol: Start by reducing the PFA concentration (e.g., from 4% to 2% or 1%) and shortening the fixation time (e.g., to 10-15 minutes).[1][2]
-
Check the pH of your PFA solution: Ensure your PFA solution is buffered to a physiological pH (around 7.4).[2]
-
Minimize light exposure: Protect your cells from light as much as possible during and after fixation.
-
Consider a "gentler" fixation method: Explore alternative fixation protocols designed to better preserve fluorescent protein signals.
Q4: How can I enhance a weak this compound signal in my fixed cells?
A4: If optimizing the fixation protocol is not sufficient, you can try to amplify the signal using an anti-GFP antibody. This involves immunofluorescence staining where a primary antibody recognizes the this compound protein, and a fluorescently labeled secondary antibody is used to generate a stronger signal.[1][2]
Q5: Does the choice of mounting medium affect this compound fluorescence?
A5: Yes, the mounting medium can significantly impact the fluorescence signal. It is crucial to use a mounting medium with an antifade reagent to protect the fluorophore from photobleaching during imaging.[1] The refractive index of the mounting medium should also be appropriate for your objective lens to ensure optimal image quality.
Troubleshooting Guide
If you are experiencing weak this compound fluorescence, follow this step-by-step guide to identify and resolve the issue.
Diagram: Troubleshooting Workflow for Weak this compound Fluorescence
Caption: A flowchart outlining the steps to troubleshoot weak this compound fluorescence in fixed cells.
Data Presentation: Impact of Fixation on Green Fluorescent Proteins
While specific quantitative data for this compound is limited, the following table summarizes the general effects of common fixation methods on Green Fluorescent Proteins (GFPs), which can serve as a guideline for your experiments.
| Fixative | Concentration | Fixation Time | Expected Effect on GFP Fluorescence | Source |
| Paraformaldehyde (PFA) | 4% | > 30 minutes | Potential for significant signal reduction. | [1][3] |
| 1-2% | 10-15 minutes | Generally better preservation of fluorescence. | [1][2] | |
| Methanol | 100% | ~7 minutes | ~50% reduction in eGFP fluorescence. | [1] |
| Acetone | 100% | Variable | Significant fluorescence loss is expected. | [2] |
Note: The data for Methanol is based on experiments with eGFP and should be considered an estimate for this compound. The effect of PFA can be highly dependent on the specific fusion protein and cell type.[1]
Experimental Protocols
Here are detailed protocols to help you optimize your fixation procedure for this compound.
Protocol 1: Optimizing Paraformaldehyde (PFA) Fixation
This protocol is designed to test different PFA concentrations and fixation times to find the optimal conditions for preserving this compound fluorescence.
Caption: A workflow for optimizing PFA fixation conditions for cells expressing this compound.
Materials:
-
Cells expressing this compound fusion protein
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), EM grade
-
1 M NaOH (for dissolving PFA)
-
Mounting medium with antifade reagent
-
Glass slides and coverslips
-
Fluorescence microscope with appropriate filters for GFP
Procedure:
-
Prepare PFA Solutions:
-
4% PFA: Dissolve 4 g of PFA in 80 mL of PBS by heating to 60°C in a fume hood. Add a few drops of 1 M NaOH until the solution is clear. Allow to cool to room temperature, adjust the pH to 7.4, and bring the final volume to 100 mL with PBS. Filter the solution.
-
2% and 1% PFA: Dilute the 4% PFA stock solution with PBS to the desired concentrations.
-
-
Cell Seeding: Seed your this compound-expressing cells onto coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the different concentrations of PFA solution (4%, 2%, and 1%) to separate sets of coverslips.
-
Incubate for different durations (e.g., 10, 20, and 30 minutes) at room temperature, protected from light.
-
-
Washing:
-
Aspirate the PFA solution.
-
Wash the cells three times for 5 minutes each with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells.
-
Invert the coverslips onto a drop of mounting medium with antifade reagent on a glass slide.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with consistent settings (laser power, exposure time, etc.) for all conditions.
-
Quantify the mean fluorescence intensity of individual cells for each condition using image analysis software (e.g., ImageJ/Fiji).
-
Compare the fluorescence intensities to determine the optimal PFA concentration and fixation time that preserves the highest this compound signal.
-
Protocol 2: Signal Amplification using Anti-GFP Antibody
Use this protocol if you have a weak this compound signal even after optimizing your fixation method.
Materials:
-
Fixed and washed cells on coverslips (from Protocol 1)
-
Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary Antibody: Anti-GFP antibody (validated for immunofluorescence)
-
Secondary Antibody: Fluorescently-labeled secondary antibody against the host species of the primary antibody
-
Mounting medium with antifade reagent
-
Glass slides
Procedure:
-
Permeabilization:
-
After the washing step in your fixation protocol, add Permeabilization Buffer to the cells.
-
Incubate for 10-15 minutes at room temperature.
-
Wash three times for 5 minutes each with PBS.
-
-
Blocking:
-
Add Blocking Buffer to the cells.
-
Incubate for 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-GFP primary antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution.
-
Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the cells three times for 5 minutes each with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-labeled secondary antibody in Blocking Buffer.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Aspirate the secondary antibody solution.
-
Wash the cells three times for 5 minutes each with PBS, protected from light.
-
Mount the coverslips on glass slides with antifade mounting medium.
-
-
Imaging:
-
Image the cells using the appropriate filter set for the secondary antibody's fluorophore.
-
By following these troubleshooting guides and experimental protocols, you should be able to optimize your experiments to achieve a strong and reliable this compound fluorescence signal in your fixed-cell imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. reddit.com [reddit.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Bright and Stable: New Acid-Tolerant Green Fluorescent Protein for Bioimaging - ResOU [resou.osaka-u.ac.jp]
- 7. This compound :: Fluorescent Protein Database [fpbase.org]
- 8. This compound :: Fluorescent Protein Database [fpbase.org]
Technical Support Center: Optimizing Gamillus Expression in E. coli
Welcome to the technical support center for the expression of Bacillus sp. Gamillus protein in Escherichia coli. This guide provides troubleshooting information and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges in heterologous protein expression.
Frequently Asked Questions (FAQs)
Q1: What is codon optimization, and why is it crucial for expressing this compound in E. coli?
A1: Codon optimization is the process of modifying the codons in a gene sequence to match the preferred codon usage of the expression host, in this case, E. coli, without altering the amino acid sequence of the protein. This is important because different organisms exhibit "codon bias," meaning they use certain codons more frequently than others for the same amino acid.[1][2] When expressing a Bacillus gene like this compound in E. coli, differences in codon usage can lead to several problems:
-
Translational Stalling: The E. coli translational machinery may slow down or stop at codons that are rare in its own genome, leading to truncated or misfolded proteins.[3]
-
Low Protein Yield: Inefficient translation reduces the overall amount of full-length protein produced.[3][4]
-
mRNA Instability: Codon usage can influence mRNA secondary structure and stability, which in turn affects translation efficiency.
By synthesizing a this compound gene with codons optimized for E. coli, you can significantly enhance the speed and efficiency of translation, leading to higher yields of soluble, correctly folded protein.[4][5]
Q2: What are "rare codons," and how do they impact this compound expression?
A2: Rare codons are codons that are infrequently used by an organism. For example, the arginine codons AGA and AGG are rare in E. coli but may be more common in Bacillus.[3] The presence of multiple rare codons, especially in clusters, in the this compound gene can deplete the corresponding tRNA pool in E. coli. This leads to ribosomal pausing, premature termination of translation, and an overall decrease in the yield of the target protein.[3]
Q3: How do I choose the right E. coli expression strain for my codon-optimized this compound gene?
A3: The choice of E. coli strain is critical for successful protein expression. Most expression strains are derived from E. coli B and are deficient in proteases like Lon and OmpT, which helps to minimize degradation of the recombinant protein.[6][7] The most common and powerful system for high-level protein expression is the T7 system, which requires a host strain that contains the T7 RNA polymerase gene, such as BL21(DE3).[6][8][9][10]
Here is a summary of commonly used strains and their applications:
| Strain Name | Key Features & Applications |
| BL21(DE3) | The workhorse for routine protein expression. Deficient in Lon and OmpT proteases. Contains the T7 RNA polymerase gene under the control of the lacUV5 promoter for IPTG-inducible expression.[6][8] |
| BL21(DE3)pLysS/pLysE | Expresses T7 lysozyme, which inhibits basal T7 RNA polymerase activity, providing tighter control over expression. Useful for toxic proteins.[6] |
| Rosetta(DE3) | A BL21(DE3) derivative that contains a plasmid carrying tRNAs for codons that are rare in E. coli. This can be an alternative or a supplement to codon optimization.[11] |
| C41(DE3) / C43(DE3) | Mutant strains of BL21(DE3) that are more tolerant to the expression of toxic proteins, often used for membrane proteins.[6][11] |
| ArcticExpress(DE3) | Co-expresses cold-adapted chaperonins that facilitate protein folding at low temperatures (4-12°C), which can improve the solubility of difficult-to-express proteins.[6] |
Q4: What are the key parameters to optimize for this compound expression after cloning?
A4: Once you have your codon-optimized this compound gene cloned into an expression vector (e.g., a pET vector) and transformed into a suitable E. coli strain, you need to optimize the expression conditions.[9][10][12] The key parameters are:
-
Inducer (IPTG) Concentration: The standard starting concentration is 1 mM, but this can be too high and lead to the formation of insoluble protein aggregates called inclusion bodies.[13][14] It is highly recommended to test a range of IPTG concentrations (e.g., 0.05 mM, 0.1 mM, 0.5 mM, 1.0 mM).[14][15]
-
Induction Temperature: Lowering the induction temperature (e.g., 16-25°C) slows down protein synthesis, which can give the protein more time to fold correctly and increase its solubility.[16][17][18]
-
Induction Time: This is dependent on the induction temperature. For lower temperatures, longer induction times (e.g., overnight) are common.[19]
-
Cell Density at Induction (OD600): Induction is typically performed during the mid-logarithmic growth phase, at an OD600 of 0.5-0.8.
Troubleshooting Guides
Problem 1: Low or No Expression of this compound Protein
| Potential Cause | Troubleshooting Steps |
| Inefficient Codon Usage | - Synthesize a new version of the this compound gene with codons optimized for E. coli.[20] - Alternatively, use an E. coli strain that supplies tRNAs for rare codons, such as Rosetta(DE3).[11] |
| Toxicity of this compound Protein | - Use a strain with tighter control over basal expression, like BL21(DE3)pLysS.[6] - Lower the induction temperature and IPTG concentration.[18] - Use a strain designed for toxic proteins, such as C41(DE3).[6][11] |
| mRNA Secondary Structure | - Analyze the 5' end of the mRNA for stable secondary structures that might block ribosome binding. Codon optimization algorithms often address this. |
| Plasmid Instability | - Ensure the correct antibiotic is being used at the proper concentration. - Grow cultures from a fresh transformation. |
| Ineffective Induction | - Prepare a fresh stock of IPTG. - Verify the expression vector and host strain are compatible (e.g., pET vector with a DE3 strain).[9][10] |
| Protein Degradation | - Use protease-deficient strains like BL21.[6][7] - Add protease inhibitors during cell lysis. |
Problem 2: this compound Protein is Found in Inclusion Bodies (Insoluble)
| Potential Cause | Troubleshooting Steps |
| High Expression Rate | - Lower the induction temperature to 16-25°C.[13][18] - Reduce the IPTG concentration to 0.05-0.1 mM. |
| Incorrect Disulfide Bond Formation | - If this compound has disulfide bonds, consider expressing it in the periplasm or using specialized strains like SHuffle that have an oxidizing cytoplasm.[21] |
| Lack of Chaperones | - Co-express molecular chaperones (e.g., GroEL/GroES) to assist with proper folding. |
| Intrinsic Properties of this compound | - Express this compound with a solubility-enhancing fusion tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST).[13][20] |
| Sub-optimal Growth Medium | - Try using a minimal medium (e.g., M9) instead of a rich medium like LB to slow down cell growth and protein synthesis.[7][18] |
Experimental Protocols & Workflows
Codon Optimization and Gene Synthesis Workflow
Caption: Workflow for designing and obtaining a codon-optimized this compound gene.
Protocol 1: Expression of this compound in E. coli (Small-Scale Trial)
-
Transformation: Transform the expression plasmid containing the codon-optimized this compound gene into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculation: Pick a single colony and inoculate a 5 mL starter culture of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).
-
Expression Culture: Inoculate 50 mL of fresh LB medium (with antibiotic) in a 250 mL flask with the overnight starter culture to a starting OD600 of ~0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.8.
-
Induction:
-
Before induction, remove a 1 mL aliquot of the culture (this is your "uninduced" sample).
-
Induce the remaining culture by adding IPTG to the desired final concentration (e.g., 0.1 mM).
-
Move the culture to the desired induction temperature (e.g., 20°C) and continue to shake for the desired time (e.g., 16 hours).
-
-
Harvesting: After induction, take a 1 mL aliquot of the induced culture. Measure the final OD600 of both the uninduced and induced samples. Centrifuge the 1 mL aliquots at maximum speed for 1-2 minutes to pellet the cells.
-
Lysis and Analysis:
-
Discard the supernatant. Resuspend the cell pellets in 100 µL of 1X SDS-PAGE loading buffer per 1.0 OD600 unit.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Analyze the samples by SDS-PAGE to check for a protein band of the expected molecular weight for this compound in the induced sample lane.
-
Troubleshooting Logic for this compound Expression
Caption: A decision-making workflow for troubleshooting common this compound expression issues.
Protocol 2: SDS-PAGE and Western Blot Analysis
This protocol assumes the this compound protein has a polyhistidine (His) tag for detection via Western blot.
-
Sample Preparation: Prepare cell lysates from uninduced and induced cultures as described in Protocol 1.
-
Gel Electrophoresis:
-
Load 10-15 µL of each prepared sample into the wells of a pre-cast or hand-cast polyacrylamide gel (the percentage of which depends on the molecular weight of this compound).
-
Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
-
2. Protein Transfer (for Western Blot): [24][25]
-
Membrane Activation: Briefly soak a PVDF membrane in methanol (B129727) and then in transfer buffer.
-
Assemble Transfer Sandwich: Assemble the gel, membrane, and filter papers in the transfer cassette according to the manufacturer's instructions.
-
Transfer: Perform the protein transfer in a wet or semi-dry transfer apparatus.
3. Immunodetection:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes the His-tag (e.g., anti-His antibody) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and image the resulting signal using a chemiluminescence imager. A band should appear in the lane corresponding to the induced sample at the correct molecular weight for the tagged this compound protein.
References
- 1. Codon usage patterns in Escherichia coli, Bacillus subtilis, Saccharomyces cerevisiae, Schizosaccharomyces pombe, Drosophila melanogaster and Homo sapiens; a review of the considerable within-species diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomatik.com [biomatik.com]
- 5. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 7. blog.addgene.org [blog.addgene.org]
- 8. goldbio.com [goldbio.com]
- 9. Expression and Purification of Recombinant Proteins Using the pET System | Springer Nature Experiments [experiments.springernature.com]
- 10. Expression and Purification of Recombinant Proteins Using the pET System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. nbinno.com [nbinno.com]
- 15. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing Conditions for Bacterial Expression of Proteins - CrystalsFirst [crystalsfirst.com]
- 17. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 18. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 21. neb.com [neb.com]
- 22. SDS-PAGE Protocol | Rockland [rockland.com]
- 23. bio-rad.com [bio-rad.com]
- 24. neobiotechnologies.com [neobiotechnologies.com]
- 25. cusabio.com [cusabio.com]
Gamillus Fusion Protein Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the incorrect localization of Gamillus fusion proteins.
Troubleshooting Guide: this compound Fusion Protein Not Localizing Correctly
Incorrect subcellular localization of a this compound fusion protein can arise from a variety of factors, ranging from the design of the fusion construct to the experimental conditions. This guide provides a systematic approach to identifying and resolving these issues.
Question: My this compound fusion protein is not localizing to the expected subcellular compartment. What are the potential causes and how can I troubleshoot this?
Answer:
Mislocalization of a fusion protein is a common issue in cell biology research. The flowchart below outlines a step-by-step process to diagnose the potential source of the problem. Subsequent sections provide detailed explanations and experimental protocols for each step.
Caption: Troubleshooting workflow for incorrect this compound fusion protein localization.
Verify Fusion Construct Design
The design of your fusion construct is a critical determinant of its behavior. Flaws in the design can lead to improper folding, masked targeting signals, or altered function.
FAQs:
-
Should I fuse this compound to the N-terminus or C-terminus of my protein of interest? The placement of the this compound tag can significantly impact the function and localization of your protein.[1] If the N-terminus or C-terminus of your protein contains a critical functional domain or a targeting signal (e.g., a signal peptide, a nuclear localization signal, or a mitochondrial targeting sequence), fusing this compound to that end may cause steric hindrance and lead to mislocalization.[1][2] It is advisable to consult existing literature for your protein of interest or similar proteins to determine the best fusion strategy.[1] If no information is available, it is recommended to create both N- and C-terminal fusion constructs.
-
Is a linker sequence between this compound and my protein necessary? Yes, a linker is often crucial for ensuring that both the this compound tag and the protein of interest fold correctly and function independently.[1][3] A lack of a linker may lead to misfolding or aggregation.[3] Flexible linkers, such as those rich in glycine (B1666218) and serine (e.g., (GGGGS)n), are commonly used to provide separation and flexibility between the two protein domains.[1][3][4] The optimal length of the linker can vary and may require some empirical testing.[1]
Caption: A typical this compound fusion protein construct with a flexible linker.
-
Could my cloning process have introduced an error? It is essential to verify the integrity of your final plasmid construct through sequencing. A frameshift mutation or other errors introduced during PCR or cloning can result in a truncated or non-functional protein, which may localize incorrectly.[5]
Analyze Protein Expression and Integrity
Even with a correctly designed construct, issues can arise during protein expression in the cell.
FAQs:
-
Could overexpression be causing the problem? High levels of protein expression are a common cause of mislocalization and the formation of aggregates.[6][7] This can overwhelm the cellular machinery responsible for protein folding and transport. If you are using a strong promoter, consider switching to a weaker, inducible promoter to control the expression level. You can also try reducing the amount of plasmid used for transfection.[1]
-
How can I check if my fusion protein is being degraded? The fusion protein may be unstable and subject to proteolytic cleavage. This can result in free this compound, which may diffuse non-specifically within the cell or accumulate in the nucleus.[8] To check for degradation, perform a Western blot on cell lysates using antibodies against both your protein of interest and the this compound tag (or a general GFP antibody). The presence of bands smaller than the expected full-length fusion protein would indicate degradation.
Potential Issue Recommended Action Expected Outcome Overexpression Use a weaker/inducible promoter; reduce plasmid concentration. Reduced aggregation; correct localization. Protein Degradation Perform Western blot with anti-GFP and anti-protein of interest antibodies. A single band at the expected molecular weight. Aggregation Use monomeric GFP variants (this compound is already monomeric).[7] Reduced aggregate formation.
Optimize Experimental Conditions
The cellular environment and experimental procedures can also influence the localization of your fusion protein.
FAQs:
-
Could the cell type I'm using be the issue? The protein trafficking and quality control machinery can vary between different cell lines.[5] It is possible that the cell line you are using does not correctly process or localize your protein of interest. If possible, try expressing your fusion protein in a cell line that is known to be a good model for your protein's function.
-
Could my cell fixation method be causing artifacts? Chemical fixation can sometimes cause proteins to redistribute, leading to localization artifacts.[9][10] If you are observing mislocalization in fixed cells, it is crucial to compare this with live-cell imaging to see if the localization pattern is consistent. If live-cell imaging is not possible, you can try different fixation methods (e.g., methanol (B129727) vs. paraformaldehyde) to see if the localization pattern changes.[10]
Validate with Orthogonal Methods
To be confident in your localization results, it is always best to use more than one method of verification.
FAQs:
-
How can I confirm the subcellular location of my fusion protein? Co-localization with a known marker for the target organelle is a standard method for validating localization.[11] Transfect cells with your this compound fusion protein and a plasmid expressing a fluorescent marker of a different color (e.g., an mCherry-tagged protein known to localize to the mitochondria). If your protein is in the same compartment, the green and red signals should overlap.
-
Can I use an antibody to verify the localization? Immunofluorescence using an antibody that specifically recognizes your endogenous protein of interest is an excellent way to validate the localization of your this compound fusion.[8] If the localization pattern of the antibody staining matches the fluorescence from your this compound fusion protein, it provides strong evidence that the fusion protein is localizing correctly.
Key Experimental Protocols
Protocol 1: Western Blotting to Assess Fusion Protein Integrity
-
Cell Lysis:
-
Wash cells expressing the this compound fusion protein with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel appropriate for the size of your fusion protein.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your protein of interest or a GFP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 2: Co-localization with a Fluorescent Organelle Marker
-
Transfection:
-
Co-transfect your cells of interest with your this compound fusion protein plasmid and a plasmid expressing a fluorescently-tagged marker for the target organelle (e.g., mCherry-Mito for mitochondria).
-
-
Cell Culture:
-
Culture the cells for 24-48 hours to allow for protein expression.
-
-
Imaging:
-
Image the live or fixed cells using a confocal microscope.
-
Acquire images in the green channel (for this compound) and the red channel (for the mCherry marker).
-
-
Analysis:
-
Merge the green and red channels to observe areas of co-localization (which will appear yellow).
-
Quantify the degree of co-localization using image analysis software (e.g., ImageJ with the Coloc 2 plugin).
-
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Tech Note: The Latest on Linkers for Recombinant Fusion Proteins [kbdna.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Buffers and media for maintaining Gamillus fluorescence
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Gamillus, a highly acid-tolerant green fluorescent protein. Here you will find troubleshooting advice and frequently asked questions to ensure the optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary advantages?
This compound is a monomeric green fluorescent protein (GFP) derived from the jellyfish Olindias formosa. Its key advantage is its remarkable acid tolerance, maintaining bright fluorescence in acidic environments.[1][2] This makes it an ideal tool for imaging within acidic organelles such as lysosomes, endosomes, and autophagosomes.[1][3][4]
Q2: What is the optimal pH range for maintaining this compound fluorescence?
This compound exhibits a stable fluorescence spectrum and brightness across a broad pH range of 4.5 to 9.0.[3][4][5][6][7] Its pKa, the pH at which it loses half of its fluorescence, is exceptionally low at 3.4.[3][5][6]
Q3: Is this compound prone to photobleaching?
This compound demonstrates excellent photostability, making it suitable for long-term imaging experiments.[1][3][4] However, like all fluorescent proteins, it will eventually photobleach under intense or prolonged illumination. It's also important to be aware of its photochromic properties.[5][8] Excitation with light in the 457–487 nm or 488–512 nm range can lead to a decrease in fluorescence, which can be recovered by subsequent irradiation with 352–388 nm light.[5][8] Using an excitation wavelength between 440–480 nm can minimize these photochromic effects.[5][8]
Q4: Can this compound be used for multicolor imaging?
Yes, this compound is suitable for multicolor imaging in combination with other acid-stable fluorescent proteins, particularly red fluorescent proteins.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | Suboptimal pH: The buffer or medium is outside the optimal pH range of 4.5-9.0. | Prepare fresh buffers and media, ensuring the pH is accurately measured and adjusted to be within the 4.5-9.0 range. For imaging acidic organelles, the inherent acidity is well-tolerated by this compound.[3][5][6] |
| Incorrect Excitation/Emission Settings: The microscope filter sets do not match the spectral properties of this compound. | Use a standard GFP or FITC filter set. For optimal excitation and to minimize photochromic effects, use an excitation wavelength between 440-480 nm.[5][8] | |
| Protein Aggregation: High concentrations or suboptimal buffer conditions can lead to protein aggregation. | Maintain a low protein concentration.[9] Ensure the buffer contains appropriate salts and consider adding stabilizing agents like glycerol.[9][10] | |
| Cellular Health Issues: If expressing this compound in cells, poor cell health can lead to low protein expression. | Ensure proper cell culture conditions, including appropriate media and CO2 levels to maintain physiological pH.[11] | |
| Rapid Signal Loss (Photobleaching) | High Excitation Light Intensity: Excessive laser power or illumination intensity is bleaching the fluorophore. | Reduce the excitation light intensity to the lowest level that provides a detectable signal. Minimize exposure time. |
| Photochromic Effects: Excitation outside the 440-480 nm range is causing a reversible decrease in fluorescence. | Switch to an excitation wavelength within the 440-480 nm range.[5][8] If signal loss is observed, attempt recovery by irradiating with 352–388 nm light.[5][8] | |
| Inconsistent Fluorescence Intensity | Fluctuating pH: The pH of the imaging medium is not stable. | Use a well-buffered imaging medium. For live-cell imaging, ensure the CO2 concentration is stable in the incubator.[11] |
| Photochromism: Switching between different excitation wavelengths is causing reversible changes in fluorescence. | Be consistent with your imaging parameters. If multiple excitation wavelengths are necessary, be aware of the photochromic properties of this compound and allow for recovery time if needed.[5][8] | |
| Presence of Fluorescent Puncta in Cells | Autophagy and Lysosomal Degradation: In long-term expression, cytosolic this compound may be delivered to lysosomes via autophagy. | This is an expected biological process. This compound's resistance to lysosomal degradation makes it an excellent tool to study this process.[5] |
Buffers and Media Recommendations
For in vitro experiments, a variety of standard biological buffers can be used, provided they are pH-adjusted to the 4.5-9.0 range. For live-cell imaging, standard cell culture media that maintain physiological pH are generally suitable for expressing this compound.
| Buffer/Medium Component | Recommended Concentration/Range | Purpose |
| Buffering Agent | e.g., 20-50 mM HEPES, MES, or Phosphate Buffer | To maintain a stable pH within the 4.5-9.0 range. |
| Salt | e.g., 100-150 mM NaCl or KCl | To maintain appropriate ionic strength. |
| Additives (Optional) | 5-10% Glycerol | To act as a cryoprotectant and reduce protein aggregation.[9] |
| 1-5 mM DTT or TCEP | To prevent oxidation, especially for purified protein.[12] | |
| Cell Culture Medium | Standard media (e.g., DMEM, RPMI) with bicarbonate buffer and serum | To support cell health and expression of this compound fusion proteins.[11] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound in Acidic Organelles
-
Cell Culture and Transfection:
-
Culture cells in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a 37°C incubator with 5% CO2.
-
Transfect cells with a plasmid encoding the this compound fusion protein using a standard transfection reagent according to the manufacturer's protocol.
-
-
Imaging Preparation:
-
24-48 hours post-transfection, replace the culture medium with a live-cell imaging solution (e.g., phenol (B47542) red-free DMEM) buffered with HEPES to maintain pH stability outside the CO2 incubator.
-
-
Microscopy and Image Acquisition:
-
Use a fluorescence microscope equipped with a standard GFP/FITC filter set.
-
For optimal results and to minimize photochromism, use an excitation wavelength between 440-480 nm.[5][8]
-
Set the exposure time and excitation intensity to the lowest levels that provide a clear signal to minimize phototoxicity and photobleaching.
-
Acquire images of the this compound fluorescence, which should be visible in the targeted acidic organelles.
-
Protocol 2: In Vitro pH Stability Assay for this compound
-
Buffer Preparation:
-
Prepare a series of buffers (e.g., citrate, phosphate, and Tris buffers) with pH values ranging from 3.0 to 10.0.
-
-
Sample Preparation:
-
Dilute purified this compound protein to a final concentration of 0.1-0.5 µM in each of the prepared buffers.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each sample using a fluorometer with excitation set to ~470 nm and emission scanned from ~490 nm to 600 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of pH to determine the pH profile of this compound fluorescence.
-
Visualizations
Caption: A general experimental workflow for imaging this compound in living cells.
Caption: A logical diagram for troubleshooting low fluorescence signals from this compound.
References
- 1. Acid-Tolerant Monomeric GFP from Olindias formosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Acid-Tolerant Monomeric GFP | Co-creation Bureau, Osaka University [ccb.osaka-u.ac.jp]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Bright and Stable: New Acid-Tolerant Green Fluorescent Protein for Bioimaging - ResOU [resou.osaka-u.ac.jp]
- 5. Fluorescent Proteins for Investigating Biological Events in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Bright and Stable: New Acid-Tolerant Green Fluorescent Protein for Bioimagingï½The Institute of Scientific and Industrial Research, Osaka University [sanken.osaka-u.ac.jp]
- 8. This compound :: Fluorescent Protein Database [fpbase.org]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Considerations for expression of fluorescent proteins and imaging in mammalian cells [focalplane.biologists.com]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
Restoring Gamillus fluorescence after photobleaching
Welcome to the technical support center for the Gamillus fluorescent protein. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their experiments, with a focus on understanding and reversing fluorescence loss.
Frequently Asked Questions (FAQs)
Q1: My this compound fluorescence signal is decreasing during imaging. Is this irreversible photobleaching?
A1: Not necessarily. This compound is a photoswitchable fluorescent protein. What you are likely observing is a photochromic decrease in fluorescence, also known as photoswitching, which is a reversible process.[1][2] This is different from irreversible photobleaching, which involves permanent damage to the fluorophore.
Q2: Under what conditions does this fluorescence decrease (photoswitching) occur?
A2: The decrease in this compound fluorescence typically happens upon excitation with light in the green to yellow range. Specifically, excitation between 457–487 nm or 488–512 nm will switch this compound to a less fluorescent or "off" state.[1][2]
Q3: How can I restore the fluorescence of this compound after it has decreased?
A3: The fluorescence of this compound can be rapidly recovered by subsequent irradiation with ultraviolet (UV) or near-UV light.[1][2] Excitation in the 352–388 nm range will switch the protein back to its fluorescent "on" state.
Q4: What is the underlying mechanism of this compound photoswitching?
A4: The photoswitching mechanism of this compound involves a reversible trans-to-cis isomerization of the chromophore's hydroxyphenyl ring.[3] The "off" state is associated with a protonated cis isomer, while the fluorescent "on" state corresponds to a deprotonated trans isomer.
Q5: Is the fluorescence of this compound sensitive to pH?
A5: this compound is highly acid-tolerant and maintains stable fluorescence over a wide pH range, from 4.5 to 9.0.[1][4][5] This makes it an excellent tool for imaging within acidic organelles like lysosomes.
Q6: Are there variants of this compound with different photoswitching properties?
A6: Yes, researchers have developed variants such as rsthis compound-S and rsthis compound-F, which have enhanced switching contrasts and faster off-switching speeds, making them suitable for super-resolution imaging techniques.[3]
Troubleshooting Guide
Issue: Rapid loss of green fluorescence upon imaging.
| Possible Cause | Solution |
| Photoswitching to the "off" state | This is the most likely cause. The excitation light used for imaging (e.g., 488 nm laser) is switching this compound to its non-fluorescent state. |
| Irreversible Photobleaching | While less common for this compound under normal imaging conditions, prolonged, high-intensity excitation can still cause some irreversible photobleaching. |
Solution Details:
To restore fluorescence after photoswitching, illuminate the sample with light in the 352-388 nm range. The specific power and duration will depend on your imaging setup, but a starting point is 770 mW/cm² for 10 seconds.[2]
To minimize photoswitching during imaging, you can try using excitation light in the 440-480 nm range, where this compound exhibits negligible photochromic decrease.[1]
Experimental Protocols
Protocol 1: Reversible Photoswitching of this compound
This protocol details the steps to observe and reverse the photoswitching of this compound in vitro or in cellulo.
Materials:
-
Sample expressing this compound (e.g., purified protein, transfected cells)
-
Fluorescence microscope with appropriate filter sets or laser lines for:
-
Green excitation (e.g., 470/40 nm or 488 nm laser)
-
UV/Violet excitation (e.g., 365/10 nm or 405 nm laser)
-
Green emission (e.g., 525/50 nm)
-
Procedure:
-
Initial Imaging: Acquire an initial image of the this compound fluorescence using the green excitation light source.
-
Photoswitching ("Off"): Continuously illuminate a region of interest (ROI) with high-intensity green or yellow light (457–487 nm or 488–512 nm) until the fluorescence intensity decreases to the desired level (e.g., 10-60% of the initial intensity).[2]
-
Image the "Off" State: Acquire an image of the ROI after photoswitching to document the decreased fluorescence.
-
Fluorescence Recovery ("On"): Illuminate the same ROI with UV or near-UV light (352–388 nm).
-
Image the "On" State: Acquire a final image using the green excitation light to confirm the recovery of fluorescence.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound photoswitching based on published data.
| Parameter | Wavelength (nm) | Power Density | Duration | Effect | Reference |
| Fluorescence Decrease (Off-Switching) | 457–487 | 470 mW/cm² | 40 s | Decrease to ~60% of initial intensity | [2] |
| Fluorescence Decrease (Off-Switching) | 488–512 | 360 mW/cm² | 40 s | Decrease to ~10% of initial intensity | [2] |
| Fluorescence Recovery (On-Switching) | 352–388 | 770 mW/cm² | 10 s | Rapid recovery of fluorescence | [2] |
| Minimal Photoswitching | 440–480 | - | - | Negligible change in fluorescence | [1] |
Visualizations
Caption: Experimental workflow for photoswitching this compound fluorescence.
Caption: Molecular mechanism of this compound photoswitching.
References
- 1. Fluorescent Proteins for Investigating Biological Events in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound :: Fluorescent Protein Database [fpbase.org]
- 3. Acid-Tolerant Reversibly Switchable Green Fluorescent Protein for Super-resolution Imaging under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acid-Tolerant Monomeric GFP from Olindias formosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
Validation & Comparative
Gamillus vs. EGFP: A Researcher's Guide to Imaging in Acidic Environments
For researchers engaged in cellular biology, drug development, and molecular imaging, the ability to visualize processes within acidic organelles is crucial. Organelles such as lysosomes, endosomes, and plant vacuoles maintain a low pH environment (pH ~4.5-6.0), which is essential for their function in processes like autophagy, endocytosis, and protein degradation.[1][2] However, this acidity poses a significant challenge for many commonly used fluorescent proteins, including the gold-standard Enhanced Green Fluorescent Protein (EGFP), which lose their fluorescence in such conditions.[1][2][3]
This guide provides a detailed comparison between Gamillus, a novel acid-tolerant green fluorescent protein, and EGFP, the widely used variant, to assist researchers in selecting the optimal tool for imaging in acidic cellular compartments.
Quantitative Performance Comparison
The following table summarizes the key photophysical and biochemical properties of this compound and EGFP, highlighting the critical differences that impact their performance in low-pH environments.
| Property | This compound | EGFP (Enhanced Green Fluorescent Protein) | Reference |
| pKa | 3.4 | ~5.8 - 6.0 | [1][2][4] |
| Optimal pH Range | Stable fluorescence from pH 4.5 to 9.0 | Stable fluorescence at neutral-alkaline pH (7.4 to 13.0) | [1][2][3][5] |
| Molar Extinction Coefficient (ε) | 28,800 M⁻¹cm⁻¹ (at 440-480 nm) | 55,000 M⁻¹cm⁻¹ (at 488 nm) | [6] |
| Quantum Yield (QY) | Not explicitly stated, but contributes to high brightness | 0.60 | [7] |
| Relative Brightness (ε × QY) | Nearly twice as bright as other reported GFPs; 98% of EGFP's brightness under 440-480nm excitation | 33,000 M⁻¹cm⁻¹ | [1][7][6] |
| Photostability | Excellent photostability | Moderate; photobleaching is influenced by imaging media and cell conditions | [1][3][6][8][9] |
| Oligomeric State | Monomer | Weak dimer | [2][10][11] |
| Source | Olindias formosa (Flower Hat Jellyfish) | Aequorea victoria (Jellyfish) | [1][11] |
Performance in Acidic Environments
The primary advantage of This compound lies in its exceptional acid tolerance. With a pKa of 3.4, this compound maintains bright and stable fluorescence across a broad pH range of 4.5 to 9.0.[1][2][3] This stability is attributed to a unique trans configuration in its chromophore structure, which stabilizes the deprotonated (fluorescent) state even in highly acidic conditions.[2][10] This makes this compound a powerful tool for visualizing molecular events within acidic organelles like lysosomes and endosomes, and for studying processes such as autophagy where proteins are transported to these compartments.[3][10][12]
In stark contrast, EGFP fluorescence is highly pH-sensitive. Its pKa is approximately 6.0, meaning that as the pH drops below this value, its fluorescence is significantly quenched.[2][13][5] At the pH levels found in lysosomes (pH ~4.5-5.0), EGFP is almost completely non-fluorescent.[5] This quenching is due to the protonation of the chromophore's phenolic hydroxyl group, which disrupts the conjugated π-electron system responsible for fluorescence.[2][13] While EGFP remains an excellent fluorescent tag for imaging in the cytoplasm, nucleus, and other neutral-pH environments, its utility for studying acidic organelles is severely limited.
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental design, the following diagrams illustrate the pH-dependent fluorescence mechanism and a typical workflow for comparing these proteins.
Caption: pH-dependent chromophore states of EGFP and this compound.
Caption: Workflow for comparing FP performance in acidic organelles.
Experimental Protocols
Protocol 1: Determination of Fluorescent Protein pH Profile
This protocol outlines the steps to measure the pH-dependent fluorescence intensity of purified fluorescent proteins.
-
Protein Purification: Express and purify recombinant this compound and EGFP from E. coli using standard protocols (e.g., Ni-NTA affinity chromatography).
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 3.0 to 10.0 (e.g., citrate-phosphate buffer for pH 3.0-7.0 and Tris-HCl for pH 7.0-10.0).
-
Fluorescence Measurement:
-
Dilute the purified proteins to a final concentration of ~0.1 µM in each of the pH buffers.
-
Using a fluorescence spectrophotometer or plate reader, measure the fluorescence emission intensity at the peak emission wavelength (~507 nm for EGFP, similar for this compound) using an appropriate excitation wavelength (e.g., 488 nm).
-
-
Data Analysis:
-
Normalize the fluorescence intensity at each pH value to the maximum intensity measured (typically at pH ~8.0-9.0).
-
Plot the normalized fluorescence intensity as a function of pH.
-
Determine the pKa by fitting the data to the Henderson-Hasselbalch equation. The pKa is the pH at which the fluorescence is 50% of its maximum.
-
Protocol 2: Live-Cell Imaging of Lysosomal Targeting
This protocol describes how to compare this compound and EGFP performance for imaging proteins targeted to lysosomes.
-
Vector Construction: Create fusion constructs of a lysosomal-associated membrane protein (e.g., LAMP1) with this compound and EGFP.
-
Cell Transfection: Transfect a suitable mammalian cell line (e.g., HeLa) with the LAMP1-Gamillus and LAMP1-EGFP fusion constructs.
-
Co-staining (Optional): To confirm lysosomal localization, cells can be treated with a lysosomal dye such as LysoTracker Red DND-99 for 30-60 minutes before imaging.
-
Confocal Microscopy:
-
After 24-48 hours of expression, image the cells using a confocal microscope.
-
Use appropriate laser lines and emission filters for the green fluorescent protein (e.g., 488 nm excitation) and the lysosomal dye if used.
-
Acquire images of cells expressing either LAMP1-Gamillus or LAMP1-EGFP.
-
-
Image Analysis:
-
Observe the localization of the green fluorescence.
-
Quantify the fluorescence intensity of punctate structures corresponding to lysosomes.
-
Compare the brightness of the lysosomal signal in cells expressing LAMP1-Gamillus versus those expressing LAMP1-EGFP. A significantly brighter and more stable signal is expected for this compound.
-
Conclusion and Recommendation
For researchers aiming to visualize cellular processes within acidic organelles, This compound is unequivocally the superior choice over EGFP . Its remarkable acid stability ensures bright and reliable fluorescence in environments where EGFP is effectively silenced. While EGFP remains a workhorse for applications in neutral pH compartments, its utility is severely compromised by acidic conditions. Therefore, for studies involving lysosomes, endosomes, autophagy, or any other acidic microenvironment, this compound provides a robust and powerful tool, enabling discoveries that would be challenging or impossible with conventional fluorescent proteins.
References
- 1. Bright and Stable: New Acid-Tolerant Green Fluorescent Protein for Bioimaging - ResOU [resou.osaka-u.ac.jp]
- 2. Fluorescent Proteins for Investigating Biological Events in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Green fluorescent protein as a noninvasive intracellular pH indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. events01.synchrotron.org.au [events01.synchrotron.org.au]
- 6. This compound :: Fluorescent Protein Database [fpbase.org]
- 7. Green fluorescent protein - Wikipedia [en.wikipedia.org]
- 8. Influence of cell growth conditions and medium composition on EGFP photostability in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acid-Tolerant Monomeric GFP from Olindias formosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EGFP :: Fluorescent Protein Database [fpbase.org]
- 12. biocompare.com [biocompare.com]
- 13. pnas.org [pnas.org]
A Head-to-Head Showdown: Photostability of Gamillus vs. Superfolder GFP
In the dynamic world of cellular imaging and molecular tracking, the photostability of fluorescent proteins is a critical factor that can dictate the success and reliability of an experiment. For researchers in drug development and life sciences, choosing the right fluorescent tag is paramount. This guide provides a comparative analysis of the photostability of two popular green fluorescent proteins: Gamillus and Superfolder GFP, supported by available experimental data and detailed methodologies.
Quantitative Photostability Data
Directly comparing the photostability of fluorescent proteins from different studies can be challenging due to variations in experimental conditions. The following table summarizes the available quantitative data for this compound and Superfolder GFP, highlighting the specific conditions under which these measurements were taken. It is crucial for researchers to consider these parameters when interpreting the data and to perform their own head-to-head comparisons for their specific experimental setup.
| Fluorescent Protein | Photostability (Half-life) | Light Source | Power Density | Imaging Mode | Reference |
| This compound | 73.2 seconds | Arc-lamp | 3.7 W/cm² | Widefield | [1] |
| Superfolder GFP (sfGFP) | 208.26 seconds | Laser | 80.0 µW | Not Specified | [2] |
Note: The photostability half-life is the time it takes for the fluorescence intensity to decrease to half of its initial value upon continuous excitation. The significant difference in the reported half-lives above is likely attributable to the vastly different illumination sources and power densities used in the respective experiments. General observations in the literature suggest that Superfolder GFP variants tend to photobleach faster than enhanced GFP (EGFP)[3][4]. Conversely, one study has suggested that this compound exhibits a 2-fold higher photostability than mEGFP under certain widefield illumination conditions.
Experimental Protocol: Measuring Fluorescent Protein Photostability
To obtain a reliable comparison of the photostability of this compound and Superfolder GFP, it is recommended to perform a direct comparison under identical experimental conditions. The following is a generalized protocol for measuring photostability using a time-lapse imaging approach on a fluorescence microscope.
Objective: To quantify and compare the photobleaching rates of this compound and Superfolder GFP expressed in living cells.
Materials:
-
Mammalian cells (e.g., HeLa, HEK293T)
-
Expression vectors containing the coding sequences for this compound and Superfolder GFP.
-
Cell culture medium and supplements.
-
Transfection reagent.
-
Fluorescence microscope equipped with a suitable filter set for GFP (e.g., 488 nm excitation, 510-550 nm emission), a camera, and time-lapse imaging software.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.
-
Transfect the cells with the this compound and Superfolder GFP expression vectors according to the manufacturer's protocol. It is advisable to transfect separate dishes for each fluorescent protein to avoid spectral overlap.
-
Allow 24-48 hours for protein expression.
-
-
Microscope Setup:
-
Turn on the microscope and the light source, allowing them to warm up for at least 30 minutes to ensure stable illumination.
-
Select an appropriate objective lens (e.g., 60x or 100x oil immersion).
-
Set the excitation light intensity to a level that provides a good signal-to-noise ratio without causing immediate photobleaching. Crucially, this intensity must be kept constant for all experiments.
-
Configure the camera settings (exposure time, gain) and keep them consistent.
-
-
Image Acquisition:
-
Locate a field of view with several healthy, fluorescent cells for each protein.
-
Focus on the cells and acquire an initial image (time point 0).
-
Begin a time-lapse acquisition, continuously illuminating the sample and capturing images at regular intervals (e.g., every 5-10 seconds). The duration of the time-lapse will depend on the photostability of the proteins but should be long enough to observe a significant decrease in fluorescence.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software like ImageJ/Fiji.
-
For each time point, select a region of interest (ROI) within a fluorescent cell and measure the mean fluorescence intensity.
-
Select a background ROI outside of any cells and measure the mean background intensity for each time point.
-
Subtract the background intensity from the cellular intensity for each time point to correct for background fluorescence.
-
Normalize the corrected fluorescence intensity at each time point to the initial intensity (at time 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting photobleaching curve to a single exponential decay function to determine the photobleaching half-life (t₁/₂).
-
Expected Outcome:
This protocol will generate photobleaching curves and half-life values for both this compound and Superfolder GFP under your specific experimental conditions, allowing for a direct and objective comparison of their photostability.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for comparing the photostability of fluorescent proteins.
Caption: Experimental workflow for photostability comparison.
References
A Head-to-Head Comparison: Gamillus vs. mCherry for Tracking Lysosomal Proteins
For researchers in cellular biology and drug development, the precise tracking of proteins within the harsh environment of the lysosome is paramount. The acidic and protease-rich lumen of the lysosome presents a significant challenge for many fluorescent proteins, which can be quenched or degraded, leading to unreliable data. This guide provides an objective comparison of two popular fluorescent proteins, the green-fluorescent Gamillus and the red-fluorescent mCherry, for their utility in lysosomal protein tracking, supported by experimental data and protocols.
The choice between this compound and mCherry for lysosomal protein tracking hinges on the specific experimental needs, particularly the desired spectral properties and the tolerance for potential variations in photostability under different imaging conditions. This compound offers the advantage of a green fluorescent protein with exceptional acid tolerance, while mCherry remains a robust and widely-used red fluorescent option.
Quantitative Data Summary
The selection of a fluorescent tag for lysosomal studies is critically dependent on its photophysical properties. The following table summarizes the key quantitative data for this compound and mCherry, providing a clear basis for comparison.
| Property | This compound | mCherry |
| Excitation Max (nm) | ~505 | ~587 |
| Emission Max (nm) | ~524 | ~610 |
| Quantum Yield | 0.84 | 0.22 |
| Brightness | High | Moderate |
| pKa | 3.4 | <4.5 |
| Photostability | Variable | High |
| Oligomeric State | Monomer | Monomer |
| Molecular Weight (kDa) | ~25.6 | ~26.7 |
| Maturation Time | Rapid | Fast |
Note: Brightness is a product of the quantum yield and extinction coefficient. Photostability of this compound can vary depending on the imaging conditions and pH.
Detailed Comparison
This compound: The Acid-Tolerant Green Machine
This compound is a green fluorescent protein derived from the jellyfish Olindias formosa and is engineered for exceptional acid tolerance.[1][2] Its remarkably low pKa of 3.4 ensures that its fluorescence remains stable and bright across a wide pH range, from 4.5 to 9.0, which is crucial for the acidic environment of lysosomes (pH ~4.5-5.0).[1] This makes this compound a powerful tool for visualizing proteins within these organelles without the signal loss that plagues many other GFPs.[1][2]
Studies have demonstrated the successful use of this compound as a molecular tag for imaging in acidic organelles, including tracking protein migration to lysosomes during autophagy.[1] However, there are conflicting reports regarding its photostability. While some studies suggest it has high photostability, others indicate that it can be less photostable than other fluorescent proteins like mEGFP, particularly at lower pH values under certain imaging conditions.[3]
mCherry: The Robust Red Workhorse
mCherry, a red fluorescent protein from the mFruits family, is a derivative of DsRed.[4] It has become a staple in cell biology due to its high photostability and resistance to acid quenching, with a pKa below 4.5.[4][5] Its monomeric nature is another significant advantage, as it is less likely to cause aggregation artifacts when fused to a protein of interest.[6]
mCherry has been extensively used to study lysosomal biology, in part because of its resistance to the proteolytic enzymes within the lysosome.[6] However, it's important to note that the N-terminal region of mCherry can be susceptible to cleavage within the lysosome.[6][7] To mitigate this, a cleavage-resistant variant (crmCherry), with the first 11 N-terminal amino acids deleted, has been developed.[7]
Experimental Protocols
The following are generalized protocols for the key experiments involved in lysosomal protein tracking using this compound or mCherry.
Vector Construction for Fluorescent Protein Fusion
This protocol outlines the standard molecular cloning procedure to fuse the gene of interest (GOI) to either this compound or mCherry.
-
Objective: To create a mammalian expression vector that encodes a fusion protein of the GOI and the fluorescent tag (this compound or mCherry).
-
Procedure:
-
Primer Design: Design PCR primers to amplify the coding sequence of your GOI. The primers should include restriction sites that are compatible with the multiple cloning site (MCS) of the expression vector containing the fluorescent protein sequence. Ensure the GOI is in-frame with the fluorescent protein.
-
PCR Amplification: Amplify the GOI from a cDNA template using a high-fidelity DNA polymerase.
-
Restriction Digest: Digest both the PCR product and the expression vector (e.g., a pcDNA3.1-based vector containing this compound or mCherry) with the chosen restriction enzymes.
-
Ligation: Ligate the digested GOI fragment into the digested vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into competent E. coli for plasmid amplification.
-
Verification: Screen for positive clones by colony PCR and restriction digest. Confirm the final construct by Sanger sequencing to ensure the fusion is in-frame and free of mutations.
-
Cell Culture and Transfection
This protocol describes the process of introducing the fluorescent fusion protein vector into mammalian cells for expression.
-
Objective: To express the this compound- or mCherry-tagged protein in a suitable cell line for imaging.
-
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293T)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA of the fusion construct
-
Transfection reagent (e.g., Lipofectamine 2000)
-
-
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a glass-bottom dish or multi-well plate suitable for microscopy, aiming for 70-90% confluency at the time of transfection.
-
Transfection Complex Formation: On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. Briefly, dilute the plasmid DNA and the transfection reagent in serum-free medium in separate tubes, then combine and incubate to allow complex formation.
-
Transfection: Add the transfection complexes to the cells and incubate for 4-6 hours.
-
Recovery: Replace the transfection medium with fresh, complete culture medium.
-
Expression: Allow the cells to express the fusion protein for 24-48 hours before imaging.
-
Live-Cell Imaging of Lysosomes
This protocol details the imaging of the expressed fluorescently tagged proteins within the lysosomes of live cells.
-
Objective: To visualize the localization and dynamics of the this compound- or mCherry-tagged protein in lysosomes.
-
Equipment:
-
Confocal laser scanning microscope equipped with appropriate lasers and filters for this compound (e.g., 488 nm excitation) or mCherry (e.g., 561 nm excitation).
-
Environmental chamber to maintain 37°C and 5% CO2 during imaging.
-
-
Procedure:
-
Preparation: Mount the dish containing the transfected cells on the microscope stage within the environmental chamber.
-
Cell Identification: Locate cells expressing the fluorescent fusion protein.
-
Image Acquisition:
-
Set the appropriate laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.
-
For this compound, use an excitation wavelength of ~488 nm and collect emission around 500-550 nm.
-
For mCherry, use an excitation wavelength of ~561 nm and collect emission around 590-650 nm.
-
Acquire single-plane images or z-stacks to visualize the three-dimensional distribution of the lysosomes.
-
For dynamic studies, acquire time-lapse series.
-
-
Co-localization (Optional): To confirm lysosomal localization, cells can be co-stained with a lysosomal marker dye (e.g., LysoTracker Red for this compound-expressing cells or LysoTracker Green for mCherry-expressing cells) prior to imaging, following the manufacturer's protocol.
-
Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
Figure 1: Experimental workflow for lysosomal protein tracking.
References
- 1. Bright and Stable: New Acid-Tolerant Green Fluorescent Protein for Bioimagingï½The Institute of Scientific and Industrial Research, Osaka University [sanken.osaka-u.ac.jp]
- 2. Acid-Tolerant Monomeric GFP from Olindias formosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benchmarking of novel green fluorescent proteins for the quantification of protein oligomerization in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A palette of fluorescent proteins optimized for diverse cellular environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential Pitfalls and Solutions for Use of Fluorescent Fusion Proteins to Study the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential pitfalls and solutions for use of fluorescent fusion proteins to study the lysosome. | Sigma-Aldrich [sigmaaldrich.com]
Gamillus: A Superior Green Fluorescent Protein for Imaging in Acidic Environments
A comparative guide for researchers, scientists, and drug development professionals on the acid tolerance of Gamillus versus other common Green Fluorescent Proteins (GFPs).
The visualization of cellular and subcellular processes is fundamental to biological research and drug development. Green Fluorescent Proteins (GFPs) and their derivatives have become indispensable tools for these purposes. However, the fluorescence of many commonly used GFPs is quenched in acidic environments, such as those found in lysosomes, endosomes, and autophagosomes, limiting their utility for studying processes within these organelles. This compound, a monomeric GFP cloned from the flower hat jellyfish (Olindias formosa), has emerged as a robust alternative with exceptional acid tolerance.[1][2][3] This guide provides a detailed comparison of the acid tolerance of this compound with other widely used GFPs, supported by quantitative data and experimental protocols.
Unparalleled Stability in Acidic Conditions
This compound exhibits remarkable stability and bright fluorescence across a broad pH range. Its fluorescence remains constant between pH 4.5 and 9.0, making it an ideal probe for imaging in acidic organelles.[1][2][4][5] This superior acid tolerance is quantified by its low pKa of 3.4.[1][6] The pKa of a fluorescent protein is the pH at which its fluorescence intensity is reduced to 50% of its maximum. A lower pKa indicates greater acid tolerance.
In contrast, other popular GFPs have significantly higher pKa values, rendering them less effective in acidic environments. For instance, Enhanced Green Fluorescent Protein (EGFP) has a pKa of 6.0, and its fluorescence is substantially quenched at a pH of 5.5.[4] Superfolder GFP (sfGFP) and mNeonGreen also exhibit reduced fluorescence in acidic conditions, with pKa values of 5.5-5.9 and 5.7, respectively.[4][7]
Quantitative Comparison of GFP Acid Tolerance
To facilitate a direct comparison, the following table summarizes the key pH-related properties and relative fluorescence of this compound and other common GFPs at various acidic pH levels. The data is compiled from multiple studies to provide a comprehensive overview.
| Fluorescent Protein | pKa | Relative Fluorescence at pH 7.0 | Relative Fluorescence at pH 6.0 | Relative Fluorescence at pH 5.0 | Relative Fluorescence at pH 4.0 |
| This compound | 3.4 [1][6] | ~100% | ~100% | ~100% | ~80% |
| EGFP | 6.0[4] | ~100% | ~50% | <20% | ~0% |
| sfGFP | 5.5 - 5.9 | ~100% | ~70% | ~30% | <10% |
| mNeonGreen | 5.7[7] | ~100% | ~60% | ~25% | <5% |
Note: The relative fluorescence values are approximations derived from published graphs and are intended for comparative purposes.
Experimental Protocol for Assessing GFP Acid Tolerance
This section provides a detailed methodology for quantifying the acid tolerance of fluorescent proteins, a crucial experiment for validating their use in acidic organelle imaging.
Objective: To determine the pH-dependent fluorescence profile of a GFP variant.
Materials:
-
Purified GFP protein solution
-
A set of buffers with varying pH values (e.g., from pH 3.0 to 9.0 in 0.5 or 1.0 unit increments). A common choice is a citrate-phosphate buffer system.
-
96-well black microplate with a clear bottom
-
Microplate reader with fluorescence excitation and emission filters appropriate for the GFP variant being tested (e.g., 488 nm excitation and 510 nm emission for many GFPs).
Procedure:
-
Prepare a dilution series of the purified GFP protein. The final concentration should be within the linear range of detection for the microplate reader.
-
Aliquot a fixed volume of the diluted GFP solution into the wells of the 96-well microplate.
-
Add an equal volume of each pH buffer to the corresponding wells containing the GFP solution. Ensure thorough mixing. Include a buffer-only control for each pH value to measure background fluorescence.
-
Incubate the plate at room temperature for a set period (e.g., 10-15 minutes) to allow the protein to equilibrate to the new pH.
-
Measure the fluorescence intensity of each well using the microplate reader.
-
Subtract the background fluorescence of the corresponding buffer-only control from each GFP-containing well.
-
Normalize the fluorescence intensity values. The highest fluorescence reading (typically at neutral or slightly alkaline pH) is set to 100%, and all other values are expressed as a percentage of this maximum.
-
Plot the normalized fluorescence intensity as a function of pH. The pKa can be determined as the pH at which the fluorescence is 50% of the maximum.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for assessing the acid tolerance of a Green Fluorescent Protein.
Conclusion
The experimental data unequivocally demonstrates the superior acid tolerance of this compound compared to other commonly used Green Fluorescent Proteins like EGFP, sfGFP, and mNeonGreen. Its ability to maintain bright fluorescence in highly acidic environments makes it an invaluable tool for researchers studying the biology of acidic organelles and for the development of therapeutics that target these compartments. For any experimental design requiring robust and reliable fluorescence imaging in low pH conditions, this compound is the recommended choice.
References
- 1. biocompare.com [biocompare.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. This compound: Acid-Tolerant Monomeric GFP | Co-creation Bureau, Osaka University [ccb.osaka-u.ac.jp]
- 4. Fluorescent Proteins for Investigating Biological Events in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound :: Fluorescent Protein Database [fpbase.org]
- 7. A bright monomeric green fluorescent protein derived from Branchiostoma lanceolatum - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Brightness: Gamillus vs. mNeonGreen
In the rapidly evolving landscape of fluorescent proteins, researchers are continually seeking brighter and more robust tools for cellular imaging and molecular tracking. This guide provides a detailed, data-driven comparison of two prominent green fluorescent proteins: Gamillus and mNeonGreen, with a focus on their relative brightness. This objective analysis is intended to assist researchers, scientists, and drug development professionals in selecting the optimal fluorescent tag for their experimental needs.
Quantitative Comparison of Photophysical Properties
The brightness of a fluorescent protein is intrinsically determined by its quantum yield (the efficiency of photon emission after photon absorption) and its extinction coefficient (the efficiency of light absorption at a specific wavelength). A summary of these key photophysical properties for this compound (specifically the Gamillus0.3 variant) and mNeonGreen is presented below.
| Property | This compound (Gamillus0.3 variant) | mNeonGreen |
| Quantum Yield (QY) | 0.88[1] | 0.8[1] |
| Molar Extinction Coefficient (ε) | 51,000 M⁻¹cm⁻¹[1] | 116,000 M⁻¹cm⁻¹ |
| Brightness (QY × ε) | 44,880 | 92,800 |
| Excitation Maximum | 505 nm[1] | 506 nm |
| Emission Maximum | 524 nm[1] | 517 nm |
| pKa | 4.0[1] | 5.7 |
Based on the product of quantum yield and extinction coefficient, mNeonGreen exhibits a significantly higher intrinsic brightness compared to the Gamillus0.3 variant. While this compound possesses a slightly higher quantum yield, mNeonGreen's substantially larger extinction coefficient contributes to its overall superior brightness. It is important to note that this compound is renowned for its exceptional acid tolerance, maintaining stable fluorescence in acidic environments where most other fluorescent proteins, including mNeonGreen, would be quenched.[2][3][4]
Experimental Protocols
Accurate comparison of fluorescent protein brightness relies on standardized and meticulously executed experimental protocols. The following methodologies outline the key steps for protein characterization.
Protein Expression and Purification
-
Gene Expression: The cDNA encoding the fluorescent protein (this compound or mNeonGreen) is cloned into a suitable expression vector, typically containing a strong promoter for high-level expression in E. coli or other host systems.
-
Bacterial Culture: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium.
-
Protein Expression Induction: Protein expression is induced by the addition of an inducing agent, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), when the culture reaches a specific optical density. The culture is then incubated for a defined period at a specific temperature to allow for protein expression and maturation.
-
Cell Lysis and Protein Extraction: The bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and the cells are disrupted using methods such as sonication or high-pressure homogenization.
-
Purification: The fluorescent protein is purified from the cell lysate using affinity chromatography. For proteins with a polyhistidine tag, nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography is a common method. The purified protein is then dialyzed against a suitable buffer to remove any remaining impurities.
Determination of Molar Extinction Coefficient
-
Protein Concentration Determination: The concentration of the purified fluorescent protein is accurately determined using a protein assay, such as the bicinchoninic acid (BCA) assay or by measuring the absorbance at 280 nm, correcting for the protein's specific absorbance characteristics.
-
Absorbance Measurement: The absorbance of the purified protein solution is measured at its maximum absorbance wavelength using a spectrophotometer.
-
Calculation: The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl where A is the absorbance, c is the molar concentration of the protein, and l is the path length of the cuvette (typically 1 cm).
Determination of Quantum Yield
The quantum yield (QY) is typically determined using the comparative method, which involves comparing the fluorescence of the protein of interest to a standard with a known quantum yield.
-
Selection of a Standard: A fluorescent standard with a known quantum yield and with excitation and emission spectra that overlap with the protein of interest is chosen. For green fluorescent proteins, fluorescein (B123965) or rhodamine 6G are common standards.
-
Absorbance Matching: A series of dilutions of both the fluorescent protein and the standard are prepared. The concentrations are adjusted so that the absorbance values at the excitation wavelength are low (typically < 0.1) and cover a similar range for both the sample and the standard.
-
Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded using a spectrofluorometer. The integrated fluorescence intensity (the area under the emission curve) is calculated for each solution.
-
Calculation: The quantum yield of the fluorescent protein (QY_sample) is calculated using the following equation: QY_sample = QY_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where QY is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the fluorescent protein and the standard, respectively.
Experimental Workflow for Brightness Comparison
The following diagram illustrates a typical workflow for the comparative analysis of fluorescent protein brightness.
Caption: Experimental workflow for comparing fluorescent protein brightness.
References
Validating the Subcellular Localization of Gamillus Fusion Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately determining the subcellular localization of a protein of interest is paramount to understanding its function. The development of acid-tolerant fluorescent proteins like Gamillus has opened new avenues for studying proteins within acidic organelles. This guide provides a comprehensive comparison of methods to validate the localization of this compound fusion proteins, supported by experimental data and detailed protocols.
This compound, a green fluorescent protein (GFP) derived from the flower hat jellyfish (Olindias formosa), exhibits remarkable photostability and brightness, particularly in acidic environments such as lysosomes and endosomes.[1][2] These characteristics make it an excellent candidate for creating fusion proteins to track their localization and dynamics within the cell. However, as with any fusion protein, rigorous validation is necessary to ensure that the fluorescent tag does not interfere with the protein's natural trafficking and final destination.
Comparing Validation Methodologies: A Quantitative Overview
Several techniques can be employed to validate the localization of a this compound fusion protein. The choice of method depends on the specific research question, available equipment, and the nature of the protein under investigation. Below is a comparison of common validation techniques.
| Method | Principle | Advantages | Disadvantages | Quantitative Readout |
| Live-Cell Imaging & Colocalization Analysis | A this compound fusion protein is co-expressed with a spectrally distinct fluorescent marker for a specific organelle (e.g., mCherry-tagged organelle marker). The degree of overlap between the two fluorescent signals is quantified.[3][4][5] | Provides dynamic information in living cells; allows for high-resolution visualization.[6] | Overexpression can lead to mislocalization artifacts; phototoxicity can affect cell health.[1][7] | Pearson's Correlation Coefficient (PCC), Manders' Overlap Coefficient (MOC), Colocalization Thresholds.[8][9] |
| Immunofluorescence (IF) | Cells expressing the this compound fusion protein are fixed, permeabilized, and stained with a primary antibody against a specific organelle marker, followed by a fluorescently labeled secondary antibody. | Can be used when live-cell imaging is not feasible; allows for multiplexing with different antibodies.[7][10] | Fixation can introduce artifacts and alter protein localization; does not provide dynamic information.[11] | Colocalization coefficients (as above). |
| Biochemical Fractionation & Western Blotting | Cells are lysed and separated into different subcellular fractions (e.g., nuclear, cytoplasmic, mitochondrial) by centrifugation. The presence of the this compound fusion protein in each fraction is detected by Western blotting.[12][13][14] | Provides a non-microscopy-based validation; can be used to analyze endogenous protein levels. | Does not provide single-cell resolution; potential for cross-contamination between fractions.[14] | Relative band intensity in different fractions. |
Experimental Protocols
Live-Cell Imaging and Quantitative Colocalization Analysis
This protocol describes the co-transfection of a this compound fusion protein with a mCherry-tagged lysosomal marker and subsequent quantitative analysis of their colocalization.
Materials:
-
Mammalian cell line (e.g., HeLa)
-
Expression vector for your this compound-tagged protein of interest
-
Expression vector for a lysosomal marker (e.g., p-mCherry-LAMP1)
-
Transfection reagent
-
Complete cell culture medium
-
Confocal microscope with appropriate laser lines and filters for GFP and mCherry
-
Image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin)[15][16]
Protocol:
-
Cell Seeding: Seed HeLa cells on glass-bottom dishes at a density that will result in 50-70% confluency on the day of transfection.
-
Co-transfection: Co-transfect the cells with the this compound-fusion protein vector and the mCherry-LAMP1 vector according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression.
-
Live-Cell Imaging:
-
Replace the culture medium with fresh, pre-warmed medium.
-
Place the dish on the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Acquire dual-color images using the appropriate laser lines and emission filters for this compound (excitation ~488 nm, emission ~500-550 nm) and mCherry (excitation ~561 nm, emission ~580-650 nm).
-
Acquire Z-stacks to ensure that the observed colocalization is not due to the superposition of signals in the z-axis.
-
-
Quantitative Colocalization Analysis using ImageJ/Fiji:
-
Open the acquired dual-color image in ImageJ/Fiji.
-
Split the channels into two separate grayscale images (one for this compound, one for mCherry).
-
Select a region of interest (ROI) containing a single cell.
-
Go to Plugins > Analyze > Coloc 2.
-
Select the two images corresponding to the this compound and mCherry channels.
-
The plugin will calculate various colocalization coefficients, including Pearson's Correlation Coefficient (PCC). A PCC value close to +1 indicates strong positive colocalization.[8][9]
-
Experimental Workflow for Live-Cell Colocalization Analysis
Caption: Workflow for validating this compound fusion protein localization via live-cell imaging and colocalization analysis.
Immunofluorescence
Protocol:
-
Cell Culture and Fixation: Grow cells expressing the this compound fusion protein on coverslips. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against a specific organelle marker (e.g., anti-LAMP1 for lysosomes) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope. The this compound signal can be directly visualized alongside the secondary antibody fluorescence.
Signaling Pathway of Immunofluorescence Detection
Caption: Indirect immunofluorescence detection of an organelle marker for colocalization with a this compound fusion protein.
Biochemical Fractionation and Western Blotting
Protocol:
-
Cell Lysis and Homogenization: Harvest cells expressing the this compound fusion protein and lyse them using a hypotonic buffer. Homogenize the cell lysate.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Centrifuge the supernatant at a medium speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction (containing ER and Golgi). The final supernatant is the cytosolic fraction.
-
-
Protein Quantification and Western Blotting:
-
Measure the protein concentration of each fraction.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-GFP antibody to detect the this compound fusion protein and with antibodies against specific organelle markers (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, and GAPDH for cytosol) to assess the purity of the fractions.
-
Potential Pitfalls and Considerations
-
Overexpression Artifacts: High levels of fusion protein expression can overwhelm the cellular sorting machinery, leading to mislocalization.[1] It is crucial to use the lowest possible expression levels that still allow for detection.
-
Fluorescent Protein Properties: The choice of fluorescent protein can influence the behavior of the fusion protein. While this compound is monomeric and highly stable, other fluorescent proteins may have a tendency to oligomerize, which can cause aggregation and mislocalization.[7][10]
-
Fixation-Induced Artifacts: Chemical fixation can alter the cellular architecture and lead to the redistribution of proteins.[11] Whenever possible, live-cell imaging should be used to confirm the results obtained from fixed cells.
-
Cleavage of the Fluorescent Tag: In some cellular compartments, particularly the lysosome, the fluorescent tag may be cleaved from the protein of interest.[17][18] This can be assessed by Western blotting to ensure the full-length fusion protein is detected.
By employing a combination of these validation methods and being mindful of the potential artifacts, researchers can confidently determine the subcellular localization of their this compound fusion proteins, paving the way for a deeper understanding of their cellular functions.
References
- 1. researchgate.net [researchgate.net]
- 2. Nuclear localization of enhanced green fluorescent protein homomultimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organelle Visualization With Multicolored Fluorescent Markers in Bamboo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Use of Fluorescent Fusion Proteins in Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Colocalization Analysis - ImageJ [imagej.net]
- 9. Colocalization Analysis [imagej.net]
- 10. Fluorescent Proteins in Cellular Organelles: Serious Pitfalls and Some Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visualizing Protein Localizations in Fixed Cells: Caveats and the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determining Protein Subcellular Localization in Mammalian Cell Culture with Biochemical Fractionation and iTRAQ 8-Plex Quantification | Springer Nature Experiments [experiments.springernature.com]
- 13. Subcellular Protein Fractionation | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. imaging.au.dk [imaging.au.dk]
- 16. youtube.com [youtube.com]
- 17. Potential Pitfalls and Solutions for Use of Fluorescent Fusion Proteins to Study the Lysosome | PLOS One [journals.plos.org]
- 18. Item - Potential Pitfalls and Solutions for Use of Fluorescent Fusion Proteins to Study the Lysosome - figshare - Figshare [figshare.com]
A Researcher's Guide to Functional Validation of Gamillus-Tagged Proteins
In the realm of cellular and molecular biology, fluorescent protein tags have revolutionized the way researchers visualize and track proteins in living cells.[1][2] Gamillus, a monomeric and photoswitchable green fluorescent protein (GFP) derived from Olindias formosus, offers unique advantages, most notably its exceptional stability in acidic environments, making it a powerful tool for studying processes within organelles like lysosomes and endosomes.[3][4][5] However, like any protein tag, particularly a larger one such as a fluorescent protein (~26 kDa), it is crucial to verify that the tag itself does not interfere with the native function of the protein of interest.[1][2]
This guide provides a comparative overview of this compound and other common protein tags, presents quantitative data on its performance, and offers detailed experimental protocols for researchers to functionally validate their this compound-tagged fusion proteins.
Comparison of this compound with Other Common Protein Tags
The choice of a protein tag is a critical decision in experimental design, involving a trade-off between properties like size, detectability, and potential for functional interference.[6] this compound, as a fluorescent tag, provides intrinsic visualization capabilities but its larger size contrasts with small epitope or affinity tags.[6]
A key consideration for any fluorescent tag is its performance within the cellular environment. A systematic comparison of several green fluorescent proteins in living cells revealed that while this compound exhibits higher molecular brightness compared to the widely used mEGFP, it shows lower photostability and a reduced fluorescence probability, particularly in neutral to acidic conditions.[7] This is a critical factor for researchers planning long-term imaging experiments or quantitative studies based on fluorescence intensity.[7]
Table 1: Comparison of Common Protein Tag Properties
| Feature | This compound | Enhanced GFP (EGFP) | His-Tag (6xHis) | FLAG-Tag |
| Type | Fluorescent Protein | Fluorescent Protein | Affinity/Epitope | Epitope |
| Size (approx.) | ~25.6 kDa[1] | ~27 kDa | ~0.84 kDa | ~1.0 kDa |
| Detection | Direct Fluorescence | Direct Fluorescence | Anti-His Antibody, Metal Affinity | Anti-FLAG Antibody |
| Key Advantage | High acid tolerance (pKa ~3.4)[4][5]; high brightness[7] | Well-characterized, high photostability[7] | Small size, useful for purification | Small size, hydrophilic, good for IP/WB |
| Key Disadvantage | Lower photostability than EGFP[7] | Loses fluorescence in acidic pH[4] | Can affect protein function/metalloproteins | Can be cleaved by some proteases |
| Primary Use | Live-cell imaging in acidic organelles | General live-cell imaging, reporter | Protein purification, Western Blot (WB) | Immunoprecipitation (IP), WB |
Workflow for Functional Validation
Confirming that a this compound tag does not alter the biological activity of your protein of interest is a multi-step process. It involves expressing and purifying the tagged protein, and then subjecting it to one or more functional assays. It is essential to include proper controls, such as the untagged protein and/or the protein fused to a different tag (e.g., a small epitope tag like FLAG), to accurately assess the impact of the this compound fusion.
Featured Functional Assays & Protocols
The choice of functional assay depends entirely on the protein being studied. Here, we provide detailed protocols for two common classes of proteins: protein kinases and G-protein coupled receptors (GPCRs).
Protein Kinase Activity Assay
This assay measures the ability of a tagged kinase to phosphorylate a substrate. The protocol is adapted from fluorescence-based methods that detect the formation of ADP, the byproduct of the phosphorylation reaction.
Objective: To compare the specific activity (e.g., Vmax, Km) of a this compound-tagged kinase with its untagged counterpart.
Experimental Protocol:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ATP Stock: Prepare a 10 mM ATP stock solution in ultrapure water.
-
Substrate Stock: Prepare a stock solution of a specific peptide or protein substrate for your kinase.
-
Kinase Preparations: Prepare solutions of purified this compound-tagged kinase and untagged kinase at known concentrations.
-
Detection Reagent: Use a commercial ADP-detecting luminescent kit (e.g., ADP-Glo™).
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of kinase buffer to all wells.
-
Add 2.5 µL of substrate solution to each well.
-
Add 2.5 µL of purified enzyme (this compound-tagged or untagged control) to respective wells. Include a "no enzyme" control.
-
To initiate the reaction, add 2.5 µL of ATP solution to each well. The final volume is 12.5 µL. Note: The final concentration of ATP should be optimized, often near the Km for your kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete remaining ATP by adding 12.5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 25 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the "no enzyme" background signal from all readings.
-
Plot the luminescence (proportional to ADP produced) against the amount of enzyme.
-
Compare the activity curves of the this compound-tagged and untagged kinases to determine if the tag has altered the enzyme's catalytic efficiency.
-
Table 2: Example Data - Kinase Activity Assay
| Kinase Version | Enzyme Conc. (nM) | Activity (Relative Luminescence Units) | Specific Activity (RLU/nM) |
| Untagged-KinaseX | 5 | 150,000 | 30,000 |
| This compound-KinaseX | 5 | 145,000 | 29,000 |
| FLAG-KinaseX | 5 | 152,000 | 30,400 |
| Conclusion | No significant change in activity observed |
GPCR Signaling Assay (Calcium Mobilization)
Many GPCRs signal through the Gq pathway, leading to an increase in intracellular calcium. This assay measures the activation of a this compound-tagged GPCR by monitoring this calcium flux.
Objective: To generate a dose-response curve for a this compound-tagged GPCR and compare its EC₅₀ value to the untagged receptor.
Experimental Protocol:
-
Cell Preparation:
-
One day before the assay, seed cells (e.g., HEK293T) into a 96-well, black-walled, clear-bottom plate.
-
Transfect cells with plasmids encoding the this compound-tagged GPCR or the untagged control GPCR.
-
-
Dye Loading:
-
On the day of the assay, remove the culture medium.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by adding 100 µL of loading buffer containing the dye to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells gently with assay buffer (e.g., HBSS with 20 mM HEPES) to remove excess dye.
-
-
Assay Procedure:
-
Prepare serial dilutions of the specific agonist for your GPCR.
-
Place the 96-well plate into a fluorescence plate reader equipped with an injector.
-
Set the reader to measure fluorescence kinetically (e.g., excitation at 485 nm, emission at 525 nm) before and after agonist addition.
-
Inject the agonist dilutions into the wells and immediately begin recording the fluorescence signal over time (typically 1-2 minutes).
-
-
Data Analysis:
-
For each well, calculate the peak fluorescence response after agonist addition minus the baseline fluorescence.
-
Plot the response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that gives half-maximal response).
-
Compare the EC₅₀ values and maximum response levels between the this compound-tagged and untagged GPCRs.
-
Table 3: Example Data - GPCR Calcium Mobilization Assay
| GPCR Version | Agonist | EC₅₀ (nM) | Maximum Response (RFU) |
| Untagged-GPCR_Y | Ligand Z | 10.5 | 85,400 |
| This compound-GPCR_Y | Ligand Z | 11.2 | 83,900 |
| Conclusion | No significant change in potency or efficacy observed |
Conclusion
The this compound fluorescent protein is a valuable tool for visualizing proteins, especially in acidic cellular compartments.[4][5] Its high brightness is an asset, though its lower photostability compared to other GFPs must be considered for certain applications.[7] As with any large protein tag, empirical validation is not just recommended, but essential. By employing rigorous functional assays with appropriate untagged and alternatively-tagged controls, researchers can confidently determine whether their this compound-tagged protein retains its native biological activity, ensuring the integrity and reliability of their experimental findings.
References
- 1. Gamillus0.1 :: Fluorescent Protein Database [fpbase.org]
- 2. Benchmarking Various Green Fluorescent Protein Variants in Bacillus subtilis, Streptococcus pneumoniae, and Lactococcus lactis for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound :: Fluorescent Protein Database [fpbase.org]
- 4. Acid-Tolerant Monomeric GFP from Olindias formosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Acid-Tolerant Monomeric GFP | Co-creation Bureau, Osaka University [ccb.osaka-u.ac.jp]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Benchmarking of novel green fluorescent proteins for the quantification of protein oligomerization in living cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Co-localization Studies of Gamillus with Organelle Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of utilizing Gamillus, a novel acid-tolerant green fluorescent protein (GFP), for co-localization studies with various organelle markers. We offer a comparative perspective on this compound's performance, supported by its known properties, and provide detailed experimental protocols to facilitate the design and execution of your co-localization experiments.
Introduction to this compound: A Superior Tool for Acidic Environments
This compound is a monomeric and photoswitchable green fluorescent protein derived from the jellyfish Olindias formosa. A key characteristic that sets this compound apart from many other GFPs is its remarkable acid tolerance, with a pKa of 3.4.[1][2] This makes it an exceptional fluorescent marker for visualizing proteins and processes within acidic organelles, such as lysosomes and endosomes, where the fluorescence of many other GFPs would be quenched.[1][2] Its brightness, rapid maturation, and high photostability further contribute to its suitability for live-cell imaging.[1][3]
Comparing this compound with Alternative Fluorescent Proteins
While direct, comprehensive comparative studies of this compound against all other fluorescent proteins for co-localization with a wide array of organelles are not yet extensively published, its intrinsic properties suggest significant advantages in specific contexts.
| Feature | This compound | Standard EGFP | mCherry |
| pKa | 3.4[1][2] | ~6.0 | ~4.5 |
| Brightness | High[1] | Moderate | High |
| Monomeric | Yes[3] | Tends to dimerize | Yes |
| Photoswitchable | Yes[3] | No | No |
| Optimal for | Acidic organelles (lysosomes, endosomes) | General purpose, neutral pH organelles | Dual color imaging, moderately acidic organelles |
Table 1: Comparison of this compound Properties with Other Common Fluorescent Proteins. This table highlights the key features of this compound that make it a compelling choice for specific co-localization studies, particularly in acidic cellular compartments.
Experimental Workflow for Co-localization Studies
A typical workflow for investigating the co-localization of a this compound-tagged protein of interest (POI) with an organelle marker involves several key steps, from plasmid construction to image analysis.
Figure 1: Experimental Workflow. A step-by-step diagram illustrating the process of a typical co-localization study, from initial plasmid preparation to final data analysis.
Detailed Experimental Protocols
The following protocols provide a framework for conducting co-localization studies using this compound. These are general guidelines and may require optimization for specific cell types and proteins of interest.
Protocol 1: Transient Transfection of this compound Fusion Constructs
This protocol outlines the transient transfection of a plasmid encoding a this compound-tagged protein of interest into a mammalian cell line.
Materials:
-
Plasmid DNA encoding this compound-POI
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
6-well plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In tube A, dilute 2.5 µg of plasmid DNA in 125 µL of serum-free medium.
-
In tube B, dilute 5 µL of the transfection reagent in 125 µL of serum-free medium.
-
Combine the contents of tubes A and B, mix gently, and incubate for 15-20 minutes at room temperature.
-
-
Transfection: Add the transfection complex dropwise to the cells.
-
Incubation: Incubate the cells for 24-48 hours before proceeding with imaging.
Protocol 2: Co-localization with Organelle Markers and Live-Cell Imaging
This protocol describes the staining of specific organelles and subsequent imaging of co-localization with the this compound-tagged protein.
Materials:
-
Transfected cells from Protocol 1
-
Organelle-specific fluorescent marker (e.g., MitoTracker Red for mitochondria, ER-Tracker Red for endoplasmic reticulum, or a plasmid encoding a red fluorescent protein-tagged organelle marker)
-
Live-cell imaging medium
-
Confocal microscope with appropriate laser lines and filters for this compound (excitation ~488 nm) and the red organelle marker.
Procedure:
-
Organelle Staining (if using a dye):
-
Incubate the transfected cells with the organelle-specific dye according to the manufacturer's instructions. For example, for MitoTracker Red CMXRos, a final concentration of 100-200 nM for 15-30 minutes is often sufficient.
-
Wash the cells with pre-warmed live-cell imaging medium.
-
-
Live-Cell Imaging:
-
Mount the cells on the confocal microscope.
-
Acquire images sequentially for the this compound channel and the organelle marker channel to minimize spectral bleed-through. Use appropriate laser power and detector settings to obtain a good signal-to-noise ratio without saturating the pixels.
-
Acquire Z-stacks to assess co-localization in three dimensions.
-
Quantitative Co-localization Analysis
Visual inspection of merged images can be subjective. Therefore, quantitative analysis is crucial for an objective assessment of co-localization. The two most common methods are the Pearson's Correlation Coefficient (PCC) and the Manders' Overlap Coefficient (MOC).
| Coefficient | Description | Interpretation |
| Pearson's Correlation Coefficient (PCC) | Measures the linear correlation between the pixel intensities of the two channels. | Ranges from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation. |
| Manders' Overlap Coefficient (MOC) | Represents the fraction of the total fluorescence of one channel that is within the region of the other channel. | Ranges from 0 (no overlap) to 1 (complete overlap). Often split into M1 and M2 to show the fraction of each channel overlapping with the other. |
Table 2: Quantitative Co-localization Coefficients. A summary of the two primary statistical methods used to quantify the degree of overlap between fluorescent signals.
Figure 2: Quantitative Analysis Workflow. This diagram outlines the key steps in the quantitative analysis of co-localization from the initial image acquisition to the calculation of statistical coefficients.
Conclusion
This compound presents a powerful tool for co-localization studies, particularly for proteins residing in or trafficking through acidic organelles. Its superior acid tolerance and photostability can provide clearer and more reliable data compared to traditional GFPs in these challenging environments. By following the detailed protocols and quantitative analysis methods outlined in this guide, researchers can effectively investigate the subcellular localization of their proteins of interest and gain valuable insights into their cellular functions.
References
Gamillus: A Superior Acid-Stable Fluorescent Protein for Cellular Imaging
A comparative guide for researchers, scientists, and drug development professionals on the performance of Gamillus against other commonly used green fluorescent proteins in acidic environments.
In the realm of cellular biology and drug development, the ability to visualize molecular processes within living cells is paramount. Fluorescent proteins (FPs) have emerged as indispensable tools for this purpose; however, their utility is often limited by the pH of the cellular environment. Many cellular organelles, such as lysosomes and endosomes, maintain an acidic environment, which can quench the fluorescence of commonly used FPs. This compound, a green fluorescent protein derived from the flower hat jellyfish (Olindias formosa), has been engineered to overcome this limitation, exhibiting remarkable stability and brightness in acidic conditions. This guide provides a comprehensive benchmark of this compound against other popular acid-stable fluorescent proteins, supported by quantitative data and detailed experimental protocols.
Performance Benchmark: this compound vs. Other Green Fluorescent Proteins
The acid stability of a fluorescent protein is quantified by its pKa value, the pH at which the protein loses 50% of its fluorescence. A lower pKa indicates greater stability in acidic environments. Brightness, a critical factor for sensitive imaging, is determined by the product of the quantum yield (QY) and the molar extinction coefficient (EC).
The following table summarizes the key performance metrics of this compound in comparison to mEGFP, mVenus, and mClover3.
| Fluorescent Protein | pKa | Quantum Yield (QY) | Molar Extinction Coefficient (EC) (M⁻¹cm⁻¹) | Relative Brightness |
| This compound | 3.4 [1][2] | N/A | 28,800 (at 440-480 nm) | 98% of EGFP (at 440-480 nm) |
| mEGFP | 6.0 | ~0.6-0.7 | ~55,000 - 83,300 | 1.00 |
| mVenus | 6.0 | 0.57 | 92,200 | 1.56 |
| mClover3 | 5.9 | N/A | N/A | Reported to have high acid sensitivity |
Note: The brightness of this compound is presented as a relative value to EGFP under a specific excitation wavelength range, as reported in the literature. Specific quantum yield data for this compound and mClover3 were not available in the reviewed literature.
Experimental Protocol: Determination of Fluorescent Protein pH Stability
The following protocol outlines a standard method for assessing the pH stability of fluorescent proteins.
1. Protein Purification:
-
Express the fluorescent protein of interest in a suitable expression system (e.g., E. coli).
-
Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) to achieve high purity.
-
Dialyze the purified protein against a neutral pH buffer (e.g., PBS, pH 7.4) to remove any residual purification reagents.
2. Preparation of pH Buffers:
-
Prepare a series of buffers with a wide range of pH values (e.g., from pH 3.0 to 10.0 with 0.5 pH unit increments).
-
Use appropriate buffer systems for different pH ranges to ensure accurate pH control (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, and glycine-NaOH for pH 8-10).
3. Fluorescence Measurement:
-
Dilute the purified fluorescent protein into each of the prepared pH buffers to a final concentration suitable for fluorescence measurement.
-
Incubate the protein solutions at room temperature for a set period to allow for equilibration.
-
Measure the fluorescence intensity of each sample using a fluorometer or a microplate reader.
-
For each protein, use the excitation and emission wavelengths that correspond to its spectral properties.
4. Data Analysis:
-
Plot the measured fluorescence intensity as a function of pH.
-
Normalize the fluorescence data by setting the maximum fluorescence intensity to 100%.
-
Fit the resulting pH-fluorescence curve to a sigmoidal dose-response equation to determine the pKa value, which represents the pH at which the fluorescence is 50% of the maximum.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the pH stability of a fluorescent protein.
Signaling Pathway and Logical Relationships
The exceptional acid stability of this compound is attributed to its unique molecular structure. X-ray crystallography and point mutagenesis studies have revealed that the chromophore of this compound is stabilized in its deprotonated (fluorescent) state, even at low pH. This structural feature prevents the protonation-induced quenching of fluorescence that affects many other GFPs.
The following diagram illustrates the logical relationship between the structural features of this compound and its enhanced acid stability.
References
A Comparative Guide to the Spectral Properties of Gamillus and Common Red Fluorescent Proteins
In the realm of cellular and molecular biology, fluorescent proteins (FPs) are indispensable tools for visualizing and tracking cellular processes. The selection of appropriate FPs is critical for the success of multi-color imaging experiments, where spectral separation is paramount to prevent signal bleed-through. This guide provides a detailed comparison of the spectral characteristics of the acid-tolerant green fluorescent protein, Gamillus, and three widely used red fluorescent proteins (RFPs): mCherry, DsRed, and tdTomato.
Spectral Properties Comparison
The following table summarizes the key spectral and photophysical properties of this compound, mCherry, DsRed, and tdTomato. Understanding these parameters is crucial for selecting the optimal fluorescent protein for specific experimental needs.
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (QY) | Extinction Coefficient (M⁻¹cm⁻¹) | Relative Brightness |
| This compound | ~488 | ~509 | Not explicitly stated | Not explicitly stated | Nearly twice as bright as other reported GFPs[1][2] |
| mCherry | 587[3][4][5] | 610[3][4][5] | 0.22[6] | 72,000[7] | 15,840 |
| DsRed | 558[8][9], 559[10][11] | 583[8][9][10][11] | 0.68[8] | 72,500[8] | 49,300[12] |
| tdTomato | 554[7][13][14] | 581[7][13][14] | 0.69[14] | 138,000[7][14] | 95,220 |
Note: Brightness is calculated as the product of the quantum yield and the extinction coefficient. For this compound, a specific brightness value is not available in the provided search results, but its high brightness relative to other GFPs is noted.
Spectral Separation Visualization
The following diagram illustrates the concept of spectral separation between a green fluorescent protein like this compound and a red fluorescent protein. The distinct excitation and emission peaks are key to minimizing spectral overlap in multi-color imaging.
Experimental Protocol: Determination of Fluorescent Protein Spectral Properties
Accurate characterization of the excitation and emission spectra of fluorescent proteins is fundamental for their effective use. The following is a generalized protocol for measuring these properties using a fluorescence spectrophotometer.
Objective:
To determine the peak excitation and emission wavelengths of a purified fluorescent protein.
Materials:
-
Purified fluorescent protein solution of known concentration
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)
-
Quartz cuvettes
-
Fluorescence spectrophotometer
Methodology:
-
Sample Preparation:
-
Dilute the purified fluorescent protein in PBS to a concentration that results in an absorbance of 0.05-0.1 at the expected excitation maximum to avoid inner filter effects.
-
Prepare a buffer blank (PBS only) for background subtraction.
-
-
Excitation Spectrum Measurement:
-
Set the fluorescence spectrophotometer to excitation scan mode.
-
Set the emission wavelength to the expected emission maximum of the fluorescent protein. For an unknown protein, a preliminary broad emission scan can be performed.
-
Set the excitation slit width to a narrow value (e.g., 2-5 nm) to ensure high spectral resolution.
-
Scan a range of excitation wavelengths (e.g., 300-600 nm for RFPs).
-
Record the fluorescence intensity at each excitation wavelength.
-
Subtract the background spectrum obtained with the buffer blank.
-
The wavelength at which the highest fluorescence intensity is recorded is the excitation maximum.
-
-
Emission Spectrum Measurement:
-
Set the fluorescence spectrophotometer to emission scan mode.
-
Set the excitation wavelength to the determined excitation maximum.
-
Set the emission slit width to a narrow value (e.g., 2-5 nm).
-
Scan a range of emission wavelengths, starting from just above the excitation wavelength to avoid scattered light (e.g., for a 587 nm excitation, scan from 595 nm onwards).
-
Record the fluorescence intensity at each emission wavelength.
-
Subtract the background spectrum obtained with the buffer blank.
-
The wavelength at which the highest fluorescence intensity is recorded is the emission maximum.
-
Experimental Workflow Visualization
The following diagram outlines the key steps in the experimental workflow for determining the spectral properties of a fluorescent protein.
Objective Comparison and Conclusion
This guide provides a comparative overview of the spectral properties of the green fluorescent protein this compound and the red fluorescent proteins mCherry, DsRed, and tdTomato.
-
This compound , a green fluorescent protein derived from Olindias formosa, is notable for its exceptional acid tolerance and high brightness.[1][2][15] Its spectral characteristics make it an excellent candidate for imaging in acidic organelles.[1][2]
-
mCherry is a widely used monomeric red fluorescent protein with good photostability.[3][5][16] Its excitation and emission maxima are 587 nm and 610 nm, respectively.[3][4][5]
-
DsRed is a tetrameric red fluorescent protein with a high quantum yield.[8][12] It has an excitation maximum of around 558-559 nm and an emission maximum of 583 nm.[8][9][10][11]
-
tdTomato is a tandem dimer that behaves as a monomer and is exceptionally bright.[7][17] Its excitation and emission peaks are at 554 nm and 581 nm, respectively.[7][13][14]
The significant spectral separation between this compound (a GFP) and the red fluorescent proteins presented here makes them suitable partners for multi-color imaging applications. Researchers should consider the specific requirements of their experiments, such as the pH of the environment, the need for a monomeric tag, and the desired brightness, when selecting the most appropriate fluorescent protein. The provided experimental protocol offers a standardized method for verifying the spectral properties of these and other fluorescent proteins in the laboratory.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Bright and stable: New acid-tolerant green fluorescent protein for bioimaging | EurekAlert! [eurekalert.org]
- 3. Decoding mCherry: Advancements in Fluorescent Proteins | Biobide [biobide.com]
- 4. Spectrum [mCherry] | AAT Bioquest [aatbio.com]
- 5. mCherry Research Products: Novus Biologicals [novusbio.com]
- 6. MCherry Fluorescent Protein - Proteopedia, life in 3D [proteopedia.org]
- 7. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Red fluorescent protein - Wikipedia [en.wikipedia.org]
- 10. pnas.org [pnas.org]
- 11. Spectrum [DsRed] | AAT Bioquest [aatbio.com]
- 12. Structural Flexibility of the Monomeric Red Fluorescent Protein DsRed [mdpi.com]
- 13. Spectrum [tdTomato] | AAT Bioquest [aatbio.com]
- 14. FluoroFinder [app.fluorofinder.com]
- 15. This compound: Acid-Tolerant Monomeric GFP | Co-creation Bureau, Osaka University [ccb.osaka-u.ac.jp]
- 16. mCherry - Wikipedia [en.wikipedia.org]
- 17. tdTomato fluorescent protein [takarabio.com]
A Quantitative Showdown: Gamillus vs. pHluorin for Cellular pH Sensing
For researchers, scientists, and drug development professionals navigating the landscape of genetically encoded pH sensors, the choice between available tools can significantly impact experimental outcomes. This guide provides a quantitative comparison of two popular green fluorescent protein (GFP)-based pH sensors, Gamillus and pHluorin, offering a detailed analysis of their performance characteristics and experimental applications.
This objective comparison, supported by experimental data, aims to equip researchers with the necessary information to select the most suitable pH sensor for their specific research needs, from monitoring organellar pH to high-throughput screening in drug discovery.
Performance Characteristics at a Glance
A summary of the key quantitative parameters for this compound and various pHluorin derivatives is presented below, facilitating a direct comparison of their spectral properties, pH sensitivity, and operational range.
| Property | This compound | Ratiometric pHluorin | pHluorin2 | Ecliptic pHluorin | Superecliptic pHluorin |
| pKa | 3.4[1][2][3] | ~7.0[4] | Not explicitly stated, but maintains pH sensitivity of ratiometric pHluorin[5][6] | ~7.1 | Not explicitly stated, but highly acid-sensitive[7] |
| Excitation Max (nm) | 504[8] | 395 and 475 (bimodal)[9] | 395 and 475 (bimodal)[5][6] | 395 and 475 (bimodal) | 488 |
| Emission Max (nm) | 519[8] | 509[9] | 509[5][6] | 509[10] | 512 |
| Brightness | Nearly twice as bright as other reported GFPs[1][2][3] | Lower than enhanced variants[9] | ~8-fold higher fluorescence than ratiometric pHluorin[6][9] | Non-fluorescent at acidic pH (<6)[11] | Enhanced brightness |
| Photostability | High, but can exhibit photochromism under certain excitation wavelengths (stable at 440-480 nm)[12] | Moderate | Improved over original pHluorin | Moderate | Improved over original pHluorin |
| Recommended pH Range | 4.5 - 9.0 (stable fluorescence)[1][12] | 5.5 - 8.0[4] | 5.5 - 8.0 | Switches from non-fluorescent to fluorescent around pH 6 | Sensitive to changes around neutral pH |
| Sensing Mechanism | Stable fluorescence over a wide pH range, useful as a tag in acidic organelles[12] | Ratiometric (ratio of emission from two excitation wavelengths changes with pH)[9] | Ratiometric[5][6] | Intensimetric ("on/off" switch)[11] | Intensimetric |
In-Depth Comparison
This compound: The Acid-Tolerant Stalwart
This compound, derived from the flower hat jellyfish Olindias formosa, stands out for its exceptional acid tolerance, boasting a pKa of 3.4.[1][2][3] This remarkable stability allows it to maintain bright, consistent fluorescence in highly acidic environments, from a pH of 4.5 up to 9.0.[1][12] This makes this compound an excellent choice for imaging and tracking proteins within acidic organelles like lysosomes, endosomes, and autophagosomes, where other GFPs would be quenched.[1][2] Unlike the ratiometric pHluorins, this compound is primarily used as a stable fluorescent tag whose presence or absence indicates the localization of a protein of interest in compartments with varying pH. While highly photostable under recommended excitation wavelengths (440-480 nm), it's important to note its photochromic behavior at other wavelengths, which can be either a useful feature for specific applications or a potential artifact to control for.[12]
pHluorin Family: The Versatile pH Responders
The pHluorin family of sensors, derived from Aequorea victoria GFP, offers a range of pH-sensing capabilities tailored to different experimental needs.
-
Ratiometric pHluorin and pHluorin2: These sensors are distinguished by their dual-excitation peaks.[9] As the pH changes, the ratio of fluorescence intensity when excited at ~395/405 nm versus ~475/485 nm changes, providing a quantitative measure of pH that is internally controlled for expression levels and cell path length.[9] This ratiometric nature makes them powerful tools for precise intracellular pH measurements. pHluorin2 is an enhanced version, offering significantly brighter fluorescence than the original, which improves the signal-to-noise ratio and allows for detection of lower expression levels.[6][9]
-
Ecliptic and Superecliptic pHluorin: These variants function as "on/off" switches. They are essentially non-fluorescent in acidic environments (pH < 6) and become fluorescent at neutral pH.[11] This property is particularly useful for studying processes involving the movement of proteins from acidic compartments to the neutral pH of the cell surface, such as in exocytosis and receptor trafficking.[11] Superecliptic pHluorin is an improved version with enhanced brightness and photostability.
Experimental Methodologies
Accurate and reproducible pH measurements rely on robust experimental protocols. Below are detailed methodologies for the use of these genetically encoded pH sensors.
Cell Culture and Transfection
-
Cell Seeding: Plate mammalian cells (e.g., HeLa, HEK293T, or primary neurons) on glass-bottom dishes or multi-well plates suitable for microscopy. Seed cells to achieve 70-90% confluency at the time of transfection.
-
Plasmid Transfection: Transfect cells with a plasmid encoding the desired pH sensor (this compound or a pHluorin variant) fused to a protein of interest or targeted to a specific cellular compartment. Use a suitable transfection reagent (e.g., Lipofectamine-based reagents or polyethylenimine) according to the manufacturer's protocol. A general protocol involves preparing a mix of plasmid DNA and transfection reagent in a serum-free medium, incubating for a short period to allow complex formation, and then adding the mixture to the cells.
-
Expression: Allow 24-48 hours for the cells to express the fluorescent protein before proceeding with imaging.
Live-Cell Imaging
-
Microscope Setup: Use an inverted fluorescence microscope (confocal or widefield) equipped with an environmental chamber to maintain physiological conditions (37°C and 5% CO₂).
-
Imaging Media: Replace the culture medium with a phenol (B47542) red-free imaging buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to reduce background fluorescence.
-
Excitation and Emission Settings:
-
This compound: Use an excitation wavelength between 470-490 nm and collect emission around 520 nm.
-
Ratiometric pHluorin/pHluorin2: Sequentially excite the cells at ~405 nm and ~488 nm and collect emission at ~510 nm for each excitation wavelength. It is crucial to minimize the time between the two excitation channels to accurately capture the ratiometric signal.
-
Ecliptic/Superecliptic pHluorin: Use a standard GFP filter set (e.g., excitation ~488 nm, emission ~510 nm).
-
-
Image Acquisition: Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching. For time-lapse imaging, adjust the acquisition frequency based on the dynamics of the process being studied.
In Situ pH Calibration
To convert the fluorescence signal into an absolute pH value, an in situ calibration is essential. This is typically performed at the end of an experiment.
-
Calibration Buffers: Prepare a series of calibration buffers with known pH values (e.g., ranging from pH 5.5 to 8.0 in 0.5 pH unit increments). These buffers should have a high potassium concentration (e.g., 140 mM KCl) to match the intracellular potassium concentration.
-
Ionophore Treatment: Add an ionophore, such as nigericin (B1684572) (typically 10 µM), to the calibration buffers. Nigericin is a K⁺/H⁺ antiporter that equilibrates the intracellular and extracellular pH.[2]
-
Calibration Curve Generation:
-
Sequentially perfuse the cells with the different pH calibration buffers containing nigericin.
-
For each pH point, acquire fluorescence images after the intracellular pH has equilibrated (typically 2-5 minutes).
-
For ratiometric sensors, calculate the ratio of fluorescence intensities (e.g., 405nm/488nm excitation). For intensimetric sensors, measure the mean fluorescence intensity.
-
Plot the measured ratios or intensities against the corresponding pH values of the calibration buffers to generate a calibration curve.
-
-
Data Analysis: Fit the calibration data to a sigmoidal function (e.g., the Henderson-Hasselbalch equation) to determine the pKa and dynamic range of the sensor in your specific experimental setup. This curve can then be used to convert the experimental fluorescence data into pH values.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language are provided.
Caption: General experimental workflow for intracellular pH measurement.
Caption: Signaling pathway for ratiometric pH sensing.
Conclusion
Both this compound and the pHluorin family of fluorescent proteins are powerful tools for investigating cellular pH dynamics. The choice between them hinges on the specific biological question being addressed. For studies requiring a robust and bright fluorescent marker in acidic organelles, this compound is an excellent candidate. For precise, quantitative measurements of intracellular pH, the ratiometric pHluorins, particularly the brighter pHluorin2, are superior. For visualizing events involving translocation between acidic and neutral compartments, the ecliptic pHluorins provide a clear "on/off" signal. By understanding the quantitative differences and employing the appropriate experimental protocols, researchers can effectively harness these sensors to unravel the complex roles of pH in cellular function and disease.
References
- 1. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 2. Imaging pH Dynamics Simultaneously in Two Cellular Compartments Using a Ratiometric pH-Sensitive Mutant of mCherry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Intracellular pHluorin as Sensor for Easy Assessment of Bacteriocin-Induced Membrane-Damage in Listeria monocytogenes [frontiersin.org]
- 6. Live-Cell Imaging and Measurement of Intracellular pH in Filamentous Fungi Using a Genetically Encoded Ratiometric Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Live Cell Measurement of the Intracellular pH of Yeast by Flow Cytometry Using a Genetically-Encoded Fluorescent Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of flow cytometry and SNARF to calibrate and measure intracellular pH in NS0 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of pHluorin to Assess the Dynamics of Axon Guidance Receptors in Cell Culture and in the Chick Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
A Head-to-Head Comparison: Gamillus Versus Traditional pH-Sensitive Dyes for Intracellular pH Measurement
For researchers, scientists, and drug development professionals investigating cellular processes within acidic environments, the precise measurement of intracellular pH is paramount. The development of advanced fluorescent probes has revolutionized our ability to visualize and quantify pH in living cells. This guide provides a detailed comparison of Gamillus, a novel acid-tolerant green fluorescent protein, with traditional pH-sensitive dyes, offering insights into their respective advantages and limitations.
Overview of this compound and Traditional pH-Sensitive Dyes
This compound is a monomeric green fluorescent protein (GFP) cloned from the flower hat jellyfish, Olindias formosa.[1][2][3][4] It was specifically engineered for exceptional stability and bright fluorescence in acidic organelles.[1][2][3][4] Traditional pH-sensitive dyes are small organic molecules, such as rhodamine and fluorescein (B123965) derivatives (e.g., pHrodo™ and LysoSensor™), that exhibit a change in their fluorescent properties in response to pH variations.[5] While widely used, these traditional dyes can present challenges, including cytotoxicity and difficulties in targeting specific subcellular compartments.[5]
Key Performance Parameters: A Quantitative Comparison
The selection of a pH probe is dictated by its performance in key areas such as pH sensing range, brightness, photostability, and cellular toxicity. The following table summarizes the quantitative data available for this compound and representative traditional pH-sensitive dyes.
| Parameter | This compound | Traditional Dyes (e.g., pHrodo™ Red) | References |
| pKa | 3.4 | ~6.5 | [1][2][3] |
| pH Range | Stable fluorescence from pH 4.5 to 9.0 | Optimal for acidic environments (fluorescence increases as pH decreases) | [1][2][5] |
| Brightness | Nearly twice as bright as other reported GFPs | High, but can be prone to quenching at non-optimal pH | [1][2][3] |
| Photostability | Excellent, with some photochromic behavior under specific excitation wavelengths | Variable; can be susceptible to photobleaching with prolonged imaging | [5] |
| Cellular Toxicity | Low, as it is a genetically expressed protein | Can be cytotoxic at higher concentrations | [5] |
| Targeting | Easily targeted to specific organelles via genetic fusion | Can be challenging to target specific organelles without specific conjugates | [5] |
Mechanism of Action and pH Sensing
The underlying mechanisms by which this compound and traditional dyes sense and report pH are fundamentally different.
This compound: Structural Stability in Acidic Environments
The remarkable acid tolerance of this compound stems from the unique trans configuration of its chromophore's phenyl ring.[6][7] This structure stabilizes the deprotonated state of the chromophore even in highly acidic conditions, allowing it to maintain bright fluorescence across a broad pH range.[6][7]
Caption: Mechanism of this compound acid tolerance.
Traditional Dyes: Protonation-Dependent Fluorescence
Many traditional pH-sensitive dyes, such as those based on rhodamine, operate on a principle of protonation-dependent structural change.[3][6][8][9] In a neutral or basic environment, the dye exists in a non-fluorescent, spirolactam form. As the pH becomes more acidic, the molecule is protonated, leading to the opening of the spirolactam ring and a transition to the fluorescent, quinone form.[9]
Caption: pH-sensing mechanism of rhodamine dyes.
Experimental Protocols
Detailed methodologies for the use of this compound and a representative traditional dye, pHrodo™ Red AM, are provided below.
This compound Expression and Imaging
This protocol outlines the transient transfection of mammalian cells with a this compound-encoding plasmid for subsequent fluorescence imaging.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Plasmid DNA encoding this compound (e.g., fused to a protein of interest)
-
Transfection reagent (e.g., FuGene HD)
-
Opti-MEM
-
Glass-bottom imaging dishes
-
Fluorescence microscope with appropriate filter sets for GFP
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed HeLa cells onto glass-bottom imaging dishes.
-
Transfection: On the day of transfection, prepare the DNA-transfection reagent complex in Opti-MEM according to the manufacturer's protocol. Add the complex to the cells and incubate for 24-48 hours to allow for protein expression.
-
Imaging: Prior to imaging, replace the culture medium with a live-cell imaging solution.
-
Microscopy: Visualize this compound fluorescence using a standard GFP filter set (e.g., 470/40 nm excitation and 525/50 nm emission).[5] Acquire images using a confocal or widefield fluorescence microscope.
Caption: Workflow for this compound expression and imaging.
Intracellular pH Measurement with pHrodo™ Red AM
This protocol describes the loading of cells with the pHrodo™ Red AM ester for the measurement of intracellular pH.
Materials:
-
Adherent cells (e.g., U2OS) in a 96-well plate
-
pHrodo™ Red AM
-
PowerLoad™ Concentrate
-
Live Cell Imaging Solution (LCIS)
-
Intracellular pH Calibration Buffer Kit (optional, for quantitative measurements)
-
Fluorescence microscope or plate reader with appropriate filters for rhodamine (e.g., 560 nm excitation and 585 nm emission)
Procedure:
-
Prepare Staining Solution: Dilute the pHrodo™ Red AM and PowerLoad™ Concentrate in LCIS to create the final staining solution.[1]
-
Cell Staining: Remove the growth medium from the cells and wash once with LCIS. Add the staining solution to the cells and incubate for 30 minutes at room temperature.[1]
-
Imaging: After incubation, cells can be imaged directly without a wash step.
-
Microscopy: Acquire fluorescence images using a filter set appropriate for rhodamine. Increased fluorescence intensity correlates with a more acidic environment.
-
(Optional) pH Calibration: For quantitative pH measurements, use an Intracellular pH Calibration Buffer Kit to create a standard curve.[2] This involves treating the stained cells with buffers of known pH in the presence of ionophores to equilibrate the intracellular and extracellular pH.[2]
Caption: Workflow for pHrodo™ Red AM staining.
Conclusion: Choosing the Right Tool for the Job
Both this compound and traditional pH-sensitive dyes are powerful tools for investigating intracellular pH. The choice between them will depend on the specific experimental requirements.
This compound is the superior choice when:
-
Long-term imaging is required, due to its low cytotoxicity and high photostability.
-
Precise targeting to specific organelles is necessary.
-
Studying cellular processes in a broad range of acidic to neutral pH is needed.
Traditional pH-sensitive dyes may be more suitable for:
-
Endpoint assays where cell viability is not a primary concern.
-
Experiments where genetic modification of the cells is not feasible.
-
Detecting rapid and substantial drops in pH within acidic compartments.
References
- 1. ulab360.com [ulab360.com]
- 2. pHrodo pH Sensors for Detecting Cytosolic and Vesicle pH | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. New Near-infrared Rhodamine Dyes with Large Stokes Shifts for Sensitive Sensing of Intracellular pH Changes and Fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid-Tolerant Reversibly Switchable Green Fluorescent Protein for Super-resolution Imaging under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent Proteins for Investigating Biological Events in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-Sensitive Fluorescent Marker Based on Rhodamine 6G Conjugate with Its FRET/PeT Pair in “Smart” Polymeric Micelles for Selective Imaging of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and Investigation of a Series of Rhodamine-Based Fluorescent Probes for Optical Measurements of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00030J [pubs.rsc.org]
A Comparative Guide to Confirming Gamillus Fusion Protein Expression via Western Blot Analysis
For researchers, scientists, and drug development professionals, the accurate confirmation of fusion protein expression is a critical step in experimental validation. This guide provides a comprehensive comparison of Western blot analysis for the Gamillus fusion protein against other common alternatives, supported by detailed experimental protocols and data presentation formats.
This compound is a photoswitchable green fluorescent protein (GFP) derived from Olindias formosus, notable for its rapid maturation, monomeric nature, and remarkable tolerance to acidic environments.[1][2][3][4] These characteristics make it an excellent candidate for a fusion tag, particularly for proteins localized to acidic organelles like lysosomes and endosomes.[2][3][4] This guide will detail the methodology to confirm its expression and compare its performance as a fusion tag with other commonly used protein tags.
Comparative Performance of Fusion Protein Tags
When selecting a fusion tag for protein expression studies, several factors are considered, including the impact on protein folding and function, the efficiency of expression, and the availability of high-affinity antibodies for detection. While this compound offers unique advantages in live-cell imaging due to its acid tolerance[2][3], its performance as a tag in protein expression and subsequent detection by Western blot is also a key consideration.
Table 1: Comparison of Common Fusion Protein Tags
| Feature | This compound | eGFP | Myc-tag | HA-tag | His-tag |
| Size | ~25.6 kDa[5] | ~27 kDa | ~1.2 kDa | ~1.1 kDa | ~0.84 kDa |
| Detection Method | Anti-GFP Antibody | Anti-GFP Antibody | Anti-Myc Antibody | Anti-HA Antibody | Anti-His Antibody or Nickel-HRP |
| Primary Advantage | Acid-tolerant, suitable for acidic organelles.[2][3] | Widely used, many available reagents. | Small size, less likely to interfere with protein function. | Small size, high immunogenicity. | Allows for affinity purification.[6] |
| Potential Drawback | Larger tag size compared to peptide tags. | Can form dimers, potential for aggregation. | May be cleaved in some cellular contexts. | May alter protein localization in some cases. | Can affect protein solubility and conformation. |
| Antibody Availability | High | High | High | High | High |
Experimental Protocol: Western Blot for this compound Fusion Protein
This protocol provides a step-by-step guide for the detection of a this compound-tagged fusion protein from cell lysates.
1. Sample Preparation and Lysis
-
Culture and transfect cells with the this compound-fusion protein expression vector.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the lysate using a Bradford or BCA protein assay.
2. SDS-PAGE and Protein Transfer
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer at 95-100°C for 5 minutes.[7]
-
Load the denatured samples and a pre-stained protein ladder onto a polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by molecular weight.[7]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8]
3. Immunoblotting and Detection
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for GFP (which will recognize this compound) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[7]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.[7]
-
Visualize the protein bands using a chemiluminescence imaging system or by exposing the membrane to autoradiography film.[7]
Data Presentation
To objectively compare the expression of a this compound fusion protein with an alternative, such as an eGFP-fusion or a Myc-tagged protein, quantitative data from the Western blot should be summarized.
Table 2: Quantitative Western Blot Analysis
| Fusion Protein | Predicted Molecular Weight (kDa) | Observed Molecular Weight (kDa) | Relative Band Intensity (normalized to loading control) |
| This compound-ProteinX | Calculated value | ||
| eGFP-ProteinX | Calculated value | ||
| Myc-ProteinX | Calculated value | ||
| Endogenous ProteinX | Known value |
Predicted Molecular Weight is the sum of the molecular weights of the protein of interest and the fusion tag. Observed Molecular Weight is determined from the protein ladder on the Western blot. Relative Band Intensity is quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin) to account for loading differences.
Visualizing the Workflow and a Relevant Signaling Pathway
To further clarify the experimental process and a potential application, the following diagrams are provided.
Caption: Western Blot workflow for this compound fusion protein detection.
Caption: this compound fusion in monitoring autophagy signaling.
References
- 1. This compound :: Fluorescent Protein Database [fpbase.org]
- 2. biocompare.com [biocompare.com]
- 3. Bright and stable: New acid-tolerant green fluorescent protein for bioimaging | EurekAlert! [eurekalert.org]
- 4. This compound: Acid-Tolerant Monomeric GFP | Co-creation Bureau, Osaka University [ccb.osaka-u.ac.jp]
- 5. Gamillus0.1 :: Fluorescent Protein Database [fpbase.org]
- 6. thescipub.com [thescipub.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. joannecpratt.com [joannecpratt.com]
Gamillus as a FRET Donor: A Comparative Guide to Acceptor Protein Performance
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Förster Resonance Energy Transfer (FRET) efficiency of the green fluorescent protein Gamillus when paired with various acceptor proteins. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological and experimental frameworks.
The novel green fluorescent protein, this compound, characterized by a unique trans-configuration chromophore, has emerged as a promising FRET donor.[1] Its application in genetically encoded biosensors has demonstrated significant improvements in dynamic range compared to sensors employing other green fluorescent proteins. This guide focuses on the performance of this compound in FRET pairs, particularly in the context of the genetically encoded calcium indicator (GECI), Twitch-GmRR.
Quantitative Performance of this compound FRET Pairs
The performance of this compound as a FRET donor has been principally evaluated using tdTomato and its derivative, RRvT, as acceptor proteins. The key metric for comparison in these studies is the dynamic range of the FRET sensor, which reflects the change in the emission ratio of the acceptor to the donor in response to a biological event—in this case, calcium binding. A larger dynamic range indicates a more substantial and more easily detectable change in FRET efficiency.
The Twitch-GmRR sensor, which pairs this compound with RRvT, exhibits a dynamic range of 253%, a 1.5-fold improvement over the 168% dynamic range of the Twitch-NR sensor.[1][2] This enhancement is largely attributed to the trans chromophore of this compound.[1][2] When this compound was substituted with other green fluorescent proteins like mNeonGreen or EGFP in similar constructs, the resulting sensors had less than half the dynamic range of Twitch-GmRR.[1] A significant indicator of a large change in FRET efficiency in Twitch-GmRR is the approximately two-fold decrease in donor (this compound) fluorescence upon calcium saturation.[1][2]
Below is a table summarizing the comparative performance data of these FRET sensors.
| FRET Donor | FRET Acceptor | Sensor Name | Dynamic Range (%) | Photostability (Photobleaching time constant in seconds) | Reference |
| This compound | RRvT | Twitch-GmRR | 253 | Donor: 9149; Acceptor: 1672 | [3] |
| This compound | tdTomato | Twitch-GmtT | < 101 | Not Reported | [1][2] |
| Other GFP | N/A | Twitch-NR | 168 | Donor: 1560; Acceptor: 1012 | [3] |
| mNeonGreen | RRvT | Twitch-mNGmRR | < 126.5 | Not Reported | [1] |
| EGFP | RRvT | Twitch-EGFPmRR | < 126.5 | Not Reported | [1] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which this compound-based FRET sensors are utilized, the following diagrams illustrate the relevant biological signaling pathway and the general experimental workflow for developing and validating such a sensor.
References
Safety Operating Guide
Proper Disposal Procedures for Gamillus
The following document provides comprehensive guidance on the safe and compliant disposal of Gamillus, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is critical for maintaining a safe laboratory environment. Always consult your institution's Environmental Health and Safety (EHS) office to ensure full compliance with local, state, and federal regulations.[1]
Waste Identification and Segregation
Proper identification and segregation of this compound waste are the first steps to ensure safe disposal. This compound waste is categorized based on its form (liquid or solid) and potential contamination with other hazardous materials.
Liquid this compound Waste:
-
Aqueous Solutions: Solutions of this compound in water may be considered for drain disposal only if deemed non-hazardous by your institution's EHS office and local regulations.[1] If permitted, small quantities should be flushed with copious amounts of running water (at least 20 parts water to 1 part solution).[1]
-
Organic Solvent Mixtures: this compound mixed with organic solvents must be treated as hazardous chemical waste. Do not mix different types of solvents.[2]
-
Contaminated Liquids: Any liquid waste containing this compound that is also contaminated with biohazardous materials must be treated as biohazardous waste.[3]
Solid this compound Waste:
-
Unused or Expired this compound: Solid this compound should be disposed of in its original container if possible.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) and personal protective equipment (PPE) contaminated with this compound should be collected separately. Grossly contaminated glassware should be decontaminated before disposal.[4] Sharps contaminated with this compound must be placed in a designated sharps container.[3][4]
The disposal workflow for this compound is outlined in the diagram below.
Caption: A flowchart illustrating the decision-making process for segregating and disposing of this compound waste.
Containerization and Labeling
Proper containerization and labeling are crucial for safe storage and disposal of this compound waste.
| Waste Type | Container | Labeling Requirements |
| Liquid Hazardous Waste | Leak-proof, sealed container compatible with the chemical.[1] Use designated corrosive or solvent waste containers.[2] | Affix a hazardous waste label with the full chemical name ("this compound"), concentration, and accumulation start date.[1] |
| Solid Hazardous Waste | Securely sealed container.[1] For contaminated labware, use a plastic bag.[4] | Label with "this compound Contaminated Debris" and the date. |
| Sharps Waste | Puncture-resistant sharps container with a biohazard symbol if applicable.[3] | Clearly labeled as "Sharps Waste." |
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.
Personal Protective Equipment (PPE) for Spill Cleanup:
-
Nitrile gloves (frequent changes are advisable)[5]
-
Safety goggles or face shield
-
Lab coat
Spill Cleanup Procedures:
| Spill Size | Containment | Cleanup | Decontamination |
| Small Liquid Spill | Dike the spill to prevent spreading.[5] | Absorb with a non-combustible material like vermiculite, sand, or earth.[5] | Clean the spill area thoroughly with soap and water.[1] |
| Large Liquid Spill | Evacuate the area and contact your institution's EHS office immediately.[1] | Dike the spill far ahead of the liquid for later disposal.[5] Use a non-combustible absorbent material.[5] | To be conducted by trained EHS personnel. |
| Solid Spill | Alert personnel in the immediate area.[1] | Carefully sweep up the material and place it in a sealed container for disposal as chemical waste.[1] | Clean the spill area with soap and water.[1] |
The decision-making process for handling a this compound spill is illustrated below.
Caption: A diagram showing the procedural flow for responding to a this compound spill.
Experimental Protocol: Neutralization of Aqueous this compound Waste
This protocol details a method for neutralizing aqueous this compound waste prior to disposal, reducing its potential hazards. This procedure should only be performed by trained personnel in a well-ventilated area, such as a chemical fume hood.
Materials:
-
Aqueous this compound waste
-
5% Sodium Bicarbonate solution
-
pH indicator strips
-
Stir plate and stir bar
-
Appropriate waste container
-
Personal Protective Equipment (PPE): lab coat, safety goggles, nitrile gloves
Procedure:
-
Preparation: Place the container of aqueous this compound waste on a stir plate in a chemical fume hood. Add a magnetic stir bar and begin gentle stirring.
-
pH Measurement: Using a pH indicator strip, determine the initial pH of the this compound solution.
-
Neutralization: Slowly add the 5% sodium bicarbonate solution dropwise to the stirring this compound waste.
-
Monitoring: Periodically check the pH of the solution. Continue adding sodium bicarbonate until the pH is between 6.0 and 8.0.
-
Stabilization: Once the desired pH is reached, allow the solution to stir for an additional 10 minutes to ensure the reaction is complete.
-
Final pH Check: Perform a final pH measurement to confirm it remains within the neutral range.
-
Disposal: If permitted by institutional guidelines for neutralized waste, the solution can be flushed down the drain with a large volume of water. Otherwise, collect it in a labeled hazardous waste container.[1]
-
Decontamination: Clean all equipment used in the neutralization process thoroughly.
Safety Precautions:
-
Always wear appropriate PPE.
-
Perform the neutralization in a well-ventilated area.
-
Add the neutralizing agent slowly to avoid a rapid or exothermic reaction.
-
Be aware of any potential gas evolution during neutralization.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable laboratory environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
